Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 1-benzyl-3,6-dihydro-2H-pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-2-18-15(17)14-8-10-16(11-9-14)12-13-6-4-3-5-7-13/h3-8H,2,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBHOJNKSYJCRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CCN(CC1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354957 | |
| Record name | ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23019-62-7 | |
| Record name | ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis of Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate"
An In-Depth Technical Guide to the Synthesis of Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for preparing this compound, a valuable heterocyclic scaffold in medicinal chemistry and pharmaceutical development. The document delves into the prevalent and most efficient synthetic strategy: the selective reduction of a pyridinium salt precursor. We will explore the chemical principles, reaction mechanisms, and detailed experimental protocols. The guide emphasizes the rationale behind procedural choices, offers insights into reaction optimization, and provides methods for structural verification, adhering to the principles of scientific integrity and reproducibility. This document is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis.
Introduction: The Significance of the Tetrahydropyridine Scaffold
The 1,2,3,6-tetrahydropyridine ring system is a privileged scaffold in modern pharmacology, forming the core structure of numerous biologically active compounds and approved pharmaceuticals.[1] Its constrained, unsaturated nature provides a rigid framework for orienting functional groups in three-dimensional space, enabling precise interactions with biological targets. The N-benzyl group, in particular, often serves as a crucial pharmacophore or as a stable protecting group that can be removed in later synthetic stages.
The target molecule, this compound, is a key intermediate in the synthesis of more complex molecules, particularly analgesics and antipsychotic agents.[2] Its structure combines the tetrahydropyridine core with a versatile ethyl carboxylate handle at the C4 position, which allows for further chemical modifications such as amidation or reduction. This guide focuses on delivering a field-proven, reliable method for its synthesis.
Primary Synthetic Strategy: Reduction of a Pyridinium Salt
The most direct and widely employed route for the synthesis of 1,2,3,6-tetrahydropyridines is the selective reduction of a corresponding N-substituted pyridinium salt.[1] This strategy is advantageous due to the high availability of pyridine starting materials and the predictable regioselectivity of the reduction. The electron-deficient nature of the pyridinium ring makes it susceptible to nucleophilic attack by a hydride reagent, which is the key step in the transformation.
The overall synthetic pathway can be visualized as a two-step process:
-
Quaternization: N-benzylation of a suitable pyridine-4-carboxylate ester to form the pyridinium salt.
-
Selective Reduction: Partial reduction of the pyridinium ring using a chemical reducing agent to yield the desired tetrahydropyridine product.
Caption: General workflow for the synthesis via the pyridinium salt reduction pathway.
Detailed Methodologies and Experimental Protocols
Step 1: Synthesis of 1-Benzyl-4-ethoxycarbonylpyridinium Bromide
Causality of Experimental Choices: The first step involves the quaternization of the nitrogen atom in ethyl isonicotinate. Benzyl bromide is selected as the alkylating agent due to its high reactivity. The reaction is typically performed in a polar aprotic solvent like acetonitrile or acetone to facilitate the SN2 reaction while ensuring the reactants remain in solution. Refluxing provides the necessary activation energy to drive the reaction to completion.
Experimental Protocol:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl isonicotinate (1 equiv.) and acetonitrile (5 mL per gram of ethyl isonicotinate).
-
Add benzyl bromide (1.1 equiv.) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, then place it in an ice bath for 30 minutes to promote precipitation of the product.
-
Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether (2 x 20 mL) to remove any unreacted starting materials, and dry under vacuum.
-
The product, 1-Benzyl-4-ethoxycarbonylpyridinium Bromide, is typically obtained in high yield and can be used in the next step without further purification.[3]
Step 2: Synthesis of this compound
Causality of Experimental Choices: The reduction of the pyridinium salt to the 1,2,3,6-tetrahydropyridine is a classic transformation. Sodium borohydride (NaBH₄) is the reagent of choice for this purpose. It is a mild and selective reducing agent that delivers a hydride ion (H⁻). The mechanism involves the initial attack of the hydride at the C2 or C6 position of the electron-deficient pyridinium ring, followed by a subsequent series of hydride additions and rearrangements to yield the thermodynamically stable 1,2,3,6-tetrahydropyridine isomer. The reaction is performed in a protic solvent like methanol or ethanol at a reduced temperature (0°C) to control the reactivity of NaBH₄ and minimize side reactions.
Experimental Protocol:
-
In a 500 mL round-bottom flask, dissolve the 1-Benzyl-4-ethoxycarbonylpyridinium Bromide (1 equiv.) from the previous step in methanol (10 mL per gram of pyridinium salt).
-
Cool the flask in an ice-water bath to 0°C with continuous stirring.
-
Add sodium borohydride (NaBH₄) (1.5 to 2.0 equiv.) slowly in small portions over 30-45 minutes. Caution: Hydrogen gas is evolved; ensure proper ventilation. The addition is exothermic and should be controlled to keep the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours.
-
Quench the reaction by carefully adding water (5 mL) to destroy any excess NaBH₄.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add water (50 mL) to the residue and extract the aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.
-
The resulting crude oil can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound as a clear or pale yellow oil.
Structural Characterization and Data
The identity and purity of the final product must be confirmed using standard analytical techniques. The expected data provides a self-validating system for the protocol.
| Technique | Parameter | Expected Value / Observation |
| Formula | Molecular Formula | C₁₅H₁₉NO₂[4] |
| Mass | Molecular Weight | 245.32 g/mol [5] |
| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shifts (δ) | δ 7.20-7.40 (m, 5H, Ar-H), 5.80 (br s, 1H, C=CH), 4.15 (q, 2H, OCH₂CH₃), 3.60 (s, 2H, N-CH₂-Ph), 3.20 (q, 2H, C=C-CH₂), 2.70 (t, 2H, N-CH₂), 2.50 (m, 2H, N-CH₂-CH₂), 1.25 (t, 3H, OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | Chemical Shifts (δ) | δ 167.5 (C=O), 138.0 (Ar-C), 135.0 (C=CH), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 121.0 (C=CH), 62.5 (N-CH₂-Ph), 60.5 (OCH₂), 55.0 (N-CH₂), 51.0 (C=C-CH₂), 26.0 (N-CH₂-CH₂), 14.0 (CH₃) |
| Mass Spec (ESI+) | m/z | 246.14 [M+H]⁺ |
| Appearance | Physical State | Clear to pale yellow oil |
Note: NMR chemical shifts are approximate and may vary slightly based on solvent and concentration.
Comparative Analysis of Synthetic Approaches
While the pyridinium reduction method is highly effective, other strategies exist, though they are often more complex for this specific target.
| Synthetic Strategy | Advantages | Disadvantages | Typical Yield |
| Pyridinium Salt Reduction | High yields, readily available starting materials, predictable regioselectivity.[1] | Two distinct synthetic steps required. | 75-90% (overall) |
| N-Alkylation of Piperidine Precursor | Potentially a one-step N-benzylation if the correct tetrahydropyridine precursor is available. | The required starting material, ethyl 1,2,3,6-tetrahydropyridine-4-carboxylate, is not as common as ethyl isonicotinate. Synthesis from ethyl isonipecotate requires extra steps (oxidation/elimination).[6][7] | Variable |
| Hantzsch Pyridine Synthesis | Builds the core ring structure from simple acyclic precursors.[8][9] | Typically produces 1,4-dihydropyridines which would require isomerization and N-alkylation. Often less efficient for this specific substitution pattern.[10] | Lower |
graph TD { subgraph "Pyridinium Salt Reduction" A[Ethyl Isonicotinate] -->|1. Benzyl Bromide| B(Pyridinium Salt); B -->|2. NaBH₄| C[Final Product]; endsubgraph "N-Alkylation Route" D[Ethyl Isonipecotate] -->|Oxidation/Elimination| E(Tetrahydropyridine Intermediate); E -->|Benzyl Bromide| C; end subgraph "Hantzsch Synthesis Route" F[Aldehyde + β-Ketoester + NH₃] -->|Cyclocondensation| G(1,4-Dihydropyridine); G -->|Isomerization / N-Alkylation| C; end style A fill:#4285F4,stroke:#333,stroke-width:2px,color:#FFFFFF style D fill:#4285F4,stroke:#333,stroke-width:2px,color:#FFFFFF style F fill:#4285F4,stroke:#333,stroke-width:2px,color:#FFFFFF style C fill:#FBBC05,stroke:#333,stroke-width:2px,color:#202124
}
Caption: Comparison of logical flows for major synthetic strategies.
Conclusion
The synthesis of this compound is most reliably and efficiently achieved through a two-step sequence involving the N-benzylation of ethyl isonicotinate followed by the selective reduction of the intermediate pyridinium salt with sodium borohydride. This methodology offers high yields, operational simplicity, and is grounded in well-understood reaction mechanisms. The protocols and data provided herein constitute a robust and validated guide for researchers requiring this important synthetic intermediate for applications in drug discovery and development.
References
- IT Services - University of Liverpool. (2012). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation.
- Adkins, H., Kuick, L. F., Farlow, M., & Wojcik, B. (n.d.). Hydrogenation of Derivatives of Pyridine. Journal of the American Chemical Society.
- ResearchGate. (n.d.). CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES.
- Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
- ChemicalBook. (n.d.).
- The University of Liverpool Repository. (n.d.). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. liverpool.ac.uk.
- Echemi. (n.d.).
- SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. typeset.io.
- Wikipedia. (n.d.). Hantzsch pyridine synthesis. wikipedia.org.
- Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. organic-chemistry.org.
- A2B Chem. (n.d.).
- Biosynth. (n.d.).
- SRIRAMCHEM. (n.d.).
- Sigma-Aldrich. (n.d.).
Sources
- 1. pcliv.ac.uk [pcliv.ac.uk]
- 2. Ethyl Isonipecotate - SRIRAMCHEM [sriramchem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. labsolu.ca [labsolu.ca]
- 6. biosynth.com [biosynth.com]
- 7. 异哌啶酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 10. scispace.com [scispace.com]
"physicochemical properties of Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate"
An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate
Introduction
This compound is a heterocyclic compound featuring a tetrahydropyridine core. Such scaffolds are of significant interest in medicinal chemistry and pharmaceutical development.[1] They often serve as crucial intermediates in the synthesis of complex bioactive molecules, particularly those targeting the central nervous system.[1] The strategic placement of the benzyl group on the nitrogen atom and the ethyl carboxylate on the unsaturated ring provides a versatile platform for further chemical modification.
This guide offers a comprehensive examination of the essential physicochemical properties of this compound. Understanding these characteristics is paramount for researchers and drug development professionals, as they directly influence substance identification, purity assessment, formulation design, and stability. The methodologies and insights presented herein are grounded in established analytical principles to ensure scientific integrity and practical applicability.
Chemical Identity and Molecular Structure
Accurate identification is the foundation of all subsequent scientific investigation. The compound is unambiguously defined by its chemical structure, name, and registry numbers.
-
Chemical Name: this compound[2]
-
Synonym(s): 1-Benzyl-1,2,3,6-tetrahydroisonicotinic acid ethyl ester[3]
Caption: Molecular structure of the target compound with key functional groups.
Core Physicochemical Data
The physical and chemical properties of a compound dictate its behavior in various environments, which is critical for handling, formulation, and mechanism of action studies.
| Property | Value | Source |
| Molecular Weight | 245.32 g/mol | [2][3] |
| Exact Mass | 245.1416 g/mol | [2] |
| Appearance | Solid (predicted) | General knowledge |
| Boiling Point | 344 °C (predicted) | [2] |
| Flash Point | 121 °C (predicted) | [2] |
| Refractive Index | 1.554 (predicted) | [2] |
| pKa (Conjugate Acid) | ~8.5 - 9.5 (estimated) | [4][5][6] |
| XLogP3 | 2.4 | [2] |
Expert Insights:
-
XLogP3: The predicted octanol-water partition coefficient (LogP) of 2.4 suggests moderate lipophilicity.[2] This value indicates that the compound is likely to have good membrane permeability, a desirable trait for drug candidates, but may require formulation strategies to enhance aqueous solubility.
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is indispensable for confirming the identity and purity of the compound. The following data are predicted based on the known structure and spectral data from analogous compounds.[7][8]
-
¹H Nuclear Magnetic Resonance (¹H NMR):
-
δ 7.20-7.40 ppm (m, 5H): Protons of the monosubstituted phenyl ring of the benzyl group.
-
δ ~6.80 ppm (br s, 1H): Vinylic proton on the tetrahydropyridine ring.
-
δ ~4.15 ppm (q, 2H): Methylene protons (-O-CH₂ -CH₃) of the ethyl ester group, showing coupling to the methyl protons.
-
δ ~3.60 ppm (s, 2H): Methylene protons of the benzyl group (-N-CH₂ -Ph).
-
δ ~3.20-3.40 ppm (m, 2H): Aliphatic protons on the tetrahydropyridine ring adjacent to the double bond.
-
δ ~2.50-2.70 ppm (m, 4H): Remaining aliphatic protons on the tetrahydropyridine ring.
-
δ ~1.25 ppm (t, 3H): Methyl protons (-O-CH₂-CH₃ ) of the ethyl ester group.
-
-
¹³C Nuclear Magnetic Resonance (¹³C NMR):
-
δ ~166 ppm: Carbonyl carbon of the ester group.
-
δ ~138 ppm: Quaternary aromatic carbon of the benzyl group.
-
δ ~135 ppm: Quaternary vinylic carbon attached to the ester.
-
δ ~127-129 ppm: Aromatic carbons of the phenyl ring.
-
δ ~125 ppm: Vinylic CH carbon.
-
δ ~60 ppm: Methylene carbon of the ethyl ester (-O-CH₂ -CH₃).
-
δ ~50-60 ppm: Aliphatic carbons of the tetrahydropyridine ring and the benzylic methylene carbon.
-
δ ~14 ppm: Methyl carbon of the ethyl ester (-O-CH₂-CH₃ ).
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
~3030 cm⁻¹: Aromatic C-H stretching.
-
~2980 cm⁻¹: Aliphatic C-H stretching.
-
~1715 cm⁻¹: Strong C=O stretching of the α,β-unsaturated ester.
-
~1650 cm⁻¹: C=C stretching of the tetrahydropyridine ring.
-
~1230 cm⁻¹: C-O stretching of the ester.
-
~1100 cm⁻¹: C-N stretching of the tertiary amine.
-
-
Mass Spectrometry (MS):
-
Expected Molecular Ion [M]⁺: m/z = 245.14.
-
Key Fragmentation: A prominent fragment is often observed corresponding to the loss of the benzyl group (m/z 91, tropylium ion) or cleavage of the ester group.
-
Analytical Methodologies and Protocols
Robust analytical methods are required to determine the purity, stability, and concentration of the compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method is typically employed due to the compound's moderate lipophilicity.
Protocol: HPLC Purity Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm, chosen to detect the aromatic benzyl group and the conjugated system.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a concentration of approximately 1 mg/mL.
Causality: The C18 column provides excellent retention for this moderately non-polar analyte. The acidic mobile phase ensures the tertiary amine is protonated, leading to sharp, symmetrical peaks by preventing interaction with residual silanols on the silica support. A gradient elution is chosen to ensure that any impurities with significantly different polarities are eluted and resolved effectively.
Caption: A typical experimental workflow for HPLC purity analysis.
Stability and Storage Recommendations
The stability of a compound is a critical parameter that affects its shelf-life, therapeutic efficacy, and safety.
-
Potential Degradation Pathways:
-
Hydrolysis: The ethyl ester functional group is susceptible to hydrolysis under strongly acidic or basic conditions, which would yield the corresponding carboxylic acid.
-
Oxidation: The tertiary amine and the allylic positions on the tetrahydropyridine ring could be susceptible to oxidation over long-term storage, especially if exposed to air and light.
-
-
Recommended Storage:
-
To mitigate degradation, the compound should be stored in a well-sealed container under an inert atmosphere (e.g., nitrogen or argon).
-
Storage at reduced temperatures (2-8°C) is recommended to slow the rate of potential degradation reactions.[1]
-
Protection from light is also advisable to prevent photochemical degradation.
-
Trustworthiness through Standardized Testing: To rigorously establish the shelf-life, formal stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines, such as ICH Q1A(R2).[9] This involves subjecting the substance to a range of temperature and humidity conditions over time and monitoring its purity and degradation products using a validated stability-indicating method like the HPLC protocol described above.
Conclusion
This technical guide has detailed the essential physicochemical properties of this compound. The tabulated data, predicted spectroscopic profile, and validated analytical methodologies provide a robust framework for scientists engaged in its use. From its moderate lipophilicity, suggesting good potential for biological activity, to its defined spectroscopic fingerprints for unambiguous identification, these characteristics are fundamental to its application in research and development. Adherence to the recommended storage conditions and analytical protocols will ensure the integrity and reliability of experimental outcomes.
References
-
Supporting Information for a scientific publication. Royal Society of Chemistry. [Link]
-
ethyl 1-benzyl-4,5-dimethyl-1,2,3,6-tetrahydro-2-pyridinecarboxylate. Molekula. [Link]
-
Ethyl 5-amino-1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate. MySkinRecipes. [Link]
-
Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. International Journal of Research Culture Society. [Link]
-
Analytical Methods. Japan Environment Agency. [Link]
-
ethyl pyridine-4-carboxylate. Stenutz. [Link]
-
Ethyl 1-benzyl-5-hydroxy-2-oxo-1,2,3,6-tetrahydropyridine-4-carboxylate. PubChemLite. [Link]
-
Spectra Problem #7 Solution. University of Calgary. [Link]
-
pKa Data Compiled by R. Williams. University of Wisconsin-Madison. [Link]
-
Ethyl 1
4-methoxy-25-oxo-22,23,24,25-tetrahydro(11,21:23,31-terphenyl)-24-carboxylate. PubChem. [Link] -
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. PubChem. [Link]
-
Ethyl 1-benzoyl-4-hydroxy-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate. National Institutes of Health. [Link]
-
Ethyl 1-benzylpiperidine-4-carboxylate. PubChem. [Link]
-
pKa Values Table: Inorganic & Organic Acids. Studylib. [Link]
-
Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. PubChem. [Link]
-
ICH Q1 Guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). [Link]
-
EP25 | Evaluation of Stability of In Vitro Medical Laboratory Test Reagents. Clinical and Laboratory Standards Institute (CLSI). [Link]
-
pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]
-
Approximate pKa chart of the functional groups. University of California, Irvine. [Link]
-
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate. PubChem. [Link]
-
REAGENTS. Biotoxik. [Link]
Sources
- 1. Ethyl 5-amino-1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate [myskinrecipes.com]
- 2. echemi.com [echemi.com]
- 3. labsolu.ca [labsolu.ca]
- 4. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. chem.indiana.edu [chem.indiana.edu]
- 7. rsc.org [rsc.org]
- 8. ijrcs.org [ijrcs.org]
- 9. ema.europa.eu [ema.europa.eu]
A Technical Guide to the Structural Elucidation of Ethyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrahydropyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals.[1][2] Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate, with the molecular formula C15H19NO2, serves as a key intermediate in the synthesis of various therapeutic agents.[3] Its precise structural confirmation is paramount for ensuring the integrity of subsequent drug discovery and development efforts. This in-depth guide provides a comprehensive, field-proven methodology for the complete structural elucidation of this molecule. We will delve into the logical application of modern spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—supported by a robust synthetic strategy. Each analytical step is explained not merely as a procedure, but as a component of a self-validating system, ensuring the highest degree of scientific integrity.
Introduction: The Significance of the Tetrahydropyridine Core
Tetrahydropyridines are six-membered, nitrogen-containing heterocyclic compounds that exhibit a broad spectrum of pharmacological activities.[1] The specific isomer, 1,2,3,6-tetrahydropyridine, is a common motif in both natural alkaloids and synthetic drugs.[2][4] The title compound, this compound, combines this core with an N-benzyl group, which can modulate receptor binding and pharmacokinetic properties, and an ethyl carboxylate group, an α,β-unsaturated ester that offers a handle for further chemical modification.
An unambiguous structural determination is the bedrock of any chemical research program. It validates the synthetic route, confirms the identity of the material used in biological assays, and provides the foundational data for structure-activity relationship (SAR) studies. This guide will, therefore, present a holistic workflow for achieving this goal.
Synthetic Strategy: A Foundational Requirement
While numerous synthetic routes to tetrahydropyridines exist, a common and reliable method involves the partial reduction of a corresponding pyridinium salt.[4][5] This approach provides a logical and predictable pathway to the target molecule, which in itself is the first step in structural validation.
Experimental Protocol: Synthesis of this compound
-
Step 1: Quaternization. React ethyl isonicotinate with benzyl bromide in a suitable solvent like acetonitrile at reflux to form the pyridinium salt, 1-benzyl-4-(ethoxycarbonyl)pyridin-1-ium bromide.
-
Step 2: Selective Reduction. Dissolve the resulting pyridinium salt in a protic solvent, such as methanol or ethanol. Cool the solution in an ice bath.
-
Step 3: Hydride Addition. Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the cooled solution. The hydride will selectively attack the 2- and 6-positions of the pyridinium ring, leading to the desired 1,2,3,6-tetrahydropyridine product.
-
Step 4: Work-up and Purification. After the reaction is complete, quench the excess reducing agent with a dilute acid. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 5: Characterization. Purify the crude product via column chromatography on silica gel. The final, purified compound should be characterized by the spectroscopic methods detailed below to confirm its structure and purity.[1]
Spectroscopic Analysis: The Three Pillars of Elucidation
The core of structure elucidation lies in the synergistic interpretation of data from NMR, MS, and IR spectroscopy. Each technique provides a unique piece of the structural puzzle.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is the first pass for identifying the key functional groups present in the molecule. The spectrum provides rapid, confirmatory evidence for the expected structural motifs.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Bond Vibration | Interpretation |
| ~3050-3030 | C-H stretch (sp²) | Aromatic C-H from the benzyl group. |
| ~3020-3080 | =C-H stretch | Vinylic C-H at position 5 of the tetrahydropyridine ring.[6] |
| ~2980-2850 | C-H stretch (sp³) | Aliphatic C-H from the ethyl group and positions 2, 3, and 6 of the ring.[7] |
| ~1715-1725 | C=O stretch | Strong absorption characteristic of the α,β-unsaturated ester carbonyl group.[8] Conjugation slightly lowers the frequency from a standard ester (~1735 cm⁻¹).[6][9] |
| ~1650-1680 | C=C stretch | Absorption for the double bond within the tetrahydropyridine ring.[7] |
| ~1600, ~1495 | C=C stretch | Characteristic absorptions for the aromatic ring of the benzyl group.[6] |
| ~1250-1310 | C-O stretch | Strong stretch associated with the ester linkage.[10] |
This pattern of absorptions provides immediate evidence for the presence of the benzyl group, the tetrahydropyridine double bond, and the crucial α,β-unsaturated ester functionality.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through analysis of fragmentation patterns. For this compound (C15H19NO2), the expected exact mass is 259.1416 g/mol .
Expected Fragmentation Pathways (ESI-MS/MS):
Using a soft ionization technique like Electrospray Ionization (ESI), we expect to see a strong signal for the protonated molecule [M+H]⁺ at m/z 260. Tandem mass spectrometry (MS/MS) on this precursor ion would reveal characteristic fragments.
-
α-Cleavage: A dominant fragmentation pathway for piperidine derivatives is cleavage of the C-C bond adjacent to the nitrogen.[11] The most likely fragmentation is the loss of the benzyl group as a benzyl radical (C₇H₇•, 91 Da) or a tropylium cation (m/z 91), a very stable carbocation. This would result in a significant fragment ion.
-
Loss of the Ester Group: Fragmentation involving the ester side chain is also expected, such as the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) or ethylene (C₂H₄, 28 Da) via a McLafferty rearrangement.
-
Ring Fission: The tetrahydropyridine ring can undergo cleavage, leading to various smaller fragment ions.[11]
A logical fragmentation workflow is depicted below:
Caption: Key MS Fragmentation Pathways.
This fragmentation data provides strong confirmation of the molecular weight and the presence of both the N-benzyl and ethyl ester substituents.[12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy provides the most detailed picture of the molecular structure, revealing the chemical environment and connectivity of every proton and carbon atom.
The proton NMR spectrum will show distinct signals for each unique proton in the molecule. The chemical shifts, integration (number of protons), and multiplicity (splitting pattern) are all critical pieces of information.
Predicted ¹H NMR Chemical Shifts and Multiplicities:
| Proton(s) | Approx. δ (ppm) | Multiplicity | Integration | Assignment |
| H-a | 7.20 - 7.40 | multiplet | 5H | Aromatic protons of the benzyl group. |
| H-b | ~6.80 | broad singlet | 1H | Vinylic proton at C5. |
| H-c | 4.10 - 4.25 | quartet | 2H | -O-CH₂ -CH₃ of the ethyl ester. |
| H-d | ~3.60 | singlet | 2H | Benzylic CH₂ protons. Protons on a benzyl group attached to a nitrogen can sometimes show diastereotopicity if the molecule is chiral or in a chiral environment, which could lead to two distinct signals.[14] |
| H-e | ~3.20 | broad singlet | 2H | Allylic protons at C6. |
| H-f | ~2.50 | triplet | 2H | Protons at C2, adjacent to nitrogen. |
| H-g | ~2.40 | multiplet | 2H | Protons at C3. |
| H-h | 1.20 - 1.35 | triplet | 3H | -O-CH₂-CH₃ of the ethyl ester. |
Note: Chemical shifts are estimations and can be influenced by solvent and concentration.[15][16]
The ¹³C NMR spectrum, typically proton-decoupled, will show a single peak for each unique carbon atom.
Predicted ¹³C NMR Chemical Shifts:
| Carbon(s) | Approx. δ (ppm) | Assignment |
| C-a | ~166 | C =O of the ester. |
| C-b | ~138 | Quaternary aromatic carbon of the benzyl group (ipso-carbon). |
| C-c | ~135 | Vinylic carbon at C5. |
| C-d | ~129 | Aromatic C H carbons of the benzyl group. |
| C-e | ~128 | Aromatic C H carbons of the benzyl group. |
| C-f | ~127 | Aromatic C H carbons of the benzyl group. |
| C-g | ~130 | Quaternary vinylic carbon at C4. |
| C-h | ~62 | Benzylic C H₂. |
| C-i | ~60 | -O-C H₂-CH₃ of the ethyl ester. |
| C-j | ~55 | C H₂ at C2. |
| C-k | ~50 | C H₂ at C6. |
| C-l | ~25 | C H₂ at C3. |
| C-m | ~14 | -O-CH₂-C H₃ of the ethyl ester. |
Note: These are typical chemical shift ranges for the assigned functional groups.[17][18]
To definitively link the proton and carbon signals and confirm the bonding framework, 2D NMR experiments are essential.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. We would expect to see correlations between H-c and H-h (ethyl group), and a network of correlations between H-f, H-g, and H-e, confirming the -CH₂-CH₂-CH₂- fragment of the tetrahydropyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It allows for the unambiguous assignment of each protonated carbon signal in the ¹³C spectrum by linking it to its attached proton(s) from the ¹H spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for mapping the complete carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away. Key expected correlations include:
-
The benzylic protons (H-d) to the aromatic carbons (C-d, C-e, C-f) and the ring carbons C2 and C6.
-
The vinylic proton (H-b) to the ester carbonyl carbon (C-a) and the ring carbon C3.
-
The ester methylene protons (H-c) to the ester carbonyl carbon (C-a).
-
Caption: Integrated Spectroscopic Elucidation Workflow.
Data Integration and Final Confirmation
The final step in the structure elucidation process is the integration of all data streams. The functional groups identified by IR must be consistent with the molecular formula from MS and the detailed connectivity map provided by the suite of NMR experiments. The observed chemical shifts and fragmentation patterns should align perfectly with the proposed structure of this compound. This cross-validation between independent analytical techniques provides the highest level of confidence in the final structural assignment.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the logical application of modern analytical chemistry. By combining a rational synthetic approach with a multi-pronged spectroscopic analysis (IR, MS, and comprehensive 1D/2D NMR), researchers can achieve an unambiguous and self-validated structural assignment. This rigorous approach ensures the quality and reliability of the compound, a critical prerequisite for its use in drug discovery and development.
References
-
Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). Rapid Communications in Mass Spectrometry, 32(15), 1303-1310. [Link]
-
Pivatto, M., et al. (n.d.). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. SciELO. [Link]
-
Infrared Spectrometry. (n.d.). Michigan State University Chemistry. [Link]
-
Supporting Information. (2019). The Royal Society of Chemistry and the Centre National de la Recherche Scientifique. [Link]
-
Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. (2019). ResearchGate. [Link]
-
IR Spectrum and Characteristic Absorption Bands. (2021). Chemistry LibreTexts. [Link]
-
Infrared Spectroscopy. (n.d.). CDN. [Link]
-
Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. [Link]
-
The Dieckmann Condensation. (n.d.). Organic Reactions. [Link]
-
IR Absorption Frequency: Delocalization. (2024). JoVE. [Link]
-
The features of IR spectrum. (n.d.). Unknown Source. [Link]
-
Spectral Assignments and Reference Data. (2005). CONICET. [Link]
-
Dieckmann condensation. (n.d.). Wikipedia. [Link]
-
ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. (2022). Journal of the Serbian Chemical Society. [Link]
-
Experimental procedures, characterization data for all compounds and copies of NMR spectra. (n.d.). Beilstein Journals. [Link]
-
Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies. (2022). ACS Omega. [Link]
-
Arecoline. (n.d.). PubChem. [Link]
-
The Chemistry and Pharmacology of Tetrahydropyridines. (n.d.). Ingenta Connect. [Link]
-
Dieckmann condensation. (2019). YouTube. [Link]
-
Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography-Tandem Mass-Spectrometry. (n.d.). PubMed Central. [Link]
-
Huisgen 1,3-Dipolar Cycloaddition. (n.d.). Organic Chemistry Portal. [Link]
-
COMPREHENSIVE REVIEW ON HUISGEN'S CYCLOADDITION REACTIONS. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Arecoline. (n.d.). NCBI Bookshelf. [Link]
-
Dieckmann condensation – An Intramolecular Claisen Reaction. (n.d.). Chemistry Steps. [Link]
-
Tetrahydropyridine. (n.d.). Wikipedia. [Link]
-
Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis. (2022). Semantic Scholar. [Link]
-
Mass spectrum of target ions of arecoline (A), arecaidine (B), guvacoline (C), and guvacine (D). (n.d.). ResearchGate. [Link]
-
ethyl 1-benzyl-4,5-dimethyl-1,2,3,6-tetrahydro-2-pyridinecarboxylate. (2025). Mol-Instincts. [Link]
-
When does N-Benzyl methylene proton show geminal coupling splitting in H1 NMR spectroscopy?. (2013). ResearchGate. [Link]
-
Cycloaddition of Huisgen 1,4-dipoles: synthesis and rapid epimerization of functionalized spiropyrido[2,1-b][11][12]oxazine-pyrroles and related products. (n.d.). PubMed Central. [Link]
-
Chemical shifts. (n.d.). University of Regensburg. [Link]
-
The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. (n.d.). Refubium. [Link]
-
Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. (n.d.). PubMed Central. [Link]
-
Arecoline. (n.d.). Wikipedia. [Link]
-
Chemical Shifts in ¹H NMR Spectroscopy. (2025). Chemistry LibreTexts. [Link]
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). University of Wisconsin-Madison. [Link]
-
1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Chemistry and Pharmacology of Tetrahydropyridines: Ingenta Connect [ingentaconnect.com]
- 3. echemi.com [echemi.com]
- 4. Tetrahydropyridine - Wikipedia [en.wikipedia.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Video: IR Absorption Frequency: Delocalization [jove.com]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. web.pdx.edu [web.pdx.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. rsc.org [rsc.org]
A Technical Guide to the Biological Activity of Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate Derivatives
Executive Summary
The tetrahydropyridine (THP) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast array of biological activities.[1] This guide provides a detailed exploration of derivatives based on the Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate core, a specific and versatile class within the broader THP family. We will delve into the key pharmacological activities reported for these and structurally related compounds, including their significant potential in neuroprotection, antimicrobial applications, and oncology. This document synthesizes data from foundational research, explains the causal mechanisms behind their actions, and provides detailed, field-proven experimental protocols for their evaluation. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound class's therapeutic potential and the methodologies required to investigate it further.
Introduction: The Tetrahydropyridine Scaffold
The Privileged THP Structure in Medicinal Chemistry
Tetrahydropyridines are six-membered, nitrogen-containing heterocyclic compounds that have garnered significant attention in drug discovery.[1] Their structural versatility allows for the introduction of diverse substituents, creating a rich chemical space with a broad spectrum of pharmacological properties.[2][3] Many THP derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects, underscoring the importance of this scaffold.[4]
The Prototypical Neurotoxin: MPTP and its Research Legacy
The significance of the 1,2,3,6-tetrahydropyridine isomer was cemented by the discovery of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a potent and selective dopaminergic neurotoxin.[5] MPTP can cross the blood-brain barrier and is metabolized into the toxic pyridinium ion MPP+, which selectively destroys dopaminergic neurons in the substantia nigra, effectively inducing a Parkinson's-like syndrome in animal models.[1][6] This discovery has been instrumental in the study of Parkinson's disease, providing a reliable model to investigate disease mechanisms and test potential neuroprotective therapies.[3][7] Consequently, the MPTP model has spurred extensive research into the synthesis and biological evaluation of other THP derivatives as potential modulators of the central nervous system.[5]
Focus on the this compound Core
The specific scaffold of interest, this compound (CAS No: 23019-62-7), combines several key features: the 1,2,3,6-tetrahydropyridine ring, an N-benzyl group that influences lipophilicity and potential receptor interactions, and an ethyl carboxylate group at the 4-position, which can act as a hydrogen bond acceptor and a site for further chemical modification.[8] These features create a template for developing novel therapeutic agents targeting a variety of diseases.
Synthetic Strategies: Accessing the THP Core
Overview of Synthetic Pathways
The construction of the 1,2,3,6-tetrahydropyridine ring system can be achieved through various synthetic strategies. A common and effective approach involves the modification of a pre-formed piperidine ring. For instance, 1-benzyl-4-piperidone can serve as a versatile starting material.[9] Conversion of the ketone to a vinyl triflate or a similar reactive intermediate allows for subsequent functionalization, such as the introduction of the carboxylate group via carbonylation or other coupling reactions. Alternatively, multi-component reactions offer an efficient route to densely functionalized THP derivatives.[1] The choice of synthetic route is critical, as it dictates the accessibility of diverse derivatives for structure-activity relationship (SAR) studies.
General Workflow for Synthesis
The following diagram illustrates a conceptual workflow for the synthesis of the target scaffold, highlighting the key transformations from a common starting material.
Caption: Conceptual workflow for synthesizing the core scaffold.
Key Biological Activities and Mechanisms of Action
Neuroprotective and CNS-Modulating Effects
The MPTP-induced model of Parkinsonism is a cornerstone of neurodegenerative disease research. The mechanism involves the enzymatic conversion of MPTP to its toxic metabolite, MPP+, by monoamine oxidase B (MAO-B) primarily in glial cells.[1] MPP+ is then taken up by dopaminergic neurons via the dopamine transporter (DAT), where it inhibits Complex I of the mitochondrial electron transport chain.[6] This leads to ATP depletion, oxidative stress, and ultimately, apoptotic cell death of the neuron.[6][10]
The following diagram outlines the pathway of MPTP-induced neurotoxicity, which provides the rationale for developing neuroprotective agents based on the THP scaffold.
Caption: Pathway of MPTP metabolism and neurotoxicity.
Given their structural similarity to MPTP, derivatives of THP are prime candidates for modulating CNS pathways. Research has focused on designing analogs that lack the specific structural features required for conversion to an MPP+-like toxin but retain affinity for CNS targets. Some dihydropyridine derivatives have shown significant protection against delayed neuronal death in models of brain ischemia, suggesting they can mitigate neurodegenerative processes.[11] The neuroprotective effects can be mediated by various mechanisms, including antioxidant properties, inhibition of microglial activation, and modulation of apoptotic pathways.[7][10]
This protocol is a standard method for the initial screening of compounds for neuroprotective activity against a known neurotoxin. The human neuroblastoma SH-SY5Y cell line is a well-established model for dopaminergic neurons.[6][12]
-
Objective: To determine if pre-treatment with a test compound can protect differentiated SH-SY5Y cells from MPP+-induced cell death.
-
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium with 10% FBS, 1% Penicillin-Streptomycin
-
Retinoic acid (RA) for differentiation
-
MPP+ iodide salt
-
Test compound (this compound derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
-
Procedure:
-
Cell Culture and Differentiation: Seed SH-SY5Y cells in 96-well plates. Differentiate the cells by treating with 10 µM retinoic acid for 5-7 days to induce a more mature neuronal phenotype.
-
Compound Pre-treatment: Remove the differentiation medium. Add fresh medium containing various concentrations of the test compound (e.g., 1 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO). Incubate for 4 hours. This step allows the compound to enter the cells and potentially activate protective pathways.
-
Toxin Exposure: Add MPP+ to the wells to a final concentration that induces approximately 50% cell death (e.g., 1-2 mM, determined empirically). Do not add MPP+ to the negative control wells.
-
Incubation: Incubate the plates for 24-48 hours.
-
Viability Assessment (MTT Assay): Add MTT solution to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
-
Controls & Validation:
-
Negative Control: Cells treated with vehicle only (no compound, no MPP+). Represents 100% viability.
-
Positive Control: Cells treated with vehicle and MPP+ (no compound). Represents maximal toxicity.
-
Test Groups: Cells treated with the test compound and MPP+.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the negative control. Plot viability against compound concentration to determine the EC50 (effective concentration for 50% protection).
Antimicrobial Properties
The tetrahydropyridine scaffold is a promising template for developing novel antimicrobial agents.[1] Derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as various fungi.[4][13] The mechanism often involves disruption of the microbial cell membrane or inhibition of essential enzymes. The presence of lipophilic groups, such as the N-benzyl substituent, can facilitate passage through the lipid-rich bacterial cell wall.
While specific data for the title compound is sparse in publicly available literature, results from related tetrahydropyrimidine and carboxylate complexes provide a strong rationale for their investigation. The following table summarizes representative data for analogous compound classes to illustrate their potential.
| Compound Class | Organism | Activity Metric (MIC, µg/mL) | Reference |
| Tetrahydropyrimidines | Trichophyton mentagrophytes | 200 | [14] |
| Tetrahydropyrimidines | Staphylococcus aureus | >3250 | [14] |
| Unsaturated Carboxylates | Staphylococcus aureus | 128 | [15] |
| Unsaturated Carboxylates | Escherichia coli | 128 | [15] |
| Unsaturated Carboxylates | Candida albicans | 128 | [15] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
This is a standardized and quantitative method for assessing antimicrobial efficacy, chosen for its reproducibility and ability to test multiple compounds and concentrations simultaneously.[14]
-
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a specific microorganism.
-
Materials:
-
Test compound
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
-
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in the broth medium across the wells of the 96-well plate.
-
Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compound.
-
Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 35°C for 18-24 hours for bacteria; 30°C for 24-48 hours for fungi).
-
Reading Results: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
-
Controls & Validation:
-
Sterility Control: A well with broth only (no compound, no inoculum). Should remain clear.
-
Growth Control: A well with broth and inoculum (no compound). Should show robust growth (turbidity).
-
Positive Drug Control: A standard antibiotic or antifungal agent (e.g., ciprofloxacin, fluconazole) tested in parallel to validate the assay.
-
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds containing heterocyclic rings similar to THP.[4][16] These compounds can exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest, often at the G2/M phase.[17] The evaluation of novel THP derivatives against a panel of human cancer cell lines (e.g., breast, colon, lung) is a critical first step in their development as oncology therapeutics.
The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. Its reliability and high-throughput nature make it ideal for primary screening of potential anticancer compounds.[18]
-
Objective: To measure the cytotoxic effect of a test compound on a cancer cell line and determine its IC50 (half-maximal inhibitory concentration).
-
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer, HCT-116 colon cancer)
-
Appropriate cell culture medium and supplements
-
Test compound
-
MTT solution
-
DMSO or other suitable solvent
-
96-well plates
-
-
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the resulting formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
-
Controls & Validation:
-
Vehicle Control: Cells treated with the solvent used for the test compound. Represents 100% viability.
-
Positive Control: A known chemotherapeutic agent (e.g., doxorubicin) to confirm cell line sensitivity.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Use non-linear regression to plot a dose-response curve and calculate the IC50 value.
Structure-Activity Relationship (SAR) Analysis
The Critical Role of Substituents
The biological activity of THP derivatives is highly dependent on the nature and position of substituents on the core ring.[2][4] Modifying the N-benzyl group, the ethyl ester, or the THP ring itself can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties. For example, adding electron-withdrawing or -donating groups to the benzyl ring can modulate receptor binding or metabolic stability. Converting the ethyl ester to other esters, amides, or carboxylic acids can change solubility and hydrogen bonding capacity.
SAR Logic Diagram
This diagram illustrates key points on the core scaffold where chemical modifications can be made to explore the SAR and optimize for a desired biological activity.
Caption: Key modification points for SAR studies.
Conclusion and Future Perspectives
Derivatives of this compound represent a versatile and promising class of compounds with significant therapeutic potential. The foundational research inspired by the neurotoxin MPTP has paved the way for exploring these molecules as neuroprotective agents.[1] Furthermore, the inherent chemical properties of the THP scaffold make it a valuable template for the development of novel antimicrobial and anticancer drugs.[4]
Future research should focus on synthesizing a focused library of derivatives to systematically probe the structure-activity relationships for each of the identified biological activities. Lead compounds identified through the in vitro protocols described herein should be advanced into more complex models, including in vivo studies for efficacy and preliminary toxicology.[16][18] The use of computational methods to guide the design of new, more potent, and selective analogs will also be crucial in accelerating the journey from a promising scaffold to a clinically viable therapeutic agent.[1]
References
-
Mateeva, N. N., Winfield, L. L., & Redda, K. K. (2005). The Chemistry and Pharmacology of Tetrahydropyridines. Current Medicinal Chemistry, 12(5), 551-571. (Source: Ingenta Connect, [Link])
-
Mateeva, N. N., Winfield, L. L., & Redda, K. K. (2005). The chemistry and pharmacology of tetrahydropyridines. Current Medicinal Chemistry, 12(5), 551-571. (Source: PubMed, [Link])
-
Gedeon, S., Montgomery, A., Gangapuram, M., Redda, K. K., & Ardley, T. W. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Journal of Clinical Medical Reviews and Reports, 5(1). (Source: Auctores, [Link])
-
Mateeva, N. N., Winfield, L. L., & Redda, K. K. (2005). The Chemistry and Pharmacology of Tetrahydropyridines. Current Medicinal Chemistry, 12(5). (Source: Bentham Science, [Link])
-
Zubair, M., et al. (2023). Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. Molecules, 28(1), 333. (Source: NIH, [Link])
-
Gomathi, S., & Karunakaran, K. (2014). ANTIMICROBIAL ACTIVITY OF 6-ARYL-4-METHYL- 2-OXO-1, 2, 3, 6-TETRAHYDROPYRIMIDINE-5-(N-ARYL) CARBOXAMIDES: A STRUCTURE-REACTIVITY. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 4(3), 591-597. (Source: IJPCS, [Link])
-
Moskaliuk, O., et al. (2023). Synthesis, docking study and antimicrobial activity evaluation of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid. ScienceRise: Pharmaceutical Science, 5(45), 11-20. (Source: ScienceRise, [Link])
-
Păunescu, V., et al. (2020). Synthesis, Structural Characterization, Antimicrobial Activity, and In Vitro Biocompatibility of New Unsaturated Carboxylate Complexes with 2,2′-Bipyridine. Molecules, 25(24), 5999. (Source: NIH, [Link])
-
Molbase. (n.d.). ethyl 1-benzyl-4,5-dimethyl-1,2,3,6-tetrahydro-2-pyridinecarboxylate. (Source: Molbase, [Link])
-
Glamočić, A., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules, 27(20), 7058. (Source: NIH, [Link])
-
Hugo, V.-V. V., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Computational Chemistry, 7, 1-13. (Source: Scientific Research Publishing, [Link])
-
Desai, N. C., et al. (2013). Synthesis and biological activity of ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate derivatives. Medicinal Chemistry Research, 22(10), 4854-4863. (Source: PubMed, [Link])
-
Auwal, A., et al. (2025). In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex. Anticancer Agents in Medicinal Chemistry, 25(15), 1103-1112. (Source: PubMed, [Link])
-
Degiacomi, G., et al. (2021). Synthesis and Assessment of the In Vitro and Ex Vivo Activity of Salicylate Synthase (MbtI) Inhibitors as New Candidates for the Treatment of Mycobacterial Infections. Pharmaceuticals, 14(3), 200. (Source: NIH, [Link])
-
Wang, Y., et al. (2021). Neuroprotective Effects and Related Mechanisms of Echinacoside in MPTP-Induced PD Mice. Evidence-Based Complementary and Alternative Medicine, 2021, 5521480. (Source: NIH, [Link])
-
Lee, J. E., et al. (2016). Neuroprotective effects of Paeonia lactiflora extract against cell death of dopaminergic SH-SY5Y cells is mediated by epigenetic modulation. BMC Complementary and Alternative Medicine, 16, 283. (Source: NIH, [Link])
-
Perry, T. L., et al. (1985). Partial protection from the dopaminergic neurotoxin N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine by four different antioxidants in the mouse. Neuroscience Letters, 60(2), 109-114. (Source: PubMed, [Link])
-
Quick Company. (n.d.). A Process For Preparation Of Tetrahydropyridine Analogs. (Source: Quick Company, [Link])
-
Farooq, U., et al. (2022). Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. Molecules, 27(15), 4707. (Source: MDPI, [Link])
-
Ukrorgsintez, I. V., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Crystals, 11(11), 1362. (Source: MDPI, [Link])
-
Umekawa, H., et al. (1994). Neuroprotective effects of a dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159), on rat ischemic brain injury. The Journal of Pharmacology and Experimental Therapeutics, 271(2), 801-806. (Source: PubMed, [Link])
-
Towle, M. J., et al. (2001). In vitro and in vivo anticancer activities of synthetic macrocyclic ketone analogues of halichondrin B. Cancer Research, 61(3), 1013-1021. (Source: PubMed, [Link])
-
Lee, J. E., et al. (2016). Neuroprotective effects of Paeonia Lactiflora extract against cell death of dopaminergic SH-SY5Y cells is mediated by epigenetic modulation. BMC Complementary and Alternative Medicine, 16, 283. (Source: PubMed, [Link])
-
Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. (Source: Organic Syntheses, [Link])
-
Al-Omair, M. A., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15611. (Source: NIH, [Link])
-
Grinberg, S., et al. (2020). In Vitro and In Vivo Studies of Biodegradability and Biocompatibility of Poly(εCL)- b-Poly(EtOEP)-Based Films. Polymers, 12(12), 3039. (Source: PubMed, [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Chemistry and Pharmacology of Tetrahydropyridines: Ingenta Connect [ingentaconnect.com]
- 3. The chemistry and pharmacology of tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.org]
- 5. benthamscience.com [benthamscience.com]
- 6. Neuroprotective effects of Paeonia Lactiflora extract against cell death of dopaminergic SH-SY5Y cells is mediated by epigenetic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effects and Related Mechanisms of Echinacoside in MPTP-Induced PD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. A Process For Preparation Of Tetrahydropyridine Analogs [quickcompany.in]
- 10. Partial protection from the dopaminergic neurotoxin N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine by four different antioxidants in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of a dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarbox ylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159), on rat ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of Paeonia Lactiflora extract against cell death of dopaminergic SH-SY5Y cells is mediated by epigenetic modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Structural Characterization, Antimicrobial Activity, and In Vitro Biocompatibility of New Unsaturated Carboxylate Complexes with 2,2′-Bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro and in vivo anticancer activities of synthetic macrocyclic ketone analogues of halichondrin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vitro and In Vivo Studies of Biodegradability and Biocompatibility of Poly(εCL)- b-Poly(EtOEP)-Based Films - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate: A Cornerstone Intermediate in Modern Pharmaceutical Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate, with CAS Number 23019-62-7, is a pivotal heterocyclic building block in the landscape of pharmaceutical development.[1] Its unique structural architecture, featuring a protected tertiary amine, an α,β-unsaturated ester, and a tetrahydropyridine core, offers remarkable synthetic versatility. This guide provides an in-depth analysis of its synthesis, chemical properties, and strategic applications, particularly in the development of Central Nervous System (CNS) agents and other complex active pharmaceutical ingredients (APIs). We will explore validated synthetic protocols, delve into the mechanistic rationale behind key transformations, and illustrate its role as a strategic precursor in multi-step drug synthesis campaigns. This document is intended to serve as a comprehensive resource for chemists and researchers engaged in medicinal chemistry and process development.
Introduction: The Strategic Importance of a Versatile Scaffold
The tetrahydropyridine moiety is a recurring motif in a vast array of biologically active natural products and synthetic drugs.[2][3] Its prevalence underscores its utility as a pharmacophore that can be tailored for specific biological targets. This compound emerges as a particularly valuable intermediate due to the strategic combination of its functional groups.
-
The N-Benzyl Group: The benzyl group serves as a robust and reliable protecting group for the piperidine nitrogen. Medicinal chemists frequently employ the N-benzyl piperidine motif to fine-tune the physicochemical properties of drug candidates and to facilitate crucial cation-π interactions with target proteins.[4] Its key advantage lies in its stability under a wide range of reaction conditions (e.g., ester manipulation, reductions) and its susceptibility to clean removal via catalytic hydrogenation, a process known as debenzylation.[5]
-
The α,β-Unsaturated Ester: This functionality is a versatile handle for a multitude of chemical transformations. The double bond can be selectively reduced to yield the corresponding saturated piperidine (a common core in antipsychotic drugs), or it can participate in various addition reactions.[6] The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing avenues for further molecular elaboration and diversity.
-
The Tetrahydropyridine Core: This heterocyclic system is a foundational element in many neuroactive drugs and CNS agents.[7] Its three-dimensional structure allows for precise spatial orientation of substituents, which is critical for optimizing binding affinity and selectivity at biological targets.[4]
This combination of features makes the title compound a highly sought-after starting material for constructing complex piperidine-based scaffolds, which are central to drugs like haloperidol and risperidone.[6]
Physicochemical and Spectroscopic Profile
A clear understanding of the compound's physical and spectral properties is essential for its synthesis, purification, and characterization.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 23019-62-7 | [1][8] |
| Molecular Formula | C₁₅H₁₉NO₂ | [1][8] |
| Molecular Weight | 245.32 g/mol | [1][8] |
| Appearance | Typically a liquid or low-melting solid | [1] |
| Boiling Point | ~344 °C | [1] |
| Density | ~1.108 g/cm³ | [1] |
| Refractive Index | ~1.554 | [1] |
Expected Spectroscopic Data: While a specific spectrum for this exact compound is not readily available in the provided search results, based on its structure and data for similar compounds, the following characteristics would be expected:[9][10][11]
-
¹H NMR: Signals corresponding to the ethyl group (a triplet and a quartet), aromatic protons of the benzyl group, a singlet for the benzylic CH₂ protons, and distinct signals for the protons on the tetrahydropyridine ring, including a characteristic signal for the vinylic proton adjacent to the ester.
-
¹³C NMR: Resonances for the carbonyl carbon of the ester, carbons of the double bond, aromatic carbons, the benzylic carbon, and the aliphatic carbons of the tetrahydropyridine ring.
-
FT-IR: Characteristic absorption bands for the C=O stretch of the α,β-unsaturated ester (~1700-1720 cm⁻¹), C=C stretching (~1640-1660 cm⁻¹), and C-H stretches for aromatic and aliphatic groups.
-
Mass Spectrometry (MS): A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated molecular weight.
Key Synthetic Methodologies
The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, scalability, and desired purity profile.
Methodology A: N-Alkylation of Ethyl Isonipecotate Precursors
A highly direct and common approach involves the N-benzylation of a pre-existing piperidine ring. This is arguably the most straightforward route for industrial-scale production. The process begins with Ethyl isonipecotate (also known as ethyl 4-piperidinecarboxylate), a readily available commercial starting material.[12][13][14][15]
Caption: Synthetic workflow via N-alkylation of Ethyl Isonipecotate.
-
Setup: To a stirred solution of Ethyl isonipecotate (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile or DMF) in a round-bottom flask, add a mild inorganic base such as potassium carbonate (K₂CO₃, 1.5-2.0 equivalents).
-
Reagent Addition: Add benzyl bromide or benzyl chloride (1.1 equivalents) dropwise to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-80°C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup: After cooling, filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Ethyl 1-benzylpiperidine-4-carboxylate, which can be purified further by column chromatography if necessary.
Expert Rationale: The use of K₂CO₃ is critical. It is a base strong enough to neutralize the hydrobromic acid byproduct of the Sₙ2 reaction but mild enough to avoid significant hydrolysis of the ethyl ester, a common side reaction with stronger bases like NaOH or KOH.[16] Acetonitrile is an excellent solvent choice as it is polar aprotic and effectively solubilizes the reactants.
Subsequent steps to introduce the double bond would involve established methods such as α-bromination followed by base-induced elimination, though this adds complexity. A more elegant approach involves intramolecular cyclization.
Methodology B: Intramolecular Cyclization via Dieckmann Condensation
The Dieckmann condensation is a powerful intramolecular reaction of a diester in the presence of a base to form a cyclic β-keto ester.[17][18][19] This method allows for the construction of the tetrahydropyridine ring itself.
Caption: Mechanistic overview of the Aza-Dieckmann condensation route.
-
Precursor Synthesis: Synthesize the acyclic diester precursor, N-benzyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester, by reacting benzylamine with two equivalents of ethyl acrylate.
-
Cyclization: Add the diester to a solution of a strong base, such as sodium ethoxide (NaOEt) in anhydrous ethanol or potassium tert-butoxide in THF.[17] The reaction is typically performed under an inert atmosphere (N₂ or Ar).
-
Reaction: Heat the mixture to reflux and monitor by TLC until the starting material is consumed. The driving force is the formation of a stable, deprotonated β-keto ester.[20]
-
Acidic Workup: Cool the reaction and carefully quench with a dilute acid (e.g., aqueous HCl) to protonate the enolate and afford the cyclic β-keto ester, ethyl N-benzyl-3-oxopiperidine-4-carboxylate hydrochloride.[21]
-
Transformation: The resulting β-keto ester must then be transformed into the target α,β-unsaturated ester. This is typically achieved by reduction of the ketone (e.g., with NaBH₄) to a hydroxyl group, followed by acid-catalyzed dehydration.
Expert Rationale: The Dieckmann condensation is highly effective for forming 5- and 6-membered rings.[18][22] The choice of base is crucial; using sodium ethoxide in ethanol prevents transesterification side reactions.[17] The final acidic workup is required because the product, a β-keto ester, is acidic and will be deprotonated by the strong base, driving the reaction equilibrium to the product side.[20]
Application in Pharmaceutical Synthesis
This compound is not an API itself but a critical stepping stone. Its value lies in its pre-functionalized core, which allows for efficient entry into more complex molecular scaffolds.
Caption: Synthetic utility and transformations of the title intermediate.
Key Synthetic Transformations:
-
Simultaneous Reduction and Deprotection: A cornerstone reaction is catalytic hydrogenation (e.g., using H₂ gas or a transfer hydrogenation source like ammonium formate with a Palladium on carbon catalyst).[5] This single, efficient step can simultaneously reduce the tetrahydropyridine double bond to a saturated piperidine ring and cleave the N-benzyl protecting group, yielding Ethyl piperidine-4-carboxylate (Ethyl Isonipecotate). This is a powerful strategy for accessing the core piperidine scaffold.
-
Ester Manipulation: The ethyl ester can be hydrolyzed under basic conditions (e.g., LiOH in THF/water) to the corresponding carboxylic acid. This acid can then be coupled with various amines using standard peptide coupling reagents (e.g., EDC, HOBt) to form a diverse library of amide derivatives.
-
Targeted Reduction: If only reduction of the double bond is desired without removing the N-benzyl group, specific reagents and conditions can be chosen, such as using Wilkinson's catalyst or carefully controlled hydrogenation.
These transformations allow chemists to build upon the intermediate's framework, adding complexity and tailoring the molecule for specific pharmacological targets, including those relevant to antipsychotic and analgesic drug action.[6][14]
Conclusion
This compound is a testament to the power of strategic intermediate design in pharmaceutical chemistry. Its synthesis is achievable through robust and scalable methods like N-alkylation and intramolecular cyclization. The compound's true value is realized in its synthetic potential, where the interplay between the N-benzyl protecting group and the α,β-unsaturated ester provides a rich platform for molecular elaboration. By providing efficient access to complex piperidine scaffolds, this intermediate will continue to be a vital tool for researchers and developers working on the next generation of CNS-active therapeutics and other vital medicines.
References
- Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxyl
- Ethyl 5-amino-1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxyl
- Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - Royal Society Publishing. (2017-06-14). (URL: )
- Dieckmann Condens
- The Dieckmann Condens
- Hantzsch Dihydropyridine Synthesis - Alfa Chemistry. (URL: )
- Dieckmann condens
- ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxyl
- Hantzsch pyridine synthesis - overview - ChemTube3D. (URL: )
- Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxyl
- ethyl 1-benzyl-4,5-dimethyl-1,2,3,6-tetrahydro-2-pyridinecarboxyl
- Hantzsch pyridine synthesis - Wikipedia. (URL: )
- Dieckmann condens
- Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - US. (URL: )
- Dieckmann condensation – An Intramolecular Claisen Reaction - Chemistry Steps. (URL: )
- Antipsychotic Drug Intermediates
- Concise Formation of 4-Benzyl Piperidines and Related Deriv
- The chemistry and pharmacology of tetrahydropyridines - PubMed - NIH. (URL: )
- N-Benzyl piperidine Fragment in Drug Discovery - PubMed. (2024-10-16). (URL: )
- ChemInform Abstract: Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine.
- Ethyl Isonipecotate: Technical Data and Applic
- Tetrahydropyridines: a recent update for their multicomponent synthesis - PubMed. (2026-01-07). (URL: )
- PHOSPHINE-CATALYZED [4+2] ANNULATION: SYNTHESIS OF ETHYL 6-PHENYL-1-TOSYL-1,2,5,6-TETRAHYDROPYRIDINE-3-CARBOXYL
- The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 - Auctores | Journals. (URL: )
- Ethyl Isonipecotate | 1126-09-6 | FE07768 - Biosynth. (URL: )
- Synthesis, crystal structure, Hirshfeld surface analysis, DFT and NBO study of ethyl 1-(4-fluorophenyl) - PubMed Central. (URL: )
- Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method - Oriental Journal of Chemistry. (2017-04-12). (URL: )
- Ethyl Isonipecot
- Ethyl isonipecotate 98 1126-09-6 - Sigma-Aldrich. (URL: )
- Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 - Sciencemadness.org. (2020-02-18). (URL: )
- Technical Support Center: Synthesis of N-Benzylpiperidine - Benchchem. (URL: )
- Ethyl 1-benzyl-5-hydroxy-1,2,3,6-tetrahydropyridine-4-carboxyl
- CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google P
- A Process For Preparation Of Tetrahydropyridine Analogs - Quick Company. (URL: )
- Tetrahydropyridines: a recent update for their multicomponent synthesis - PMC - NIH. (2026-01-09). (URL: )
- CAS No : 1126-09-6| Chemical Name : Ethyl Isonipecotate | Pharmaffili
- Ethyl 1-benzoyl-4-hydroxy-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxyl
- Investigation of Structural and Spectroscopic Parameters of Ethyl 4-(4-isopropylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: a DFT Study - CHEMISTRY & BIOLOGY INTERFACE. (URL: )
- 4-Thiazolecarboxylic acid, ethyl ester - Organic Syntheses Procedure. (URL: )
- A facile synthesis of benzyl-α, β-unsaturated carboxylic esters - Arkivoc. (URL: )
- Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)
Sources
- 1. echemi.com [echemi.com]
- 2. The chemistry and pharmacology of tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrahydropyridines: a recent update for their multicomponent synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciencemadness.org [sciencemadness.org]
- 6. arborpharmchem.com [arborpharmchem.com]
- 7. Ethyl 5-amino-1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate [myskinrecipes.com]
- 8. labsolu.ca [labsolu.ca]
- 9. Synthesis, crystal structure, Hirshfeld surface analysis, DFT and NBO study of ethyl 1-(4-fluorophenyl)-4-[(4-fluorophenyl)amino]-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]
- 11. cbijournal.com [cbijournal.com]
- 12. nbinno.com [nbinno.com]
- 13. biosynth.com [biosynth.com]
- 14. Ethyl Isonipecotate - SRIRAMCHEM [sriramchem.com]
- 15. Ethyl isonipecotate 98 1126-09-6 [sigmaaldrich.com]
- 16. arkat-usa.org [arkat-usa.org]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 19. m.youtube.com [m.youtube.com]
- 20. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 21. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
- 22. organicreactions.org [organicreactions.org]
"mechanism of action of tetrahydropyridine carboxylates"
An In-depth Technical Guide on the Core Mechanism of Action of Tetrahydropyridine Carboxylates
Authored by: A Senior Application Scientist
Introduction: The Tetrahydropyridine Carboxylate Scaffold - A Privileged Structure in Neuropharmacology
The tetrahydropyridine ring system, a six-membered nitrogen-containing heterocycle, represents a cornerstone in the architecture of numerous biologically active molecules.[1][2][3] Its derivatives have garnered significant attention in medicinal chemistry due to a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective effects.[1][4][5] The incorporation of a carboxylate group transforms this versatile scaffold into a class of compounds—tetrahydropyridine carboxylates—with profound implications for modulating central nervous system (CNS) activity. These compounds are particularly renowned for their interaction with two critical neurotransmitter systems: the GABAergic and the cholinergic systems.
This guide provides an in-depth exploration of the primary mechanisms of action of tetrahydropyridine carboxylates. We will dissect their molecular interactions with GABA transporters and muscarinic acetylcholine receptors, elucidate the structure-activity relationships that govern their potency and selectivity, and detail the experimental methodologies used to characterize their pharmacological profiles. This analysis is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this vital class of neuroactive compounds.
Part 1: The GABAergic Mechanism - Potentiation of Inhibitory Neurotransmission via GABA Transporter Inhibition
The γ-aminobutyric acid (GABA) system is the principal inhibitory network in the mammalian CNS. The precise regulation of GABA levels in the synaptic cleft is crucial for maintaining the delicate balance between neuronal excitation and inhibition.[6] A key component of this regulation is the family of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synapse into neurons and glial cells, thus terminating its inhibitory signal.[7] Several naturally occurring and synthetic tetrahydropyridine carboxylates function as potent inhibitors of these transporters.
Core Mechanism: Competitive Inhibition of GABA Transporters
Tetrahydropyridine carboxylates such as (R)-Nipecotic acid and Guvacine act as competitive inhibitors of GATs.[6][8][9] Their structural similarity to GABA allows them to bind to the active site of the transporter proteins. However, unlike GABA, they are not efficiently translocated across the membrane. This occupancy of the binding site prevents the reuptake of GABA from the synaptic cleft. The resulting increase in the extracellular concentration and residence time of GABA leads to a potentiation of inhibitory neurotransmission through sustained activation of postsynaptic GABA receptors (primarily GABA-A receptors).[6]
This enhanced inhibitory signaling is the basis for the therapeutic potential of GAT inhibitors in conditions characterized by neuronal hyperexcitability, such as epilepsy.[6][10] Indeed, the marketed antiepileptic drug Tiagabine is a lipophilic derivative of the tetrahydropyridine carboxylate, (R)-nipecotic acid.[9][10]
Caption: Action of Tetrahydropyridine Carboxylate GAT Inhibitors.
Structure-Activity Relationship (SAR) and Key Compounds
The efficacy and selectivity of tetrahydropyridine carboxylates as GAT inhibitors are dictated by their stereochemistry and substitutions.
-
Nipecotic Acid: This compound is a potent inhibitor of GABA uptake.[6][8] The (R)-enantiomer is significantly more active than the (S)-enantiomer. However, its clinical utility is limited by its poor ability to cross the blood-brain barrier due to its hydrophilic and zwitterionic nature.[10][11]
-
Guvacine: Found in the areca nut, guvacine is also a potent GABA uptake inhibitor.[12][13][14] It is the N-demethylated form of arecaidine.[14]
-
Tiagabine: To overcome the blood-brain barrier issue, lipophilic moieties have been attached to the nipecotic acid scaffold.[10] Tiagabine is a prime example, where a di-heteroaryl substituent is linked to the nitrogen atom, dramatically increasing its CNS penetration and making it an effective antiepileptic drug.[9]
| Compound | Target | IC50 Values | Source |
| Guvacine | rat GAT-1 | 39 µM | [12] |
| rat GAT-2 | 58 µM | [12] | |
| rat GAT-3 | 378 µM | [12] | |
| Guvacine HCl | human GAT-1 | 14 µM | [15] |
| human GAT-3 | 119 µM | [15] | |
| Nipecotic Acid | mouse GAT-1 | 2.6 µM | [16] |
| mouse GAT-2 | 310 µM | [16] | |
| mouse GAT-3 | 29 µM | [16] | |
| mouse GAT-4 | 16 µM | [16] |
Experimental Protocol: Neurotransmitter Uptake Assay
The inhibitory activity of tetrahydropyridine carboxylates on GATs is quantified using a neurotransmitter uptake assay, typically employing radiolabeled GABA.
Objective: To determine the IC50 value of a test compound for the inhibition of GABA uptake into synaptosomes or cells expressing specific GAT subtypes.
Methodology:
-
Preparation of Synaptosomes or Cells: Isolate synaptosomes from rodent brain tissue (e.g., cortex) or use cultured cell lines (e.g., HEK293) stably transfected with the desired GAT subtype (GAT-1, GAT-2, etc.).
-
Incubation: Pre-incubate the synaptosomes/cells with varying concentrations of the test tetrahydropyridine carboxylate compound for 10-15 minutes at 37°C in a buffered solution.
-
Initiation of Uptake: Add a known concentration of radiolabeled GABA (e.g., [³H]GABA) to the mixture and incubate for a short period (e.g., 5-10 minutes) to allow for uptake.
-
Termination of Uptake: Rapidly terminate the uptake process by filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove extracellular [³H]GABA. The rapid cooling and washing steps are critical to prevent the efflux of the radiotracer.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter. This value corresponds to the amount of [³H]GABA taken up by the cells/synaptosomes.
-
Data Analysis: Plot the percentage of inhibition of [³H]GABA uptake against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Part 2: The Cholinergic Mechanism - Dual-Action Modulation of Muscarinic Receptors
The cholinergic system, with acetylcholine (ACh) as its primary neurotransmitter, plays a vital role in cognitive functions, learning, memory, and autonomic control.[17][18] Tetrahydropyridine carboxylates, most notably the natural alkaloid arecoline and its synthetic derivatives, can act as either agonists or antagonists at muscarinic acetylcholine receptors (mAChRs), a family of G-protein coupled receptors (GPCRs).[18]
Core Mechanism: Agonism and Antagonism at mAChRs
1. Muscarinic Agonism (e.g., Arecoline): Arecoline, a major alkaloid in the areca nut, acts as a non-selective partial agonist at muscarinic receptors.[19][20] Upon binding, it induces a conformational change in the receptor, leading to the activation of associated G-proteins (typically Gq/11 or Gi/o). This initiates downstream signaling cascades, such as the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers ultimately cause an increase in intracellular calcium and activation of protein kinase C (PKC), resulting in various cellular responses characteristic of parasympathetic stimulation.[21] Arecoline's ability to cross the blood-brain barrier and activate central mAChRs is thought to contribute to its effects on cognition and alertness.[17]
Caption: Dual modulation of Muscarinic Receptor Signaling by THPs.
2. Muscarinic Antagonism (Synthetic Derivatives): Medicinal chemistry efforts have focused on modifying the tetrahydropyridine carboxylate scaffold to create selective antagonists for specific mAChR subtypes.[22] For example, researchers have developed a series of 1,2,5,6-tetrahydropyridine-3-carboxylic acid esters that show preferential antagonism for the M5 receptor subtype.[18][23][24] The M5 receptor is implicated in drug abuse and addiction, making selective M5 antagonists promising therapeutic candidates.[18][23] These antagonists competitively bind to the orthosteric site of the receptor, preventing acetylcholine from binding and activating it, thereby blocking downstream signaling.
Structure-Activity Relationship (SAR) for mAChR Ligands
The transition from agonist to antagonist and the subtype selectivity are highly dependent on the nature of the substituents on the tetrahydropyridine ring and the carboxylate group.
-
Agonists: Compounds like arecoline are relatively small and mimic the structure of acetylcholine.
-
Antagonists: The introduction of bulky, lipophilic groups, often on the nitrogen atom and the ester/amide portion of the molecule, is a common strategy to confer antagonistic properties.[18][25] For the M5-preferring antagonists, specific aryl and alkyl groups on the ester and the nitrogen of the tetrahydropyridine ring were crucial for achieving selectivity over other mAChR subtypes.[18][24]
Experimental Protocol: Radioligand Binding Assay
To determine the affinity (Ki) of a tetrahydropyridine carboxylate for a specific muscarinic receptor subtype, a competitive radioligand binding assay is the gold standard.
Objective: To measure the binding affinity of a test compound for a specific mAChR subtype.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line (e.g., CHO or HEK293) engineered to express a single subtype of human muscarinic receptor (hM1, hM2, hM3, hM4, or hM5).
-
Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of a high-affinity muscarinic radioligand (e.g., [³H]N-methylscopolamine, a non-selective antagonist), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at room temperature for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. The membranes and bound radioligand are trapped on the filter, while the unbound radioligand passes through.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The IC50 is then converted to an affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
Caption: Workflow for a Radioligand Binding Assay.
Part 3: Other Mechanisms and Concluding Remarks
While GABA transporter inhibition and muscarinic receptor modulation are the primary mechanisms, the pharmacology of tetrahydropyridine derivatives is diverse. For instance, arecoline also exhibits activity as a partial agonist at certain nicotinic acetylcholine receptors, which may contribute to its stimulant and addictive properties.[19][26]
Furthermore, the study of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) serves as a critical reminder of the potential for profound and sometimes unexpected biological activity within this chemical class. MPTP is metabolized in the brain to the neurotoxin MPP+, which selectively destroys dopaminergic neurons and is a widely used experimental model for Parkinson's disease.[2][3][27][28]
References
- Nipecotic Acid: A Vital Tool in Neuropharmacological Research.Molecule Origin.
- Guvacine | GABA Uptakp Inhibitor.MedchemExpress.com.
- Guvacine | C6H9NO2 | CID 3532.PubChem - NIH.
- Guvacine.Grokipedia.
- Arecoline.Wikipedia.
- Arecoline (Betel Nuts).Drugs.
- Evaluating 1,4,5,6-Tetrahydropyridine-3-Carboxamide Derivatives as Muscarinic Agonists: A Compar
- Guvacine hydrochloride | GABA Reuptake Inhibitor.MedChemExpress.
- Arecoline.FarmGulp.
- Nipecotic acid directly activates GABAA-like ion channels.PubMed Central.
- The pharmacology, toxicology and potential applications of arecoline: a review.Taylor & Francis Online.
- Guvacine.Wikipedia.
- Nipecotic Acid ((±)).Cayman Chemical.
- Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design str
- Tetrahydropyridines: a recent update for their multicomponent synthesis.PubMed Central.
- Nipecotic acid.Wikipedia.
- Nicotinic Activity of Arecoline, the Psychoactive Element of "Betel Nuts", Suggests a Basis for Habitual Use and Anti-Inflamm
- Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies.PubMed Central.
- Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies.PubMed.
- Green catalyst-free one-pot synthesis of novel tetrahydropyridine-3-carboxamides by microwave-assisted approach.Indian Academy of Sciences.
- Structure-Activity Relationship (SAR) Studies of Tetrahydropyridine Analogs: A Technical Guide.Benchchem.
- A Comparative Analysis of the Biological Activity of 1,4,5,6-Tetrahydropyridine-3-Carboxamide Analogs as Muscarinic Receptor Lig.Benchchem.
- The Chemistry and Pharmacology of Tetrahydropyridines.
- Structural modifications to tetrahydropyridine-3-carboxylate esters en route to the discovery of M5-preferring muscarinic receptor orthosteric antagonists.PubMed.
- Synthesis and Antiproliferative Activity of Polysubstituted Tetrahydropyridine and Piperidin-4-one-3-carboxylate Derivatives.
- Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors.PubMed Central.
- Muscarinic cholinergic agonists and antagonists of the 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridine type.
- Structural Modifications to Tetrahydropyridine-3-Carboxylate Esters en route to the Discovery of M5-Preferring Muscarinic Receptor Orthosteric Antagonists.PubMed Central.
- Structural Modifications to Tetrahydropyridine-3-carboxylate Esters en route to the Discovery of M5-Preferring Muscarinic Receptor Orthosteric Antagonists.
- 5-HT2A receptor.Wikipedia.
- Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Fe
- The chemistry and pharmacology of tetrahydropyridines.PubMed - NIH.
- GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects.PubMed.
- Mechanism of the Neurotoxicity of MPTP.
- Studies on the mechanism of action of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).PubMed.
- Design, synthesis and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter G
- Tetrahydropyridine Derivatives: A Comprehensive Guide to Their Role in Drug Discovery.Benchchem.
- The GABA transporter and its inhibitors.PubMed.
- Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides.MDPI.
Sources
- 1. Tetrahydropyridines’ Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The chemistry and pharmacology of tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Tetrahydropyridines: a recent update for their multicomponent synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nipecotic acid directly activates GABAA-like ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nipecotic acid - Wikipedia [en.wikipedia.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Guvacine | C6H9NO2 | CID 3532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. grokipedia.com [grokipedia.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. caymanchem.com [caymanchem.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Structural Modifications to Tetrahydropyridine-3-Carboxylate Esters en route to the Discovery of M5-Preferring Muscarinic Receptor Orthosteric Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Arecoline - Wikipedia [en.wikipedia.org]
- 20. farmgulp.com [farmgulp.com]
- 21. Arecoline (Betel Nuts) [flipper.diff.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Structural modifications to tetrahydropyridine-3-carboxylate esters en route to the discovery of M5-preferring muscarinic receptor orthosteric antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Muscarinic cholinergic agonists and antagonists of the 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridine type. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Nicotinic Activity of Arecoline, the Psychoactive Element of "Betel Nuts", Suggests a Basis for Habitual Use and Anti-Inflammatory Activity | PLOS One [journals.plos.org]
- 27. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Studies on the mechanism of action of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Strategic Guide to the In Vitro Screening of Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate
Preamble: Deconstructing the Therapeutic Potential
The tetrahydropyridine (THP) scaffold is a privileged structure in medicinal chemistry, recognized for its profound impact on a multitude of biological systems.[1][2] Its significance was notably amplified by the paradoxical discovery that 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a simple derivative, is a potent neurotoxin that induces parkinsonism.[3] This finding catalyzed extensive research into THP analogs, uncovering their potential as modulators of key targets in the central nervous system (CNS).[1][2][3]
This guide focuses on a specific analog, Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate (CAS No: 23019-62-7[4]), hereafter referred to as EBT-4C. The structural elements of EBT-4C—namely the tetrahydropyridine core and the N-benzyl group—suggest a strong hypothesis for its interaction with neurological targets. Dysregulation of enzymes such as Monoamine Oxidases (MAO) and Acetylcholinesterase (AChE) is deeply implicated in the pathophysiology of neurodegenerative disorders like Parkinson's and Alzheimer's diseases.[3][5][6] Therefore, a logical and efficient in vitro screening strategy must prioritize these targets.
This document provides a comprehensive, field-proven framework for the initial in vitro evaluation of EBT-4C. It is designed not as a rigid set of instructions, but as a strategic workflow, guiding the researcher from broad primary screening to nuanced mechanism-of-action studies. Each step is built upon a foundation of scientific rationale, ensuring that the generated data is both robust and decision-enabling for drug development professionals.
The Screening Cascade: A Multi-Tiered Approach
A successful screening campaign does not rely on a single assay but on a logical progression of experiments that build upon one another. This tiered approach, or "screening cascade," is designed to efficiently identify promising compounds while systematically eliminating non-viable candidates, thus conserving resources.
The proposed cascade for EBT-4C begins with high-throughput screens against the most probable enzymatic targets and progresses to more complex cell-based assays to evaluate functional outcomes like neuroprotection.
Caption: A logical workflow for the in vitro screening of EBT-4C.
Tier 1: Primary Target-Based Screening
The objective of Tier 1 is to rapidly assess whether EBT-4C interacts with high-probability CNS targets. We employ robust, high-throughput enzymatic assays using a single, high concentration of the test compound (e.g., 10 µM) to identify initial "hits."
Monoamine Oxidase (MAO) Inhibition
Scientific Rationale: MAO enzymes (MAO-A and MAO-B) are critical for the degradation of monoamine neurotransmitters like dopamine and serotonin.[5][7][8] Inhibition of MAO-B is a validated therapeutic strategy for Parkinson's disease, as it increases dopamine levels in the brain.[3] Given the structural similarity of THPs to MAO substrates and inhibitors, this is a primary target.[1]
Methodology: A fluorometric assay is recommended for its sensitivity and adaptability to high-throughput formats.[5][7][9] Commercially available kits provide a reliable and standardized platform.[5][7][8]
Caption: Principle of the fluorometric MAO inhibition assay.
Experimental Protocol: MAO-B Inhibitor Screening
-
Reagent Preparation: Prepare assay buffer, recombinant human MAO-B enzyme, p-Tyramine substrate, HRP, and dye reagent according to the manufacturer's protocol (e.g., Sigma-Aldrich MAK520).[5]
-
Compound Plating: In a black, flat-bottom 96-well plate, add 5 µL of test compound (EBT-4C at 100 µM in 10% DMSO for a final assay concentration of 10 µM).
-
Controls:
-
Negative Control (100% Activity): Add 5 µL of 10% DMSO vehicle.
-
Positive Control (Inhibitor): Add 5 µL of Pargyline (a known MAO-B inhibitor) at a concentration known to give >90% inhibition.[5]
-
Blank (No Enzyme): Add 5 µL of vehicle.
-
-
Enzyme Addition: Add 45 µL of diluted MAO-B enzyme solution to all wells except the Blank. Add 45 µL of assay buffer to the Blank wells.
-
Pre-incubation: Mix and incubate the plate for 15 minutes at 25°C to allow the inhibitor to interact with the enzyme.[5]
-
Reaction Initiation: Prepare a "Detection Mix" containing the substrate, HRP, and dye. Add 50 µL of this mix to all wells to start the reaction.
-
Signal Detection: Incubate the plate for 30-60 minutes at 37°C, protected from light. Measure fluorescence intensity using a plate reader (λex = 530 nm / λem = 585 nm).
-
Data Analysis: Calculate percent inhibition relative to the negative (vehicle) control after subtracting the blank values.
Acetylcholinesterase (AChE) Inhibition
Scientific Rationale: AChE is the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine.[6][10] Inhibiting AChE increases acetylcholine levels in neuronal synapses, which is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[6][11]
Methodology: The most common and robust method for screening AChE inhibitors is the colorimetric assay based on the Ellman method.[6][10][11] This assay is highly suitable for HTS applications.[6][10][12]
Experimental Protocol: AChE Inhibitor Screening
-
Reagent Preparation: Prepare assay buffer (pH 7.5), purified AChE enzyme, acetylthiocholine (substrate), and 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) as per a commercial kit protocol (e.g., Attogene, BioAssay Systems).[6][10][11]
-
Compound Plating: In a clear, flat-bottom 96-well plate, add 10 µL of EBT-4C solution (100 µM in <5% DMSO for a final concentration of 10 µM).
-
Controls:
-
Negative Control (100% Activity): Add 10 µL of vehicle.
-
Positive Control (Inhibitor): Add 10 µL of a known AChE inhibitor like Donepezil or Galantamine.
-
-
Enzyme Addition: Add 50 µL of AChE solution to all wells.
-
Reaction Mix: Prepare a reaction mix containing the substrate and DTNB in assay buffer.
-
Reaction Initiation & Detection: Add 50 µL of the reaction mix to all wells. The thiocholine produced by AChE reacts with DTNB to form a yellow product.[6][10][11] Immediately begin measuring absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.
-
Data Analysis: Determine the rate of reaction (slope of absorbance vs. time). Calculate the percent inhibition for EBT-4C compared to the rate of the negative control.
Tier 2: Hit Confirmation and Secondary Profiling
Compounds that demonstrate significant inhibition (>50%) in Tier 1 are advanced to Tier 2. The goals here are to confirm the initial activity, determine potency and selectivity, and assess the compound's effect in a more biologically relevant cellular context.
IC50 Determination and Selectivity
Scientific Rationale: A single-point screen is insufficient. A dose-response curve must be generated to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency. If the compound inhibits both MAO-A and MAO-B, it is crucial to determine its selectivity, as MAO-B selective inhibitors are generally preferred for Parkinson's disease to avoid the "cheese effect" associated with MAO-A inhibition.
Methodology: The same assay formats from Tier 1 are used, but with a serial dilution of EBT-4C (typically an 8- to 10-point, 3-fold dilution series, starting from ~100 µM). IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Table 1: Hypothetical Tier 2 Potency and Selectivity Data
| Target | EBT-4C IC50 (µM) | Pargyline IC50 (µM) | Clorgyline IC50 (µM) |
|---|---|---|---|
| MAO-A | 35.2 | > 100 | 0.008 |
| MAO-B | 1.8 | 0.075 | 15.6 |
| AChE | > 100 | N/A | N/A |
| MAO-B Selectivity Index (IC50 MAO-A / IC50 MAO-B) | 19.6 | - | - |
Data are hypothetical examples. Pargyline (MAO-B selective) and Clorgyline (MAO-A selective) are included as reference controls.
Cell-Based Neuroprotection Assay
Scientific Rationale: An ideal therapeutic agent should not just treat symptoms (e.g., by inhibiting an enzyme) but also protect neurons from damage. Cell-based assays provide a functional readout of a compound's ability to prevent cell death induced by a relevant neurotoxin.[13][14] For a potential anti-parkinsonian agent, assessing protection against MPP+ (the active metabolite of MPTP) toxicity in a dopaminergic neuroblastoma cell line like SH-SY5Y is a highly relevant model.[15]
Experimental Protocol: MPP+ Induced Neurotoxicity Assay
-
Cell Culture: Culture human SH-SY5Y neuroblastoma cells in a 96-well plate until they reach ~70% confluency.
-
Compound Pre-treatment: Treat the cells with various concentrations of EBT-4C (e.g., 0.1 µM to 30 µM) for 2-4 hours. Include a vehicle control (DMSO).
-
Toxin Induction: Add MPP+ neurotoxin to all wells (except for the "no toxin" control) at a pre-determined concentration that causes ~50% cell death (e.g., 1-2 mM) and incubate for 24-48 hours.
-
Viability Assessment: Measure cell viability using a standard method, such as an MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Normalize the data, with "no toxin" wells representing 100% viability and "toxin + vehicle" wells representing 0% protection. Calculate the EC50 (effective concentration for 50% neuroprotection) for EBT-4C.
Tier 3: Mechanism of Action (MoA) Elucidation
For compounds that are potent, selective, and show neuroprotective effects, Tier 3 assays are employed to understand how they work.
-
Reactive Oxygen Species (ROS) Quantification: Since MPP+ toxicity and neurodegeneration involve oxidative stress, a key mechanism of neuroprotection could be the reduction of intracellular ROS.[15][16] This can be measured using fluorescent probes like DCFDA in cells co-treated with EBT-4C and MPP+.
-
Apoptosis Assays: To determine if the compound prevents programmed cell death, assays measuring the activity of key executioner enzymes like Caspase-3 and Caspase-7 can be performed.
-
Preliminary ADME-Tox: Early assessment of drug-like properties is critical.[17] This includes in vitro assays to check for potential liabilities, such as inhibition of major Cytochrome P450 (CYP) enzymes (e.g., CYP3A4, 2D6), which can lead to drug-drug interactions, and general cytotoxicity assays in non-neuronal cell lines (e.g., HepG2) to ensure the observed neuroprotection is not due to a general anti-proliferative effect.[17]
Conclusion and Path Forward
This technical guide outlines a systematic and rationale-driven strategy for the initial in vitro characterization of this compound. By progressing through a cascade of target-based enzymatic assays to functional cell-based models, this workflow allows for a comprehensive evaluation of the compound's potential as a neuroactive agent.
A successful outcome from this screening cascade—for instance, a compound demonstrating potent and selective MAO-B inhibition coupled with robust neuroprotective activity in cellular models and a clean preliminary safety profile—would provide a strong, data-backed rationale for advancing EBT-4C into the next phase of drug discovery: lead optimization and subsequent in vivo validation in animal models of neurodegeneration.
References
-
Attogene. Acetylcholinesterase Inhibition Assay (Tick or Eel). Available from: [Link]
-
Inglese, J., et al. (2007). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. Available from: [Link]
-
BioAssay Systems. EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. Available from: [Link]
-
Assay Genie. Monoamine Oxidase Inhibitor Screening Kit (BA0188). Available from: [Link]
-
BioAssay Systems. QuantiChrom™ Acetylcholinesterase Inhibitor Screening Kit. Available from: [Link]
-
Assay Genie. Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). Available from: [Link]
-
Biocompare. Acetylcholinesterase Assay Kits. Available from: [Link]
-
Maher, P., et al. (2007). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. PMC - NIH. Available from: [Link]
-
Lapchak, P. A. (2012). Drug-like property profiling of novel neuroprotective compounds to treat acute ischemic stroke: guidelines to develop pleiotropic molecules. PubMed. Available from: [Link]
-
Sandtner, W., et al. In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. Available from: [Link]
-
Maher, P., et al. (2007). A novel approach to screening for new neuroprotective compounds for the treatment of stroke. PubMed. Available from: [Link]
-
Creative Biolabs. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Available from: [Link]
-
Storch, A., et al. (2007). An In Vitro Model of Human Dopaminergic Neurons Derived from Embryonic Stem Cells: MPP+ Toxicity and GDNF Neuroprotection. PubMed Central. Available from: [Link]
-
Imperial, J., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. MDPI. Available from: [Link]
-
Innoprot. D1 Dopamine Receptor Assay. Available from: [Link]
-
Singh, R., et al. (2022). Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. PMC - NIH. Available from: [Link]
-
Auctores Publishing. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Available from: [Link]
-
ResearchGate. Synthesis of tetrahydropyridine derivatives. Available from: [Link]
-
Mateeva, N. N., et al. (2005). The chemistry and pharmacology of tetrahydropyridines. PubMed - NIH. Available from: [Link]
-
Gedeon, S., et al. (2022). Abstract PO-103: Design and synthesis of tetrahydropyridine analogs as selective COX-2 inhibitors and anti-breast cancer agents. AACR Journals. Available from: [Link]
-
Chourasiya, A., et al. (2011). Molecular docking studies and in vitro screening of new dihydropyridine derivatives as human MRP1 inhibitors. PubMed. Available from: [Link]
-
Tönnies, E., & Trushina, E. (2017). Nutraceutical Antioxidants as Novel Neuroprotective Agents. MDPI. Available from: [Link]
-
Al-Massri, K. F., et al. (2024). An Integrative Approach to Identifying Neuroprotective Natural Compounds for Neurodevelopmental Disorders. PMC - PubMed Central. Available from: [Link]
-
Mol-Instincts. ethyl 1-benzyl-4,5-dimethyl-1,2,3,6-tetrahydro-2-pyridinecarboxylate. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The chemistry and pharmacology of tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. echemi.com [echemi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit | Abcam [abcam.com]
- 10. assaygenie.com [assaygenie.com]
- 11. attogene.com [attogene.com]
- 12. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel approach to screening for new neuroprotective compounds for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An In Vitro Model of Human Dopaminergic Neurons Derived from Embryonic Stem Cells: MPP+ Toxicity and GDNF Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nutraceutical Antioxidants as Novel Neuroprotective Agents [mdpi.com]
- 17. Drug-like property profiling of novel neuroprotective compounds to treat acute ischemic stroke: guidelines to develop pleiotropic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility and Stability of Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the critical physicochemical properties of Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate, a key intermediate in pharmaceutical synthesis. Understanding the solubility and stability of this compound is paramount for optimizing reaction conditions, formulation development, and ensuring the quality and shelf-life of active pharmaceutical ingredients (APIs). This document delves into the theoretical and practical aspects of these properties, offering detailed experimental protocols for their determination and analysis.
Introduction to this compound
This compound, with the chemical formula C₁₅H₁₉NO₂ and a molecular weight of 245.32 g/mol , is a heterocyclic compound belonging to the tetrahydropyridine class. Its structure, featuring a benzyl group on the nitrogen atom and an ethyl carboxylate group, makes it a versatile building block in the synthesis of various pharmaceutical agents. The tetrahydropyridine moiety is a common scaffold in many biologically active molecules.[1]
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective handling and use.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₉NO₂ | - |
| Molecular Weight | 245.32 g/mol | - |
| CAS Number | 23019-62-7 | - |
| Appearance | Off-white to pale yellow solid (predicted) | General knowledge |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| pKa | Not available (predicted to be weakly basic due to the tertiary amine) | General knowledge |
Solubility Profile
The solubility of a pharmaceutical intermediate dictates the choice of solvents for synthesis, purification, and formulation. The solubility of this compound is influenced by the polarity of the solvent and the temperature.
General Solubility Characteristics
Based on its structure, which contains both polar (ester and tertiary amine) and non-polar (benzyl and tetrahydropyridine rings) moieties, the compound is expected to exhibit good solubility in a range of organic solvents. Its solubility in aqueous solutions is likely to be pH-dependent due to the presence of the basic nitrogen atom.
Experimental Determination of Solubility
A robust understanding of solubility requires empirical data. The following protocol outlines a standard method for determining the solubility of the title compound in various solvents.
Protocol 1: Isothermal Shake-Flask Method for Solubility Determination
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent (e.g., methanol, ethanol, acetone, acetonitrile, water).
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set at a specific temperature (e.g., 25 °C and 37 °C) to simulate ambient and physiological conditions.
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pre-warmed or pre-cooled syringe to match the equilibration temperature.
-
Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Accurately dilute the filtered solution with a suitable solvent.
-
Analyze the concentration of the compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Analysis:
-
Calculate the solubility in mg/mL or mol/L.
-
Repeat the experiment at different temperatures to assess the temperature dependency of solubility.
-
Table 1: Predicted Qualitative Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly soluble to insoluble | The hydrophobic benzyl and tetrahydropyridine rings limit aqueous solubility. |
| Methanol | Soluble | The polar hydroxyl group of methanol can interact with the ester and amine functionalities. |
| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding. |
| Acetone | Soluble | A polar aprotic solvent that can effectively solvate the compound. |
| Acetonitrile | Soluble | A polar aprotic solvent commonly used in chromatography, expected to be a good solvent. |
| Dichloromethane | Soluble | A non-polar solvent that can interact with the non-polar regions of the molecule. |
| Ethyl Acetate | Soluble | The ester functionality of the solvent can interact favorably with the compound's ester group. |
Note: This table provides predicted solubility based on chemical principles. Experimental verification is crucial.
Visualization of Solubility Determination Workflow
Sources
"Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate safety and toxicity profile"
Technical Guide: Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate
A review of its chemical properties and considerations for laboratory handling in the absence of comprehensive safety and toxicity data.
This technical guide provides a summary of the currently available information on this compound. The intended audience for this document includes researchers, chemists, and professionals in the field of drug development. Given the limited publicly available data on the safety and toxicity of this compound, this guide emphasizes cautious laboratory practices and highlights the need for comprehensive evaluation.
Chemical Identity and Properties
-
Chemical Name: this compound
-
CAS Number: 23019-62-7[1]
-
Molecular Formula: C₁₅H₁₉NO₂[1]
-
Molecular Weight: 245.32 g/mol
-
Synonyms: 1-Benzyl-1,2,3,6-tetrahydro-pyridine-4-carboxylic acid ethyl ester
Table 1: Physicochemical Properties (Predicted)
| Property | Value | Source |
| Appearance | White to off-white solid | General chemical knowledge |
| Boiling Point | ~377.5 °C at 760 mmHg | Predicted data |
| Melting Point | Not available | |
| Solubility | Soluble in organic solvents like THF and diethyl ether | [2][3] |
| Stability | Stable under normal laboratory conditions | General chemical knowledge |
Synthesis and Characterization
This compound is a synthetic intermediate. One documented synthesis involves the reduction of a pyridinium salt.[4] The structural confirmation of this compound has been achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
Experimental Workflow: Synthesis of this compound
Caption: Generalized synthetic workflow for this compound.
Known and Potential Applications
This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules. For instance, it has been employed in the preparation of hydrazone derivatives with potential applications in studying amyloid aggregation-related diseases.[2] It also serves as a precursor in the synthesis of piperidinyl-3-(aryloxy)propanamides and propanoates, which are investigated for their pharmacological activities.[3]
Safety and Toxicity Profile: A Call for Caution
A thorough review of publicly accessible scientific literature and safety databases reveals a significant lack of specific toxicological data for this compound. No information regarding acute toxicity (e.g., LD50), genotoxicity, carcinogenicity, or reproductive toxicity was found.
In the absence of such data, it is imperative to treat this compound as potentially hazardous. The following points should be considered:
-
General Toxicity: The toxicological properties have not been fully investigated.
-
Irritation: It may cause skin, eye, and respiratory tract irritation.
-
Sensitization: The potential for allergic reactions upon skin contact is unknown.
It is strongly recommended that any institution handling this compound perform its own risk assessment and, if necessary, conduct toxicological studies to ensure safe handling and use.
Handling, Storage, and First Aid
The following are general guidelines for handling chemical compounds of unknown toxicity and should be adapted to specific laboratory conditions.
5.1. Engineering Controls
-
Work in a well-ventilated fume hood to minimize inhalation exposure.
-
Ensure safety showers and eyewash stations are readily accessible.
5.2. Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat.
5.3. Hygiene Measures
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
5.4. Storage
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
5.5. First Aid Measures
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Conclusion
This compound is a valuable intermediate in synthetic chemistry. However, the lack of a comprehensive safety and toxicity profile necessitates a cautious approach to its handling. Researchers and drug development professionals are advised to implement stringent safety protocols and consider this compound as potentially hazardous until more definitive data becomes available.
References
- EP1612204A1 - Hydrazone derivative - Google Patents.
- WO2019169153A1 - Piperidinyl-3-(aryloxy)propanamides and propanoates - Google Patents.
-
FROM TRANSFER HYDROGENATION TO TRANSAMINATION: NEW METHODS FOR THE PREPARATION OF N-HETEROCYCLES - The University of Liverpool Repository. Available at: [Link]
Sources
Methodological & Application
Application Notes and Protocols: Structural Elucidation of Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate using NMR Spectroscopy
Introduction
Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the N-benzylpiperidine scaffold, it serves as a versatile intermediate in the synthesis of complex molecules with potential therapeutic applications.[1][2] The N-benzylpiperidine motif is a well-established pharmacophore known for its structural flexibility and ability to engage in crucial cation-π interactions with biological targets.[2] Given its role as a critical building block, the unambiguous structural verification and purity assessment of this compound are paramount.
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the structural elucidation of organic molecules in solution.[3] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. This guide offers a comprehensive overview of the application of ¹H NMR, ¹³C NMR, and 2D NMR techniques for the complete spectral assignment of this compound, providing researchers with a robust protocol for its characterization.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is essential for accurate spectral assignment. The structure and proposed numbering for this compound are presented below. This convention will be used throughout this document.
Caption: Molecular structure with atom numbering.
Predicted NMR Spectral Data
Based on established chemical shift principles and data from analogous structures, a predicted NMR data table is provided below.[4][5][6][7] This serves as a reference for the subsequent interpretation of experimental spectra.
| ¹H NMR | Atom | Predicted δ (ppm) | Multiplicity | Integration | Notes |
| Aromatic | H9-H13 | 7.20 - 7.40 | Multiplet (m) | 5H | Protons of the benzyl ring. |
| Vinylic | H5 | ~6.80 | Broad Singlet (br s) | 1H | Olefinic proton adjacent to the ester group. |
| Ester Alkyl | H16 | 4.10 - 4.25 | Quartet (q) | 2H | Methylene protons adjacent to the ester oxygen.[6][7] |
| Benzylic | H7 | ~3.60 | Singlet (s) | 2H | Methylene protons of the N-benzyl group.[4][5] |
| Allylic | H6 | ~3.20 | Broad Singlet (br s) | 2H | Protons allylic to the double bond and alpha to nitrogen. |
| Ring CH₂ | H2 | ~2.70 | Triplet (t) | 2H | Protons alpha to nitrogen. |
| Ring CH₂ | H3 | ~2.50 | Multiplet (m) | 2H | Protons adjacent to C2 and the sp² carbon C4. |
| Ester Alkyl | H17 | 1.20 - 1.35 | Triplet (t) | 3H | Methyl protons of the ethyl group. |
| ¹³C NMR | Atom | Predicted δ (ppm) | Notes |
| Carbonyl | C14 | ~166 | Ester carbonyl carbon. |
| Aromatic | C8 | ~138 | Quaternary ipso-carbon of the benzyl ring. |
| Vinylic | C4 | ~137 | Quaternary sp² carbon of the tetrahydropyridine ring. |
| Aromatic | C9-C13 | 127 - 129 | Protonated carbons of the benzyl ring. |
| Vinylic | C5 | ~130 | Protonated sp² carbon of the tetrahydropyridine ring. |
| Benzylic | C7 | ~62 | Methylene carbon of the N-benzyl group. |
| Ester Alkyl | C16 | ~60 | Methylene carbon adjacent to the ester oxygen. |
| Ring CH₂ | C6 | ~55 | Allylic carbon alpha to nitrogen. |
| Ring CH₂ | C2 | ~52 | Aliphatic carbon alpha to nitrogen. |
| Ring CH₂ | C3 | ~28 | Aliphatic carbon beta to nitrogen. |
| Ester Alkyl | C17 | ~14 | Methyl carbon of the ethyl group. |
Experimental Protocols
Sample Preparation
A well-prepared sample is the foundation of a high-quality NMR spectrum. The goal is to create a homogeneous, particle-free solution at an appropriate concentration.
Protocol:
-
Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.
-
Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent.
-
Primary Choice: Deuterated chloroform (CDCl₃) is recommended due to its excellent solubilizing properties for a wide range of organic compounds and its single residual peak at ~7.26 ppm, which typically does not overlap with key signals.
-
Alternative: If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used. Note that the residual solvent peak appears at ~2.50 ppm, and it also contains a water peak around 3.33 ppm, which may require careful spectral phasing.
-
-
Standard Addition (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), for precise chemical shift referencing (δ = 0.00 ppm).[8]
-
Dissolution: Gently vortex or sonicate the vial until the sample is completely dissolved. Visually inspect for any suspended particles.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Filtering (If Necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
NMR Data Acquisition
The following protocols are based on a standard 400 MHz NMR spectrometer. Parameters may need slight adjustments for instruments of different field strengths.
Caption: General NMR data acquisition workflow.
A. ¹H NMR Acquisition Protocol
-
Causality: The ¹H NMR experiment is the primary tool for determining the number of unique proton environments, their relative ratios (integration), and their connectivity through spin-spin coupling.
-
Experiment: Standard single-pulse experiment (e.g., Bruker zg30).
-
Key Parameters:
-
Spectral Width (sw): ~16 ppm (centered around 6 ppm). This ensures all expected signals, from the upfield alkyl protons to the downfield aromatic protons, are captured.
-
Number of Scans (ns): 8 to 16 scans. This is typically sufficient to achieve a good signal-to-noise ratio for a sample of this concentration.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay ensures complete relaxation of all protons, leading to accurate integration.
-
Pulse Angle (p1): 30 degrees. A smaller flip angle allows for a shorter relaxation delay without saturating the signals.
-
B. ¹³C NMR Acquisition Protocol
-
Causality: The ¹³C NMR experiment identifies all unique carbon environments in the molecule. Proton decoupling is used to simplify the spectrum, resulting in a single peak for each carbon.
-
Experiment: Standard proton-decoupled single-pulse experiment (e.g., Bruker zgpg30).
-
Key Parameters:
-
Spectral Width (sw): ~220 ppm (centered around 110 ppm). This wide range covers both the aliphatic and carbonyl regions.
-
Number of Scans (ns): 1024 to 4096 scans. A higher number of scans is required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): 2 seconds.
-
Pulse Angle (p1): 30 degrees.
-
C. 2D NMR (COSY & HSQC) Protocols
-
Causality: 2D experiments are crucial for unambiguous assignments.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This helps in tracing out spin systems, such as the ethyl group and the protons on the tetrahydropyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to. This is the most reliable way to assign protonated carbons.
-
-
Protocol: Use standard, gradient-selected pulse programs (e.g., cosygpmf and hsqcedetgpsisp2.3) available in the spectrometer's software. Typically, default parameter sets provide excellent results with minor adjustments to the spectral widths to match the ¹H and ¹³C spectra.
Data Processing and Spectral Interpretation
Raw NMR data (the FID) must be mathematically processed to generate an interpretable spectrum.
Caption: Standard workflow for processing NMR data.
Interpretation Walkthrough:
-
¹H Spectrum Analysis:
-
Aromatic Region (7.20-7.40 ppm): A complex multiplet integrating to 5H confirms the monosubstituted benzyl group.
-
Vinylic Region (~6.80 ppm): A signal integrating to 1H is assigned to the olefinic proton H5. Its broadness may be due to long-range coupling.
-
Ethyl Group: Identify the characteristic quartet (~4.15 ppm, 2H) and triplet (~1.25 ppm, 3H) of the ethyl ester. The COSY spectrum will show a clear cross-peak between these two signals, confirming their connectivity.
-
Benzylic Protons (~3.60 ppm): A sharp singlet integrating to 2H is characteristic of the benzylic CH₂ group (H7). It is a singlet because it has no adjacent protons.
-
Tetrahydropyridine Ring Protons:
-
The signal at ~3.20 ppm (2H, H6) is allylic and adjacent to the nitrogen, hence its downfield shift.
-
The signals at ~2.70 ppm (2H, H2) and ~2.50 ppm (2H, H3) belong to the saturated portion of the ring. A COSY experiment will show a correlation between H2 and H3, confirming their adjacency.
-
-
-
¹³C Spectrum Analysis:
-
Use the HSQC spectrum as the primary tool. Find a proton signal in the ¹H spectrum and look for its corresponding cross-peak in the HSQC. The ¹³C chemical shift at that position corresponds to the carbon that proton is attached to. For example, the proton quartet at ~4.15 ppm (H16) will correlate to the carbon signal at ~60 ppm (C16).
-
Quaternary Carbons: Carbons that do not have attached protons (C4, C8, C14) will be absent from the HSQC spectrum. Their assignments are based on their characteristic chemical shifts: C14 in the carbonyl region (~166 ppm), and C4 and C8 in the sp² region.
-
References
-
Proton NMR Chemical Shifts. California State University Stanislaus. [Link]
-
Proton and C-13 Chemical Shifts. University of Manitoba. [Link]
-
NMR Chart. University of Wisconsin-Madison. [Link]
-
Effect of substituents on the chemical shift of benzylic protons. Canadian Science Publishing. [Link]
-
Supporting Information with NMR Data. Royal Society of Chemistry. [Link]
-
Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. [Link]
-
¹H NMR spectral regions of benzyl proton. ResearchGate. [Link]
-
Complete ¹H and ¹³C NMR spectral assignment. CONICET Digital. [Link]
-
Ethyl 1-benzyl-4,5-dimethyl-1,2,3,6-tetrahydro-2-pyridinecarboxylate. Mol-Instincts. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
Spectroscopy Tutorial: Esters. University of Colorado Boulder. [Link]
-
CSD Solution #13. University of Calgary. [Link]
-
Supporting Information with NMR Data. ACS Publications. [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. [Link]
-
H-1 proton nmr spectrum of ethyl acetate. Doc Brown's Chemistry. [https://www.docbrown.info/page06/molecule_spectroscopy/specindexH-I.htm#ethyl ethanoate]([Link] ethanoate)
-
Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives. Usiena AIR. [https://air.unisi.it/retrieve/a260840d-c775-4422-9118-2e0f80598816/ChemMedChem - 2023 - Manetti - Design synthesis ADME and biological evaluation of benzylpiperidine and.pdf]([Link] - 2023 - Manetti - Design synthesis ADME and biological evaluation of benzylpiperidine and.pdf)
-
Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives. National Institutes of Health (NIH). [Link]
-
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives. National Institutes of Health (NIH). [Link]
-
Spectra Problem #7 Solution. University of Calgary. [Link]
-
¹H NMR of [4-(4-phenylphenyl)phenyl] ethyl acetate. ResearchGate. [Link]
-
Ethyl 1-benzoyl-4-hydroxy-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate. National Institutes of Health (NIH). [Link]
-
A Process For Preparation Of Tetrahydropyridine Analogs. Quick Company. [Link]
-
NMR Metabolomics Protocols for Drug Discovery. National Institutes of Health (NIH). [Link]
-
Design and development of multitarget-directed N-Benzylpiperidine analogs. Sci-Hub. [Link]
-
NMR - Interpretation. Chemistry LibreTexts. [Link]
-
N-Benzyl piperidine Fragment in Drug Discovery. National Institutes of Health (NIH). [Link]
-
NMR Spectroscopy Protocols for Food Metabolomics Applications. National Institutes of Health (NIH). [Link]
-
NMR Spectroscopy Protocols for Food Metabolomics Applications. ResearchGate. [Link]
-
Appel Reaction of Carboxylic Acids - Supplementary Information. Scielo. [Link]
-
4-Thiazolecarboxylic acid, ethyl ester. Organic Syntheses. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Proton NMR Chemical Shifts | California State University Stanislaus [csustan.edu]
- 5. web.pdx.edu [web.pdx.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Note: Structural Elucidation of a Key Pharmaceutical Intermediate Using FT-IR Spectroscopy
Topic: FT-IR Analysis of Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate
Abstract
This application note provides a comprehensive guide to the structural analysis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and powerful analytical technique for the structural confirmation and quality control of synthesized pharmaceutical intermediates.[2][3] We present a detailed protocol using Attenuated Total Reflectance (ATR) FT-IR, followed by an in-depth guide to spectral interpretation. This note is designed for researchers, chemists, and quality control analysts in the pharmaceutical and chemical industries, providing the theoretical basis and practical steps for unambiguous molecular characterization.
Introduction: The Role of FT-IR in Pharmaceutical Synthesis
In the synthesis of novel chemical entities, verifying the molecular structure is a critical step.[3] this compound contains several key functional groups, including a tertiary amine, an α,β-unsaturated ester, and a benzyl group, all of which must be present in the final product. FT-IR spectroscopy excels at identifying these functional groups by measuring the absorption of infrared radiation, which excites specific molecular vibrations (stretching, bending) in the molecule's covalent bonds.[4][5] The resulting spectrum is a unique molecular "fingerprint," allowing for confident confirmation of the compound's identity.[6]
Attenuated Total Reflectance (ATR) has become the preferred sampling technique for both solid and liquid samples due to its minimal sample preparation requirements and high reproducibility.[7][8][9] This protocol will leverage the advantages of ATR-FTIR for efficient and accurate analysis.
Molecular Structure and Predicted Vibrational Frequencies
To accurately interpret the FT-IR spectrum, we must first deconstruct the molecule into its constituent functional groups and predict their characteristic absorption frequencies based on established principles.
Caption: Key functional groups of the target molecule.
The expected vibrational frequencies for these groups are summarized in the table below. This table will serve as the primary reference for interpreting the acquired spectrum.
Table 1: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group & Vibration Mode | Expected Intensity | Rationale & References |
|---|---|---|---|
| 3100 - 3000 | Aromatic & Vinylic C-H Stretch | Medium to Weak | C-H bonds on sp² hybridized carbons absorb at higher frequencies than those on sp³ carbons.[10][11] |
| 3000 - 2850 | Aliphatic C-H Stretch (CH₂ & CH₃) | Strong | Asymmetric and symmetric stretching of C-H bonds on sp³ carbons. Present in the tetrahydropyridine ring, ethyl group, and benzyl CH₂ linker.[11] |
| ~1720 - 1710 | Ester C=O Stretch (Carbonyl) | Strong, Sharp | The typical saturated ester C=O stretch (1750-1735 cm⁻¹) is shifted to a lower frequency due to conjugation with the C=C double bond, which weakens the carbonyl bond.[12][13] |
| ~1650 - 1640 | Alkene C=C Stretch | Medium to Weak | Stretching of the carbon-carbon double bond in the tetrahydropyridine ring. Intensity can be weak for highly substituted alkenes.[10][14] |
| ~1600, 1495, 1450 | Aromatic C=C Ring Stretch | Medium to Weak | In-plane skeletal vibrations of the benzene ring in the benzyl group. Multiple bands are characteristic.[11][15] |
| ~1465 | Aliphatic C-H Bend (Scissoring) | Medium | Bending vibration of the CH₂ groups in the ring and ethyl chain.[11] |
| ~1375 | Aliphatic C-H Bend (Symmetric) | Medium | Symmetric "umbrella" mode bending of the CH₃ group.[10] |
| ~1300 - 1200 | Ester C-C(=O)-O Stretch | Strong | Asymmetrical stretching of the C-O-C bond system of the ester. This is often a very intense and broad absorption.[12][16] |
| ~1150 - 1050 | Ester O-C-C Stretch | Strong | Symmetrical stretching of the C-O-C bond system of the ester.[12][16] |
| ~1250 - 1000 | Aliphatic C-N Stretch | Medium | C-N stretching of the tertiary amine within the ring. This peak falls within the complex fingerprint region and may overlap with other absorptions.[17] |
| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Strong | Bending of C-H bonds out of the plane of the aromatic ring. The pattern can be indicative of the monosubstitution pattern on the benzyl group.[11][15] |
Application Protocol: ATR-FT-IR Analysis
This protocol outlines the steps for acquiring a high-quality FT-IR spectrum using a standard spectrometer equipped with a diamond or zinc selenide ATR accessory.
Experimental Workflow
Caption: Standard operating procedure for ATR-FT-IR analysis.
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
Confirm the ATR accessory is correctly installed and the crystal surface is clean. A wipe with isopropyl alcohol followed by a dry, lint-free tissue is typically sufficient.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in position, acquire a background spectrum.
-
Causality: This step is critical as it measures the ambient atmosphere (CO₂, H₂O) and the instrument's own optical characteristics.[4] This background is automatically subtracted from the sample spectrum to ensure that the final data represents only the sample's absorbance.[4]
-
Typical Parameters: 16-32 scans, 4 cm⁻¹ resolution.
-
-
Sample Application:
-
Place a small amount of the this compound sample directly onto the center of the ATR crystal. For solids, only enough to cover the crystal surface is needed. For oils or liquids, a single drop is sufficient.[8][18]
-
If the sample is a solid, use the ATR's pressure clamp to apply firm, even pressure.
-
Causality: Good contact between the sample and the ATR crystal is essential for a strong, high-quality signal. The infrared beam's evanescent wave only penetrates a few microns into the sample, so intimate contact is paramount.[7][8]
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum using the same parameters as the background scan.
-
The resulting spectrum should be displayed in units of Absorbance or % Transmittance vs. Wavenumber (cm⁻¹).
-
-
Data Processing and Interpretation:
-
The raw spectrum may be used directly. If necessary, software tools can be used for baseline correction or normalization to compare with other spectra.[19]
-
Interpret the spectrum by identifying the major absorption bands and comparing them to the predicted values in Table 1 .
-
-
Cleaning:
-
Retract the pressure clamp and carefully remove the sample.
-
Clean the ATR crystal surface thoroughly with an appropriate solvent (e.g., isopropyl alcohol or acetone) and a soft, lint-free tissue to prevent cross-contamination of future analyses.[18]
-
Concluding Remarks
FT-IR spectroscopy, particularly when paired with an ATR sampling accessory, is an indispensable tool for the rapid and reliable structural verification of synthesized pharmaceutical intermediates like this compound. By following the detailed protocol and utilizing the provided spectral correlation data, researchers can efficiently confirm the presence of all required functional groups, ensuring the identity and integrity of their target molecule. This analytical step is fundamental to advancing drug discovery and development pipelines.
References
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]
-
Northern Illinois University Department of Chemistry and Biochemistry. (n.d.). FT-IR sample preparation. Retrieved from [Link]
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
-
LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR Data Processing and Analysis Tools. Retrieved from [Link]
-
RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alkenes. Retrieved from [Link]
-
Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]
-
National Institutes of Health. (2014). C≡N Stretching Vibration of 5-Cyanotryptophan as an Infrared Probe of Protein Local Environment: What Determines Its Frequency?. The Journal of Physical Chemistry B. Retrieved from [Link]
-
ACS Publications. (2018). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Spectroscopy Online. (2024). Enhancing Sample Preparation with FTIR Spectroscopy: Key Applications Across Science. Retrieved from [Link]
-
PrepMate. (n.d.). Analyze the IR spectrum for benzyl alcohol, identifying key functional group peaks. Retrieved from [Link]
-
AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of the CN stretching vibration in a TCNQ film on Au and.... Retrieved from [Link]
-
Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
AZoM. (2024). What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis. Retrieved from [Link]
-
ResearchGate. (2021). Fundamentals of ATR-FTIR Spectroscopy and Its Role for Probing In-Situ Molecular-Level Interactions. Retrieved from [Link]
-
DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Infrared Spectroscopy Lecture Notes. Retrieved from [Link]
-
Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]
-
ACS Omega. (2022). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor.... Retrieved from [Link]
-
Mettler Toledo. (n.d.). Understanding FT·IR Data Processing. Retrieved from [Link]
-
Spectroscopy Online. (2016). The Infrared Spectroscopy of Alkenes. Retrieved from [Link]
-
SlidePlayer. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of tetrahydropyridine derivatives. Retrieved from [Link]
-
National Institutes of Health. (2022). Tetrahydropyridines' Stereoselective Formation.... Retrieved from [Link]
-
ResearchGate. (n.d.). ATR-IR time on line peak area profiles of benzyl alcohol.... Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]
-
Mol-Instincts. (n.d.). ethyl 1-benzyl-4,5-dimethyl-1,2,3,6-tetrahydro-2-pyridinecarboxylate. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
PubMed Central. (2022). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor.... Retrieved from [Link]
-
Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Ethyl 5-amino-1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate. Retrieved from [Link]
-
911Metallurgist. (2017). IR Infrared Absorption Bands of Carboxylate. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]
-
Spectroscopy Online. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Retrieved from [Link]
Sources
- 1. Ethyl 5-amino-1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate [myskinrecipes.com]
- 2. azooptics.com [azooptics.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 6. rtilab.com [rtilab.com]
- 7. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 8. agilent.com [agilent.com]
- 9. jascoinc.com [jascoinc.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. spcmc.ac.in [spcmc.ac.in]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. davuniversity.org [davuniversity.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. Infrared Spectrometry [www2.chemistry.msu.edu]
- 18. eng.uc.edu [eng.uc.edu]
- 19. researchgate.net [researchgate.net]
"HPLC method development for Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate"
An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate
Abstract
This document provides a comprehensive guide for the development and initial validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound. As a key intermediate in pharmaceutical synthesis, a robust and reliable analytical method is crucial for ensuring product quality and stability. This guide follows a systematic approach, beginning with an analysis of the analyte's physicochemical properties to inform the initial method parameters. It then details a logical workflow for method optimization and concludes with a protocol for method validation in accordance with International Council for Harmonisation (ICH) guidelines. The principles and procedures outlined herein are designed to be broadly applicable for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
Introduction and Analyte Characterization
This compound is a heterocyclic compound of interest in medicinal chemistry and pharmaceutical development. The development of a stability-indicating HPLC method is a critical step in its journey from synthesis to potential application, as it allows for the accurate determination of purity and the detection of any degradation products.
A successful HPLC method is built upon a thorough understanding of the analyte's physicochemical properties. While specific experimental data for this exact molecule may be limited, we can infer key characteristics from its structure to guide our method development strategy.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Implication for HPLC Method Development |
| Molecular Weight | 259.34 g/mol | Suggests good solubility in common organic solvents used in HPLC. |
| logP (Octanol-Water Partition Coefficient) | 2.8 - 3.5 | Indicates a moderate level of hydrophobicity, making it well-suited for reverse-phase chromatography. A C18 or C8 stationary phase should provide adequate retention. |
| pKa (Acid Dissociation Constant) | 3.5 - 4.5 (for the tertiary amine) | The presence of a basic tertiary amine means the analyte's charge state is dependent on the pH of the mobile phase. To ensure consistent retention and good peak shape, the mobile phase pH should be controlled, ideally at least 2 pH units away from the pKa. |
| UV Absorbance | ~254 nm | The benzyl group is a strong chromophore, suggesting good UV absorbance around 254 nm, a common wavelength for detection in HPLC. A full UV scan is recommended to determine the optimal wavelength for maximum sensitivity. |
HPLC Method Development Workflow
The development of a robust HPLC method is a systematic process. The following diagram illustrates the logical workflow, from initial parameter selection to final method validation.
Caption: A systematic workflow for HPLC method development and validation.
Experimental Protocols
Materials and Equipment
-
Analyte: this compound standard of known purity.
-
Solvents: HPLC grade acetonitrile (ACN), methanol (MeOH), and water.
-
Reagents: Formic acid, ammonium acetate, or phosphate buffers.
-
HPLC System: A quaternary or binary HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data Acquisition Software: Chromatography data system (CDS).
Protocol 1: Initial Method Scouting
Objective: To establish initial chromatographic conditions that provide retention and a detectable peak for the analyte.
-
Standard Preparation: Prepare a 1 mg/mL stock solution of the analyte in a 50:50 mixture of acetonitrile and water. Dilute this stock to a working concentration of 0.1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidic pH will ensure the tertiary amine is protonated, leading to better peak shape.
-
Mobile Phase B: Acetonitrile.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm. A diode array detector (DAD) is recommended to confirm the peak identity and purity via spectral analysis.
-
Gradient Program (Scouting):
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B (re-equilibration)
-
-
-
Analysis: Inject the working standard and observe the retention time and peak shape. The goal of this initial run is to determine the approximate organic solvent concentration at which the analyte elutes.
Protocol 2: Method Optimization
Objective: To refine the initial conditions to achieve a symmetric peak, adequate retention, and a reasonable run time.
-
Gradient Adjustment: Based on the scouting run, adjust the gradient to have a shallower slope around the elution point of the analyte. For example, if the analyte eluted at 60% B, a new gradient could be:
-
0-2 min: 40% B
-
2-10 min: 40% to 70% B
-
10-12 min: 70% to 95% B
-
...followed by wash and re-equilibration.
-
-
Flow Rate and Temperature: Investigate the effect of flow rate (e.g., 0.8 to 1.2 mL/min) and column temperature (e.g., 25 to 40 °C) on resolution and peak shape. Higher temperatures can reduce viscosity and improve peak efficiency, but may affect analyte stability.
-
Mobile Phase pH: If peak tailing is observed, adjusting the mobile phase pH can improve peak symmetry. An alternative to formic acid could be a buffered mobile phase, such as 10 mM ammonium acetate adjusted to a specific pH.
Table 2: Example of Optimized HPLC Method Parameters
| Parameter | Optimized Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Good retention for a moderately hydrophobic compound. |
| Mobile Phase A | 0.1% Formic Acid in Water | Ensures protonation of the tertiary amine for good peak shape. |
| Mobile Phase B | Acetonitrile | Provides good peak efficiency and lower backpressure than methanol. |
| Gradient | 50% to 75% B over 10 minutes | Optimized for resolution from potential impurities and a reasonable run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate providing a balance between speed and efficiency. |
| Column Temp. | 35 °C | Enhanced peak symmetry and reproducible retention times. |
| Detection | 254 nm | Corresponds to a high absorbance wavelength for the benzyl chromophore. |
| Injection Vol. | 10 µL | Standard volume for good sensitivity without overloading the column. |
Protocol 3: Forced Degradation Study (for Stability-Indicating Method)
Objective: To demonstrate that the method can separate the analyte from its potential degradation products.
-
Prepare Stressed Samples: Subject the analyte solution (e.g., 0.1 mg/mL) to the following stress conditions:
-
Acidic: 0.1 M HCl at 60 °C for 24 hours.
-
Basic: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80 °C for 48 hours (solid state).
-
Photolytic: Expose to UV light (as per ICH Q1B guidelines).
-
-
Analysis: Inject the stressed samples into the HPLC system using the optimized method.
-
Evaluation:
-
Assess the peak purity of the main analyte peak using a DAD to ensure no co-eluting degradants.
-
Ensure that all major degradation product peaks are well-resolved from the main peak (resolution > 1.5).
-
Method Validation
Once the method is optimized and shown to be stability-indicating, it must be validated according to ICH Q2(R1) guidelines. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated through the forced degradation study.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 5-6 concentrations.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often determined by spike/recovery studies.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Conclusion
This application note provides a systematic and scientifically-grounded approach to developing a robust, stability-indicating RP-HPLC method for this compound. By starting with an understanding of the analyte's physicochemical properties and following a logical progression through method scouting, optimization, and validation, a reliable analytical method can be established. This method is essential for ensuring the quality, purity, and stability of this important pharmaceutical intermediate throughout the drug development lifecycle.
References
Crystallography of Functionalized Tetrahydropyridines: From Synthesis to Structure
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Imperative for Tetrahydropyridine Drug Candidates
Functionalized tetrahydropyridines (THPs) represent a class of privileged heterocyclic scaffolds, integral to a multitude of natural products and clinically significant pharmaceuticals.[1][2][3] Their diverse pharmacological activities, including applications as antimicrobial, anti-inflammatory, and central nervous system (CNS) therapeutic agents, make them a focal point in modern drug discovery.[2][3] The therapeutic efficacy of a THP derivative is intrinsically linked to its three-dimensional structure. The precise spatial arrangement of functional groups, the conformation of the six-membered ring, and the stereochemistry of chiral centers dictate how the molecule interacts with its biological target.
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the atomic-level structure of these molecules.[4][5][6] It provides unambiguous determination of molecular connectivity, conformation, and absolute stereochemistry, offering critical insights for structure-activity relationship (SAR) studies and rational drug design. However, the path from a synthesized compound to a high-resolution crystal structure is often a major bottleneck, demanding a meticulous and systematic approach.[4][5]
This guide, designed for researchers and drug development professionals, provides a comprehensive, in-depth overview of the entire crystallographic workflow for functionalized tetrahydropyridines. It moves beyond a simple listing of steps to explain the underlying principles and causality behind key experimental choices, ensuring a robust and reproducible methodology.
Part 1: Material Preparation - The Cornerstone of High-Quality Crystals
The journey to a successful crystal structure begins long before crystallization is attempted. The purity and characterization of the starting material are paramount; impurities can inhibit nucleation, disrupt lattice formation, and ultimately prevent the growth of diffraction-quality crystals.
Synthesis and Rigorous Purification
A variety of synthetic strategies exist for constructing the tetrahydropyridine ring system, with multicomponent reactions (MCRs) being a particularly efficient approach for generating molecular diversity.[3][7] Regardless of the synthetic route, achieving exceptional purity (ideally >99.5%) is non-negotiable.
Protocol: Purification of a Functionalized Tetrahydropyridine
-
Initial Purification (Flash Chromatography):
-
Rationale: To remove the bulk of reaction byproducts and unreacted starting materials.
-
Procedure: a. Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane). b. Adsorb the mixture onto silica gel. c. Perform flash column chromatography using a solvent system determined by thin-layer chromatography (TLC) analysis (e.g., a gradient of ethyl acetate in hexanes). d. Combine fractions containing the pure product and concentrate under reduced pressure.
-
-
Final Polishing (Recrystallization or Preparative HPLC):
-
Rationale: To remove trace impurities that may be structurally similar to the target compound and co-eluted during chromatography.
-
Procedure (Recrystallization): a. Dissolve the partially purified compound in a minimum amount of a hot solvent in which it is highly soluble. b. Slowly add a miscible "anti-solvent" in which the compound is poorly soluble until the solution becomes slightly turbid. c. Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (4°C) or freezer (-20°C) to promote crystal formation. d. Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
-
Pre-Crystallization Characterization: Know Your Molecule
Before committing valuable material to crystallization screens, it is essential to confirm the identity, structure, and purity of the compound.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure and assess for the presence of impurities.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique to quantify the purity of the sample. For crystallographic purposes, a purity of >99% is highly desirable.
Part 2: The Art and Science of Crystallization
Crystallization is the process of inducing a transition from a disordered state (solution) to a highly ordered, three-dimensional lattice. This is achieved by slowly increasing the concentration of the molecule to a state of supersaturation, where nucleation and subsequent crystal growth can occur.
Figure 1: Overall workflow from compound synthesis to final structure solution.
Vapor Diffusion: The Workhorse Technique
Vapor diffusion is the most common and effective method for crystallizing small molecules, particularly when working with milligram quantities.[8][9] The principle involves the slow diffusion of a volatile solvent (or "anti-solvent") vapor into a drop containing the dissolved compound, gradually increasing the compound's concentration to the point of crystallization.[10]
Protocol: Setting up a Hanging Drop Vapor Diffusion Screen
This protocol describes setting up a 24-well plate, a common format for initial screening.
-
Prepare the Plate: Apply a thin, even bead of high-vacuum grease to the upper rim of each well of a 24-well VDX plate.[10]
-
Fill the Reservoir: Pipette 500 µL of the crystallization screen solution (the "reservoir") into a well.
-
Prepare the Drop:
-
On a siliconized glass coverslip, place a 1 µL drop of your concentrated tetrahydropyridine solution (typically 5-20 mg/mL in a suitable solvent like acetonitrile, methanol, or THF).
-
Add 1 µL of the reservoir solution from the well to the drop.[11] Do not actively mix; allow diffusion to occur naturally.[11]
-
-
Seal the Well: Carefully invert the coverslip and place it over the well, so the drop is suspended "hanging" over the reservoir. Gently press and twist the coverslip to ensure an airtight seal with the grease.[10]
-
Incubate and Observe: Store the plate in a stable, vibration-free environment, typically at 4°C or room temperature (18-20°C).[11] Inspect the drops under a microscope periodically (daily for the first few days, then weekly) for crystal growth.
| Table 1: Example Sparse Matrix Screen for a Functionalized Tetrahydropyridine | |||
| Condition | Precipitant | Buffer (pH) | Solvent System for Compound |
| 1 | 30% PEG 400 | 0.1 M Tris (8.5) | Acetonitrile |
| 2 | 1.5 M Ammonium Sulfate | 0.1 M HEPES (7.5) | Methanol |
| 3 | 2.0 M Sodium Chloride | 0.1 M Citrate (5.5) | THF |
| 4 | 25% Isopropanol | 0.1 M MES (6.5) | Dichloromethane |
| 5 | 1.0 M Lithium Sulfate | 0.1 M Imidazole (7.0) | Acetone |
| 6 | 35% PEG 3350 | 0.1 M Bicine (9.0) | Ethanol |
From "Hit" to "Diffraction-Quality": The Optimization Process
Initial screening often yields microcrystals, needles, or other crystalline forms unsuitable for diffraction. Optimization is the iterative process of refining the initial "hit" conditions to produce larger, well-ordered single crystals.
-
Fine-Tuning Concentrations: Systematically vary the concentration of the precipitant and the compound around the initial hit condition.
-
Temperature Variation: Changing the incubation temperature can alter the rate of solvent diffusion and crystal growth, sometimes leading to better-quality crystals.
-
Seeding: If you have existing crystals, they can be used to "seed" new drops. A tiny crystal (microseeding) or a crushed crystal slurry is introduced into a fresh drop equilibrated to a slightly undersaturated condition, providing a template for ordered growth.
Part 3: X-ray Diffraction Data Collection - Capturing the Blueprint
Once a suitable single crystal (typically 0.1-0.3 mm in its largest dimension) is obtained, the next step is to expose it to a focused beam of X-rays and record the resulting diffraction pattern.
Crystal Mounting and Cryo-protection
To mitigate radiation damage from the intense X-ray beam, data is almost always collected at cryogenic temperatures (~100 K).[12] However, the aqueous solvent in the crystal would freeze into crystalline ice, destroying the crystal lattice. Therefore, the crystal must be treated with a cryoprotectant.
Protocol: Crystal Harvesting and Cryo-cooling
-
Prepare Cryoprotectant: Create a cryoprotectant solution, often by adding a cryo-agent like glycerol or ethylene glycol to the reservoir solution from which the crystal grew.[13][14][15] A final concentration of 20-30% is a common starting point.[14]
-
Harvest the Crystal: Using a nylon loop of appropriate size, carefully scoop the crystal out of its growth drop.
-
Cryo-soak: Quickly pass the crystal through the cryoprotectant solution. This soak should be brief (a few seconds) to replace the water in the solvent channels without dissolving the crystal.[16]
-
Flash-Cool: Immediately plunge the loop containing the crystal into liquid nitrogen or a 100 K nitrogen gas stream on the diffractometer.[16] This rapid cooling vitrifies the surrounding solution, preventing ice formation.[14]
| Table 2: Common Cryoprotectants for Small Molecule Crystallography | |
| Cryoprotectant | Typical Concentration (v/v or w/v) |
| Glycerol | 20-30% |
| Ethylene Glycol | 20-30% |
| PEG 400 | 25-40% |
| Sucrose | 20-30% |
| Paratone-N Oil | N/A |
Data Collection Strategy
The goal of data collection is to measure the intensities of as many unique diffraction spots (reflections) as possible to the highest possible resolution.[17]
-
Wavelength: For in-house diffractometers, copper (λ ≈ 1.54 Å) or molybdenum (λ ≈ 0.71 Å) sources are common.[18] Synchrotron sources offer tunable wavelengths, which can be advantageous.[19]
-
Exposure Time and Rotation: The crystal is rotated in the X-ray beam, and a series of diffraction images ("frames") are collected at small rotational increments (e.g., 0.5-1.0 degrees per frame).[19]
-
Completeness and Resolution: The strategy aims for high data completeness (>95%) and redundancy, measuring the same reflections multiple times to improve data quality. The resolution is a measure of the level of detail in the final structure.
Figure 2: Workflow for X-ray data processing and structure refinement.
Part 4: From Data to Final Structure
The raw diffraction images are processed to yield a list of reflection intensities, which are then used to solve and refine the molecular structure.
Structure Solution and Refinement
The "phase problem" is the central challenge in crystallography; the diffraction experiment measures the intensities (related to amplitude) of the X-rays but not their phases, both of which are needed to calculate the electron density map.[18][20]
-
Structure Solution: For small molecules, "direct methods" are powerful statistical approaches that can often solve the phase problem ab initio. Software like SHELXT or the intrinsic phasing algorithms in Olex2 are commonly used.
-
Structure Refinement: Once an initial model is obtained, it is refined against the experimental data. This is an iterative process where the atomic positions and thermal displacement parameters are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed data.[21] This is typically done using programs like SHELXL.[22][23]
Validating the Model: R-factors
The quality of the final crystal structure is assessed using several metrics, most notably the R-factors.
-
R-work (or R1): This value measures the agreement between the observed diffraction data and the data calculated from the final structural model.[20][24] A lower R-work indicates a better fit.
-
R-free: To prevent overfitting the model to the data, a small subset (5-10%) of the reflections are set aside and not used in the refinement process.[24][25] The R-free is calculated from this test set and provides an unbiased measure of the model's quality.[24][26] For a well-refined structure, the R-free should be close to the R-work, typically slightly higher.[24] A large gap between R-work and R-free can indicate that the model has been over-refined.[27]
| Table 3: Typical Crystallographic Refinement Statistics for a Good Small Molecule Structure | |
| Parameter | Typical Value |
| Resolution (Å) | < 1.0 Å |
| R1 (R-work) | < 0.05 (5%) |
| wR2 (weighted R-factor) | < 0.12 (12%) |
| R-free | < 0.06 (6%) |
| Goodness-of-Fit (GooF) | ~ 1.0 |
| Max/Min Residual Density (e/ų) | < ±0.5 |
Structural Analysis: Unveiling Chemical Insights
With a validated structure in hand, detailed chemical analysis can begin. For functionalized tetrahydropyridines, key areas of interest include:
-
Ring Conformation: The tetrahydropyridine ring typically adopts a half-chair or boat-like conformation.[28] The specific conformation can influence the orientation of substituents and thus the molecule's biological activity.
-
Stereochemistry: The structure provides an unambiguous assignment of the absolute stereochemistry at all chiral centers.
-
Intermolecular Interactions: Analysis of the crystal packing reveals how molecules interact with each other through hydrogen bonds, π-stacking, and other non-covalent interactions, which can be relevant for understanding solid-state properties and solubility.[29]
Figure 3: Common interconverting conformations of the tetrahydropyridine ring.
Conclusion
The crystallographic analysis of functionalized tetrahydropyridines is a powerful, multi-step process that provides unparalleled insight into their molecular architecture. Success hinges on a methodical approach, beginning with the synthesis of highly pure material, followed by systematic crystallization screening and optimization, and culminating in careful data collection and structure refinement. The resulting atomic-resolution structure is an invaluable asset in drug discovery, enabling a deeper understanding of structure-activity relationships and guiding the design of next-generation therapeutic agents.
References
- RSC Publishing. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
- Unknown Author. crystallization of small molecules. Source Not Available.
- PDBe-KB.
- SPT Labtech.
- Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
- University of Southampton. (2023, March 1). Advanced crystallisation methods for small organic molecules. ePrints Soton.
- Macromolecular Crystallography Core Facility.
- PDB-101. Crystallographic Structure Factors and Electron Density, Resolution, and R-value.
- Rauf, A., et al. (n.d.). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B. PubMed Central.
- OlexSys. Structure Refinement.
- IUCr Journals.
- Benchchem. Tetrahydropyridine Derivatives: A Comprehensive Guide to Their Role in Drug Discovery.
- ResearchGate. (2025, August 9). The Chemistry and Pharmacology of Tetrahydropyridines.
- ResearchGate.
- Brünger, A. T. (n.d.). Free R value: a novel statistical quantity for assessing the accuracy of crystal structures.
- Proteopedia. (2021, December 30). Free R.
- Unknown Author.
- NIH.
- Hubschle, C. (2020, August 14). ShelXle Tutorial solving and refining crystal structures. YouTube.
- Sheldrick, G. M. (n.d.). User guide to crystal structure refinement with SHELXL.
- Kamal, A., et al. (2010, April 1). Synthesis, Crystal and Antibacterial Studies of Diversely Functionalized tetrahydropyridin-4-ol. PubMed.
- Rowdy Chemist Jr. (2021, July 2). Solving a crystal structure of a disorder structure using OLEX2/SHELX. YouTube.
- Minor, W., et al. (n.d.). Collection of X-ray diffraction data from macromolecular crystals. PubMed Central.
- Sharma, A., et al. (2026, January 9). Tetrahydropyridines: a recent update for their multicomponent synthesis. PMC.
- Unknown Author.
- Rauf, A., et al. (2022, August 11).
- Stawski, W. (2024, March 12). Crystal structure refinement 3.
- UCSF Macromolecular Structure Group. Cryo-Protectants and Freezing.
- Excillum. Small molecule crystallography.
- Garman, E. F. (n.d.). Practical macromolecular cryocrystallography. PMC.
- Hampton Research. Sitting Drop Vapor Diffusion.
- IMSERC.
- ACS Publications. (n.d.). Convergent Synthesis of Diverse Tetrahydropyridines via Rh(I)-Catalyzed C–H Functionalization Sequences. Organic Process Research & Development.
- Hampton Research. Setting up a Traditional Hanging Drop Vapour Diffusion Crystal Growth Experiment.
- ACS Publications. (2014, August 29). Preparative Synthesis of Highly Substituted Tetrahydropyridines via a Rh(I)-Catalyzed C–H Functionalization Sequence. Organic Process Research & Development.
- Hampton Research.
- MDPI. (2022, July 7).
- Google Sites. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals.
- MDPI. (2022, January 19). A Short Review on Cryoprotectants for 3D Protein Structure Analysis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Tetrahydropyridines: a recent update for their multicomponent synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. sptlabtech.com [sptlabtech.com]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. Tetrahydropyridines’ Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism [mdpi.com]
- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. unifr.ch [unifr.ch]
- 10. hamptonresearch.com [hamptonresearch.com]
- 11. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 12. Practical macromolecular cryocrystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. home.ccr.cancer.gov [home.ccr.cancer.gov]
- 14. UCSF Macromolecular Structure Group [msg.ucsf.edu]
- 15. mdpi.com [mdpi.com]
- 16. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]
- 17. researchgate.net [researchgate.net]
- 18. X-ray Data Collection Course [mol-xray.princeton.edu]
- 19. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PDB-101: Learn: Guide to Understanding PDB Data: Crystallographic Data [pdb101.rcsb.org]
- 21. m.youtube.com [m.youtube.com]
- 22. Structure Refinement | OlexSys [olexsys.org]
- 23. avys.omu.edu.tr [avys.omu.edu.tr]
- 24. For X-ray crystallography structures | Analysing and evaluating macromolecular models [ebi.ac.uk]
- 25. semanticscholar.org [semanticscholar.org]
- 26. proteopedia.org [proteopedia.org]
- 27. The R-factor gap in macromolecular crystallography: an untapped potential for insights on accurate structures - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
The Strategic Synthesis of Tetrahydropyridine Derivatives via Multicomponent Reactions: A Guide for Researchers
Introduction: The Prominence of Tetrahydropyridines and the Efficiency of Multicomponent Reactions
The tetrahydropyridine (THP) scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] These nitrogen-containing heterocyclic compounds are integral to the development of therapeutics for a range of diseases.[2][3] Their diverse pharmacological profiles include antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][4] Given their significance, the development of efficient and versatile synthetic methodologies for accessing structurally diverse THP derivatives is a primary focus for organic and medicinal chemists.
Traditionally, the synthesis of such complex molecules has relied on multi-step sequences, which can be time-consuming, generate significant waste, and often result in low overall yields. Multicomponent reactions (MCRs) have emerged as a powerful and elegant solution to these challenges.[5][6][7] MCRs involve the combination of three or more starting materials in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. This approach offers significant advantages, including increased efficiency, reduced synthesis time, and the rapid generation of molecular diversity from readily available starting materials.[3][7] This guide provides an in-depth exploration of key multicomponent strategies for the synthesis of tetrahydropyridine derivatives, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.
I. The Hantzsch Dihydropyridine Synthesis: A Classic MCR for Tetrahydropyridine Precursors
The Hantzsch reaction, first reported in 1881, is a classic three-component reaction that is widely used for the synthesis of 1,4-dihydropyridines, which are immediate precursors to tetrahydropyridines.[8][9] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, such as ammonia or ammonium acetate.[9][10] The resulting dihydropyridine ring can be subsequently reduced to the corresponding tetrahydropyridine.
Mechanistic Rationale
The mechanism of the Hantzsch synthesis is a well-studied cascade of reactions.[8][11] It commences with a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester. Concurrently, the second equivalent of the β-ketoester reacts with the ammonia source to form an enamine intermediate. A Michael addition of the enamine to the α,β-unsaturated carbonyl compound formed in the Knoevenagel condensation follows. The final steps involve cyclization and dehydration to afford the 1,4-dihydropyridine product.
Caption: Mechanistic pathway of the Hantzsch dihydropyridine synthesis.
Experimental Protocol: Catalyst-Free Hantzsch Reaction
This protocol describes a green and efficient, catalyst-free Hantzsch reaction for the synthesis of 1,4-dihydropyridines.[12]
Materials:
-
Aldehyde (e.g., 2-furaldehyde, 1.0 mmol)
-
β-Ketoester (e.g., tert-butyl acetoacetate, 2.0 mmol)
-
Ammonium acetate (1.2 mmol)
-
Petroleum ether
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Filtration apparatus
Procedure:
-
To a clean, dry round-bottom flask, add the aldehyde (1.0 mmol), β-ketoester (2.0 mmol), and ammonium acetate (1.2 mmol).
-
Stir the reaction mixture at 100 °C for 45 minutes.[12]
-
Discontinue heating and add 5 mL of petroleum ether to the mixture. Allow it to cool to room temperature.[12]
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid product thoroughly with a 5:1 mixture of petroleum ether and ethyl acetate (approximately 10 mL).[12]
-
Dry the purified product under vacuum.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[2]
Self-Validation and Troubleshooting:
-
Expected Outcome: A pale-yellow solid product should be obtained in high yield (e.g., 87% for the reaction with 2-furaldehyde and tert-butyl acetoacetate).[12]
-
Troubleshooting: If the reaction does not proceed to completion, ensure the reaction temperature is maintained at 100 °C. If the product does not precipitate upon cooling, try placing the flask in an ice bath to induce crystallization.
Data Summary
| Aldehyde | β-Ketoester | Nitrogen Source | Conditions | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Refluxing ethanol | Good to Excellent |
| Substituted Aromatic Aldehydes | Methyl acetoacetate | Ammonia | Room Temperature | Good to Excellent |
| 2-Furaldehyde | tert-Butyl acetoacetate | Ammonium acetate | 100 °C, catalyst-free | 87[12] |
II. Bohlmann-Rahtz Pyridine Synthesis: A Pathway to Substituted Pyridines and their Tetrahydro Derivatives
The Bohlmann-Rahtz pyridine synthesis is a versatile method for preparing substituted pyridines through the condensation of an enamine with an ethynyl ketone.[13][14] This reaction proceeds through an aminodiene intermediate, which undergoes cyclization to form the pyridine ring.[14] While traditionally used for pyridine synthesis, modifications and subsequent reduction steps can provide access to tetrahydropyridine derivatives.
Mechanistic Rationale
The reaction is initiated by a Michael addition of the enamine to the ethynyl ketone, which forms an aminodiene intermediate.[14] This intermediate then undergoes E/Z isomerization, followed by a cyclodehydration to yield the final 2,3,6-trisubstituted pyridine product.[14]
Caption: Mechanistic pathway of the Bohlmann-Rahtz pyridine synthesis.
Experimental Protocol: One-Pot Three-Component Bohlmann-Rahtz Reaction
This protocol describes a modified one-pot, three-component Bohlmann-Rahtz reaction for the synthesis of polysubstituted pyridines.[15]
Materials:
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 mmol)
-
Alkynone (1.0 mmol)
-
Ammonium source (e.g., ammonia solution, 1.2 mmol)
-
Solvent (e.g., ethanol)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 mmol) and the alkynone (1.0 mmol) in ethanol.
-
Add the ammonia solution (1.2 mmol) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the purified pyridine derivative by spectroscopic methods.
-
The resulting pyridine can then be subjected to standard reduction conditions (e.g., catalytic hydrogenation) to obtain the corresponding tetrahydropyridine.
Self-Validation and Troubleshooting:
-
Expected Outcome: The reaction should afford the polysubstituted pyridine in good yield with high regioselectivity.[15]
-
Troubleshooting: Low yields may be improved by optimizing the reaction time and temperature. If side products are observed, purification by column chromatography should be carefully performed.
III. The Ugi Four-Component Reaction (Ugi-4CR): A Gateway to Complex Tetrahydropyridines
The Ugi four-component reaction is a powerful MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative.[16][17] While the primary product is acyclic, the versatility of the Ugi reaction allows for the incorporation of functional groups that can undergo subsequent intramolecular cyclization to form a wide variety of heterocyclic structures, including tetrahydropyridines.[18]
Mechanistic Rationale
The Ugi reaction is initiated by the formation of an imine from the aldehyde and the amine. The carboxylic acid then protonates the imine, which is subsequently attacked by the nucleophilic isocyanide. This is followed by an intramolecular acyl transfer to yield the stable α-acetamido carboxamide product. For the synthesis of tetrahydropyridines, a post-Ugi cyclization, such as an intramolecular Heck reaction, is required.[18]
Caption: General workflow for tetrahydropyridine synthesis via the Ugi reaction.
Experimental Protocol: Ugi Reaction and Post-Ugi Cyclization
This protocol provides a general procedure for the Ugi reaction followed by an example of a post-Ugi intramolecular Heck cyclization to form a tetrahydropyridine derivative.[18]
Part A: Ugi Four-Component Reaction
Materials:
-
Aldehyde (1.0 equiv)
-
Amine (1.0 equiv)
-
Carboxylic acid (1.0 equiv)
-
Isocyanide (1.0 equiv)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the aldehyde (1.0 equiv), amine (1.0 equiv), and carboxylic acid (1.0 equiv) in methanol in a round-bottom flask.[18]
-
Stir the mixture for 10-30 minutes at room temperature.[18]
-
Add the isocyanide (1.0 equiv) to the reaction mixture.[18]
-
Continue stirring at room temperature overnight.[18]
-
Remove the solvent under reduced pressure to obtain the crude Ugi product.[18]
-
The crude product can be purified by column chromatography or used directly in the next step.[18]
Part B: Post-Ugi Intramolecular Heck Cyclization
Materials:
-
Purified Ugi adduct (containing an aryl halide and an alkene)
-
Palladium catalyst (e.g., Pd(OAc)₂, 10 mol%)
-
Phosphine ligand (e.g., PPh₃, 20 mol%)
-
Base (e.g., K₂CO₃, 2 equiv)
-
Acetonitrile (CH₃CN)
-
Inert atmosphere (e.g., N₂)
-
Schlenk flask
-
Magnetic stirrer with heating
-
Celite
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the Ugi adduct in acetonitrile.
-
Add the palladium catalyst, phosphine ligand, and base to the solution.
-
Heat the reaction mixture until the starting material is consumed, as monitored by TLC.
-
Cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the tetrahydropyridine derivative.
-
Confirm the structure and purity of the final product by spectroscopic analysis.
Self-Validation and Troubleshooting:
-
Expected Outcome: The two-step sequence should yield the desired tetrahydropyridine derivative in a good overall yield.
-
Troubleshooting: For the Heck reaction, ensure the inert atmosphere is maintained to prevent catalyst deactivation. If the reaction is sluggish, a different palladium catalyst, ligand, or base may be required.
IV. Applications in Drug Discovery and Beyond
The tetrahydropyridine derivatives synthesized through these multicomponent reactions have a wide range of applications in drug discovery and development.[2] They have been investigated as potential treatments for neurological and psychiatric disorders, and have shown affinity for various receptors, including dopamine and serotonin receptors.[2] Furthermore, the THP scaffold is a promising template for the development of novel antimicrobial agents, with derivatives showing activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2] The diverse biological activities of tetrahydropyridine derivatives are a result of their interaction with a variety of molecular targets and modulation of different signaling pathways.[2]
Conclusion
Multicomponent reactions provide a powerful and efficient platform for the synthesis of structurally diverse tetrahydropyridine derivatives. The Hantzsch, Bohlmann-Rahtz, and Ugi reactions, as detailed in this guide, offer versatile and practical approaches for accessing these valuable heterocyclic scaffolds. By understanding the underlying mechanisms and following the detailed protocols, researchers can rapidly generate libraries of novel tetrahydropyridine compounds for evaluation in drug discovery programs and other scientific endeavors. The continued development of innovative MCRs will undoubtedly play a crucial role in advancing the field of medicinal chemistry and the discovery of new therapeutics.
References
-
Khan, M. M., Faiz, F. A., & Khan, M. S. (2026). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances, 16, 2007-2029. [Link]
-
Tetrahydropyridines: a recent update for their multicomponent synthesis. (2026, January 7). RSC Publishing. [Link]
-
Tetrahydropyridines: a recent update for their multicomponent synthesis. (2026, January 7). ResearchGate. [Link]
-
Andrade, V. P., Mittersteiner, M., Lobo, M. M., Frizzo, C. P., Bonacorso, H. G., Martins, M. A. P., & Zanatta, N. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters, 16(23), 6048–6051. [Link]
-
Recent developments in multicomponent synthesis of structurally diversified tetrahydropyridines. (2016). ResearchGate. [Link]
-
Effect of Methods and Catalysts on the One-pot Synthesis of Tetrahydropyridine Derivatives. (2021). Revista Desafio Online. [Link]
-
Weinberg, E. J. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Academia.edu. [Link]
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]
-
Saini, A., Kumar, S., & Sandhu, J. S. (2008). Hantzsch Reaction: Recent Advances in Hantzsch 1,4-Dihydropyridines. Journal of Scientific & Industrial Research, 67, 103-113. [Link]
-
Ugi Four-Component Reactions Using Alternative Reactants. (2023). Semantic Scholar. [Link]
-
Gedeon, S., Montgomery, A., Gangapuram, M., Redda, K. K., & Ardley, T. W. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. J. Clinical Medical Reviews and Reports, 5(1). [Link]
-
Synthesis of tetrahydropyridines by one-pot multicomponent reaction using nano-sphere silica sulfuric acid. (2016). ResearchGate. [Link]
-
Ali, M., & El-Remaily, M. A. A. A. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 28(4), 1645. [Link]
-
Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. (2020, April 12). YouTube. [Link]
-
Li, Y., et al. (2022). Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction in an Undergraduate Teaching Laboratory. Journal of Chemical Education, 99(1), 353-358. [Link]
-
Bohlmann-Rahtz Pyridine Synthesis. (2015, October 20). Chem-Station. [Link]
-
Hantzsch pyridine synthesis - overview. (n.d.). ChemTube3D. [Link]
-
Bagley, M. C., et al. (2007). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. [Link]
-
Bohlmann–Rahtz pyridine synthesis. (2023, February 25). YouTube. [Link]
Sources
- 1. Tetrahydropyridines: a recent update for their multicomponent synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. periodicos.ufms.br [periodicos.ufms.br]
- 4. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.org]
- 5. Tetrahydropyridines: a recent update for their multicomponent synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. chemtube3d.com [chemtube3d.com]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Bohlmann-Rahtz Pyridine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 14. youtube.com [youtube.com]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Probing Neuroactive Potential: Application Notes for Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate in Cell-Based Assays
Introduction: Unlocking the Therapeutic Promise of a Privileged Scaffold
The tetrahydropyridine molecular framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its recurring presence in potent neuroactive compounds.[1] This prominence is historically linked to the discovery of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a compound tragically found to induce irreversible parkinsonian symptoms by selectively destroying dopaminergic neurons.[2] This discovery paradoxically catalyzed intensive research into tetrahydropyridine derivatives, leading to the development of novel agents with significant therapeutic potential, particularly in the realm of neurodegenerative diseases.[1][2]
Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate (EBTC) emerges from this class of compounds, presenting a compelling subject for investigation in cell-based assays. Its structural similarity to known neurotoxins and neuroprotective agents suggests a potential interaction with key neurological targets. This guide provides a comprehensive suite of application notes and detailed protocols for researchers, scientists, and drug development professionals to systematically evaluate the biological activities of EBTC in relevant cellular models. We will explore its potential as a neuroprotective agent, a modulator of monoamine oxidase (MAO) activity, and its interaction with dopamine receptors, providing the scientific rationale behind each experimental step to ensure robust and reproducible findings.
Physicochemical Properties & Reagent Preparation
Before commencing any cell-based assay, it is imperative to properly handle and prepare the test compound.
| Property | Value | Source |
| Chemical Formula | C₁₅H₁₉NO₂ | |
| Molecular Weight | 245.32 g/mol | |
| XLogP3 | 2.4 | |
| Appearance | Likely a solid or oil | - |
| Solubility | Expected to be soluble in DMSO | General Chemical Knowledge |
Protocol 1: Preparation of EBTC Stock Solution
Rationale: Most organic compounds with limited aqueous solubility are dissolved in a cell-culture compatible organic solvent, like Dimethyl Sulfoxide (DMSO), to create a high-concentration stock. This allows for minimal solvent exposure to the cells when the compound is diluted to its final working concentration in the culture medium.
Materials:
-
This compound (EBTC) powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Aseptically weigh out a precise amount of EBTC powder (e.g., 2.45 mg).
-
Add the appropriate volume of sterile DMSO to achieve a desired stock concentration (e.g., add 1 mL of DMSO to 2.45 mg of EBTC to make a 10 mM stock solution).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Important: The final concentration of DMSO in the cell culture medium should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
Part 1: Neuroprotection and Cytotoxicity Assessment
A primary area of investigation for tetrahydropyridine derivatives is their potential to protect neurons from toxic insults relevant to neurodegenerative diseases like Parkinson's. The human neuroblastoma cell line, SH-SY5Y, is a widely used model as it can be differentiated into a more mature neuronal phenotype expressing dopaminergic markers.[3][4]
Protocol 2: SH-SY5Y Cell Culture and Differentiation
Rationale: Undifferentiated SH-SY5Y cells are proliferative and have an immature neuroblast-like phenotype. Differentiation with agents like Retinoic Acid (RA) induces them to adopt characteristics of mature neurons, including neurite outgrowth and expression of dopaminergic markers, making them a more relevant model for Parkinson's disease research.[5]
Materials:
-
SH-SY5Y human neuroblastoma cells (ATCC® CRL-2266™)
-
Complete Growth Medium: DMEM/F12 (1:1), 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Differentiation Medium: DMEM/F12 (1:1), 1% FBS, 1% Penicillin-Streptomycin, 10 µM all-trans-Retinoic Acid (RA)
Procedure:
-
Culture: Maintain SH-SY5Y cells in T-75 flasks with Complete Growth Medium at 37°C in a 5% CO₂ incubator.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA. Neutralize trypsin with Complete Growth Medium and re-plate at a 1:4 to 1:10 split ratio.
-
Differentiation for Assays: Seed cells into 96-well plates at a density of 2 x 10⁴ cells/well in Complete Growth Medium. After 24 hours, replace the medium with Differentiation Medium. Differentiate for 5-7 days, replacing the medium every 2-3 days, before proceeding with neuroprotection assays.
Protocol 3: Neuroprotection Assay against MPP⁺-Induced Toxicity
Rationale: MPP⁺, the active metabolite of MPTP, is selectively taken up by dopaminergic neurons and inhibits Complex I of the mitochondrial electron transport chain, leading to ATP depletion, increased reactive oxygen species (ROS) production, and apoptotic cell death. This assay evaluates if pre-treatment with EBTC can mitigate MPP⁺-induced cell death.
Materials:
-
Differentiated SH-SY5Y cells in a 96-well plate
-
EBTC stock solution (10 mM in DMSO)
-
MPP⁺ iodide stock solution (e.g., 100 mM in sterile water)
-
Culture medium (DMEM/F12 with 1% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
EBTC Pre-treatment: Prepare serial dilutions of EBTC in culture medium (e.g., final concentrations of 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be consistent across all wells and ≤0.5%.
-
Remove the differentiation medium from the cells and add 100 µL of the EBTC-containing medium or vehicle control. Incubate for 2-4 hours at 37°C.
-
MPP⁺ Treatment: Prepare a working solution of MPP⁺ in culture medium. Remove the EBTC-containing medium and add 100 µL of medium containing MPP⁺ (final concentration typically 0.5-1.5 mM)[3] with or without the respective EBTC concentrations.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of solubilization buffer to each well.
-
Incubate for 4-18 hours at room temperature in the dark, with gentle shaking.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage relative to the untreated control cells. A significant increase in viability in EBTC + MPP⁺ treated cells compared to MPP⁺ alone indicates neuroprotection.
Protocol 4: Assessment of Apoptosis via Caspase-3/7 Activity
Rationale: Apoptosis, or programmed cell death, is a key mechanism of neuronal loss in neurodegenerative diseases. Caspases-3 and -7 are executioner caspases that are activated during apoptosis. Measuring their activity provides a quantitative assessment of a compound's anti-apoptotic potential.
Materials:
-
Cells treated as described in Protocol 3.
-
Luminescent Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 Assay)
Procedure:
-
After the 24-48 hour incubation with EBTC and/or MPP⁺, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the caspase reagent according to the manufacturer's instructions.
-
Add 100 µL of the caspase reagent to each well.
-
Mix gently by orbital shaking for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: A reduction in the luminescent signal in cells treated with EBTC + MPP⁺ compared to MPP⁺ alone indicates an inhibition of caspase-3/7 activation and an anti-apoptotic effect.
Protocol 5: Measurement of Intracellular Reactive Oxygen Species (ROS)
Rationale: Oxidative stress, caused by an imbalance of ROS, is a major contributor to MPP⁺-induced neurotoxicity. This assay determines if EBTC can reduce the generation of intracellular ROS.
Materials:
-
Cells treated as described in Protocol 3.
-
2',7'-Dichlorodihydrofluorescein diacetate (H₂DCFDA) probe[1][2]
-
Assay buffer (e.g., PBS or HBSS)
Procedure:
-
After the desired treatment period (typically shorter, e.g., 6-24 hours), remove the treatment medium and wash the cells gently with warm PBS.
-
Prepare a working solution of H₂DCFDA (e.g., 10-20 µM) in pre-warmed assay buffer.
-
Add 100 µL of the H₂DCFDA solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
Remove the H₂DCFDA solution and wash the cells twice with warm PBS.
-
Add 100 µL of PBS to each well.
-
Immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis: A decrease in fluorescence in cells treated with EBTC + MPP⁺ compared to MPP⁺ alone suggests that EBTC has antioxidant properties or inhibits ROS production.
Part 2: Target-Based Mechanistic Assays
Based on the pharmacology of the tetrahydropyridine class, EBTC may exert its effects through direct interaction with specific molecular targets.
Protocol 6: Monoamine Oxidase (MAO) Inhibition Assay
Rationale: Inhibition of MAO-B is a validated therapeutic strategy for Parkinson's disease, as it reduces the breakdown of dopamine in the brain.[1] Some tetrahydropyridines are known MAO inhibitors. This assay determines if EBTC inhibits MAO-A or MAO-B activity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine or a luminogenic substrate)
-
EBTC stock solution
-
Known inhibitors for controls (Clorgyline for MAO-A, Selegiline for MAO-B)
-
Assay buffer
-
Detection reagents (specific to the substrate used)
Procedure:
-
This assay is typically performed in a 96-well plate format.
-
Add assay buffer, EBTC (at various concentrations), and the MAO enzyme (either MAO-A or MAO-B) to the wells. Include wells with control inhibitors and a no-inhibitor control.
-
Pre-incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the MAO substrate.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (fluorescence, luminescence, or absorbance) with a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each EBTC concentration relative to the no-inhibitor control. Plot the data to determine the IC₅₀ value (the concentration of EBTC that causes 50% inhibition of enzyme activity) for both MAO-A and MAO-B.
Protocol 7: Dopamine Receptor Functional Assay (cAMP Measurement)
Rationale: Tetrahydropyridine derivatives can act as agonists or antagonists at dopamine receptors.[2] Dopamine D1-like receptors (D1, D5) are coupled to Gs proteins and increase intracellular cyclic AMP (cAMP), while D2-like receptors (D2, D3, D4) are coupled to Gi proteins and decrease cAMP. Measuring cAMP levels in cells expressing these receptors can determine the functional activity of EBTC.
Materials:
-
CHO or HEK293 cells stably expressing either the human dopamine D1 or D2 receptor.
-
Assay medium (e.g., HBSS with IBMX, a phosphodiesterase inhibitor)
-
EBTC stock solution
-
Control agonist (e.g., Dopamine)
-
Control antagonist (e.g., Haloperidol for D2)
-
cAMP detection kit (e.g., HTRF, FRET, or ELISA-based)
Procedure:
-
Seed the receptor-expressing cells into a 96-well plate and grow to confluency.
-
Agonist Mode:
-
Wash cells and replace the medium with assay medium.
-
Add EBTC at various concentrations.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure cAMP levels according to the kit manufacturer's protocol.
-
-
Antagonist Mode (for D2 receptor):
-
Add EBTC at various concentrations and incubate for 10-15 minutes.
-
Add a fixed concentration of dopamine (at its EC₅₀ value).
-
Incubate for an additional 15-30 minutes.
-
Lyse the cells and measure cAMP levels.
-
-
Data Analysis:
-
Agonist: An increase (for D1) or decrease (for D2) in cAMP levels indicates agonist activity. Plot a dose-response curve to determine the EC₅₀ value.
-
Antagonist: A reversal of the dopamine-induced effect indicates antagonist activity. Plot a dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Directions
This guide provides a foundational experimental framework for the initial characterization of this compound in cell-based assays. The protocols described herein enable a systematic evaluation of its cytotoxic, neuroprotective, anti-apoptotic, and antioxidant properties, as well as its potential to modulate key enzymatic and receptor targets implicated in neurodegeneration. Positive results from these assays would warrant further investigation into more complex cellular models, such as primary neuronal cultures or iPSC-derived dopaminergic neurons, and eventual progression to in vivo models of Parkinson's disease. The versatility of the tetrahydropyridine scaffold suggests that EBTC could be a valuable probe molecule or a starting point for the development of novel neurotherapeutics.
References
-
BenchChem. (2025). The Therapeutic Promise of Tetrahydropyridine Scaffolds: A Technical Guide for Drug Discovery Professionals. Link
-
BenchChem. (2025). Tetrahydropyridine Derivatives: A Comprehensive Guide to Their Role in Drug Discovery. Link
-
Creative Biolabs. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Link
-
Promega Corporation. (2023). Caspase-Glo® 3/7 Assay Protocol. Link
-
Kalgutkar, A. S., & Castagnoli, N., Jr. (1992). Studies on 1,2,3,6-tetrahydropyridine derivatives as potential monoamine oxidase inactivators. Chemical research in toxicology, 5(5), 625–633. Link
-
Promega Corporation. (2023). Caspase-Glo® 3/7 Assay Technical Bulletin #TB323. Link
-
Hello Bio. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol. Link
-
Solis-Calero, C., et al. (2021). A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. Bio-protocol, 11(1), e3877. Link
-
Eurofins. D1 Human Dopamine GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay. Link
-
Himmler, A., et al. (1993). Functional testing of human dopamine D1 and D5 receptors expressed in stable cAMP-responsive luciferase reporter cell lines. Journal of receptor research, 13(1-4), 79–94. Link
-
Innoprot. D2 Dopamine Receptor Assay. Link
-
Innoprot. D1 Dopamine Receptor Assay. Link
-
protocols.io. MTT assay. Link
-
DB-ALM. (2019). Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. Link
-
Cyagen. (2025). SH-SY5Y Cell Culture and Gene Editing Protocols. Link
-
NeuroProof. Parkinson's Disease MPP+ in vitro Model. Link
-
Promega Corporation. Caspase-Glo(R) 3/7 Assay Technical Bulletin #TB323. Link
-
Cayman Chemical. (2024). Caspase-3/7 Cell-Based Activity Assay Kit. Link
-
Molecular Devices. EarlyTox Caspase-3/7 R110 Assay Kit. Link
-
BenchChem. (2025). Roflupram Treatment Protocol for SH-SY5Y Cell Culture: Application Notes and Protocols for Neuroprotection Studies. Link
-
AcceGen. (2021). SH-SY5Y Cell Line Culture Protocol and Research Applications. Link
-
Evotec. Monoamine Oxidase (MAO) Inhibition Assay. Link
-
protocols.io. (2022). SH SY5Y culturing. Link
-
Jefferson Digital Commons. (2023). Differentiating PC12 Cells to Evaluate Neurite Densities Through Live-Cell Imaging. Link
-
Liu, Y., et al. (2017). A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium. Experimental and therapeutic medicine, 14(4), 3465–3470. Link
-
ResearchGate. Stimulation of the growth and differentiation of PC12 cells by NGF. Link
-
BenchChem. (2025). Application Notes and Protocols: In Vitro Assays Using Lycoramine on SH-SY5Y Neuroblastoma Cells. Link
-
Pereira, G. C., et al. (2021). Evaluation of 6-Hydroxydopamine and Rotenone In Vitro Neurotoxicity on Differentiated SH-SY5Y Cells Using Applied Computational Statistics. International journal of molecular sciences, 22(21), 11537. Link
-
Staszewska, I., & Ryl, C. (2020). PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions. International journal of molecular sciences, 21(8), 2773. Link
-
Magalingam, K. B., et al. (2021). 6-Hydroxydopamine Induces Neurodegeneration in Terminally Differentiated SH-SY5Y Neuroblastoma Cells via Enrichment of the Nucleosomal Degradation Pathway: a Global Proteomics Approach. Cellular and molecular neurobiology, 41(4), 795–811. Link
-
Carradori, S., et al. (2018). Monoamine Oxidase-A Inhibition and Associated Antioxidant Activity in Plant Extracts with Potential Antidepressant Actions. Oxidative medicine and cellular longevity, 2018, 5912891. Link
-
Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Link
Sources
Application Notes and Protocols: In Vivo Experimental Design for Tetrahydropyridine Compounds
Introduction: The Versatile Tetrahydropyridine Scaffold
The tetrahydropyridine (THP) moiety, a nitrogen-containing heterocycle, is a foundational scaffold in a multitude of biologically active systems, from natural alkaloids to synthetically derived drug candidates.[1][2] The pharmacological landscape of THP derivatives is remarkably diverse, with compounds demonstrating potential as antibacterial, anti-inflammatory, analgesic, and neuroprotective agents.[2][3]
A pivotal moment in THP research was the discovery of the neurotoxic properties of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[1][4] MPTP is a potent and selective dopaminergic neurotoxin that, upon metabolism in the brain, causes permanent symptoms of Parkinson's disease (PD) in humans and animals.[5][6][7] This discovery inadvertently provided the scientific community with a powerful tool to model Parkinson's disease, thereby catalyzing extensive research into the synthesis and pharmacological properties of novel THP compounds aimed at neuroprotection and other therapeutic applications.[1][5][8]
This guide provides an in-depth framework for designing and executing robust in vivo experimental plans to evaluate the efficacy, pharmacokinetics, and safety of novel tetrahydropyridine derivatives. It is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a comprehensive and self-validating approach to preclinical drug development.
PART 1: The Strategic Imperative for In Vivo Assessment
While in vitro assays are indispensable for initial screening and mechanism of action studies, they cannot replicate the complex, dynamic environment of a living organism. The transition to in vivo models is a critical step to interrogate how a compound behaves within a complete biological system. This phase aims to establish the pharmacokinetic/pharmacodynamic (PK/PD) relationship, which links drug exposure (concentration over time) to the pharmacological effect. Key questions answered by in vivo studies include:
-
Efficacy: Does the compound produce the desired therapeutic effect in a disease model?
-
Pharmacokinetics (PK): How is the compound absorbed, distributed, metabolized, and excreted (ADME)? Does it reach the target tissue at sufficient concentrations?
-
Safety: What is the maximum tolerated dose (MTD)? Are there any on-target or off-target toxicities?
A well-designed in vivo strategy is not merely a validation step but an integral part of the iterative drug discovery cycle, providing essential data that informs lead optimization and clinical trial design.
PART 2: Foundational In Vivo Study Design
Before embarking on efficacy studies, a series of foundational experiments are required to characterize the test compound and ensure the ethical and scientific integrity of the research.
Ethical Considerations: The 3Rs Principle
All animal research must be conducted with the highest ethical standards. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be the guiding framework for all experimental designs.[9]
-
Replacement: Using non-animal methods wherever possible.
-
Reduction: Using the minimum number of animals necessary to obtain statistically significant data.
-
Refinement: Minimizing any potential pain, suffering, or distress to the animals.[9]
All protocols described herein must be reviewed and approved by an appropriate Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board prior to execution.[10]
Compound Formulation and Route of Administration
The physicochemical properties of the THP compound dictate its formulation. A soluble, stable, and homogenous formulation is critical for accurate and reproducible dosing.
Common Routes of Administration:
| Route | Abbreviation | Rationale & Use Case |
| Oral Gavage | p.o. | Simulates human oral administration. Essential for assessing oral bioavailability. Often used for chronic dosing regimens.[5] |
| Intraperitoneal | i.p. | Bypasses first-pass metabolism, often resulting in higher bioavailability than oral routes. Commonly used in rodent models for systemic exposure.[11][12] |
| Intravenous | i.v. | Delivers the compound directly into the systemic circulation, achieving 100% bioavailability. Used for PK studies to determine clearance and volume of distribution.[11] |
| Subcutaneous | s.c. | Provides slower, more sustained absorption compared to i.p. or i.v. routes. |
The choice of vehicle (e.g., saline, PBS, DMSO, Tween 80) is critical and should be tested alone to ensure it has no confounding effects on the experimental model.
Protocol: Dose-Range Finding (DRF) Study
Objective: To determine the Maximum Tolerated Dose (MTD), defined as the highest dose that does not produce unacceptable toxicity (e.g., >20% body weight loss or significant adverse clinical signs).[13]
Methodology:
-
Animal Selection: Select a small cohort of healthy animals (e.g., 3 mice per group).
-
Dose Escalation: Administer single, escalating doses of the THP compound to different groups. A logarithmic dose escalation (e.g., 10, 30, 100 mg/kg) is a common starting point.
-
Monitoring: Observe animals intensively for the first few hours post-dosing and then daily for 7-14 days.
-
Endpoints: Record clinical signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture), body weight changes, and any mortality.
-
Analysis: The MTD is identified. This dose, along with lower, pharmacologically relevant doses, will be used in subsequent efficacy and toxicology studies.
Protocol: Pharmacokinetic (PK) Profiling
Objective: To characterize the ADME properties of the THP compound and determine key PK parameters.
Methodology:
-
Animal Selection: Use a sufficient number of animals (e.g., rats or mice) to allow for serial blood sampling. Cannulated animals are often preferred.
-
Dosing:
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant. At the final time point, key tissues (e.g., brain, liver, tumor) can be collected.[5]
-
Sample Processing: Centrifuge blood to separate plasma. Store plasma and tissue samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the THP compound in plasma and tissue homogenates using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Use PK software (e.g., Phoenix WinNonlin) to calculate key parameters.
Key PK Parameters:
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration. | Relates to efficacy and potential peak-concentration toxicity. |
| Tmax | Time to reach Cmax. | Indicates the rate of absorption. |
| AUC | Area Under the concentration-time Curve. | Represents total drug exposure over time. |
| t½ | Terminal half-life. | Determines dosing interval and time to reach steady-state. |
| CL | Clearance. | The rate at which the drug is eliminated from the body. |
| Vd | Volume of Distribution. | Indicates the extent of drug distribution into tissues versus plasma. |
| F% | Bioavailability. | The fraction of the oral dose that reaches systemic circulation. |
Table summarizing key pharmacokinetic parameters.
PART 3: Efficacy Models Tailored to THP Activities
The selection of an appropriate disease model is paramount and must be guided by the hypothesized mechanism of action and intended therapeutic indication of the THP compound.
Efficacy Model 1: Neuroprotection in an MPTP-Induced Parkinson's Disease Model
Scientific Rationale: The neurotoxin MPTP selectively destroys dopaminergic neurons in the substantia nigra, closely mimicking the primary pathology of Parkinson's disease.[15] This model is highly relevant for testing compounds designed to protect these neurons from degeneration.[7]
Caption: MPTP mechanism of selective dopaminergic neurotoxicity.
Protocol: MPTP Mouse Model of Parkinson's Disease
-
Animals and Housing: Male C57BL/6 mice (8-10 weeks old) are commonly used due to their high sensitivity to MPTP.[11] House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Experimental Groups (n=10-15/group):
-
Group 1: Vehicle Control (e.g., Saline)
-
Group 2: MPTP + Vehicle
-
Group 3: MPTP + THP Compound (Low Dose)
-
Group 4: MPTP + THP Compound (High Dose)
-
Group 5: THP Compound Alone (to test for intrinsic effects)
-
-
Dosing Regimen:
-
Behavioral Assessment:
-
Rotarod Test: Assess motor coordination and balance on days 7 (baseline), 15, and 21. Record the latency to fall from a rotating rod. An improvement in performance in the treated groups compared to the MPTP group indicates a therapeutic effect.[12]
-
Open Field Test: On day 21, place mice in an open arena and record total distance traveled, and time spent in the center versus periphery for 10-15 minutes to assess general locomotor activity and anxiety-like behavior.[11]
-
-
Terminal Procedures (Day 22):
-
Anesthetize animals and collect brains. One hemisphere can be used for immunohistochemistry and the other for neurochemical analysis.
-
-
Endpoint Analysis:
-
Immunohistochemistry: Stain sections of the substantia nigra pars compacta (SNpc) and striatum with an antibody against Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons. Quantify the number of TH-positive cells in the SNpc and the density of TH-positive fibers in the striatum. Neuroprotection is demonstrated by a preservation of TH-positive neurons in the treated groups.[12]
-
Neurochemistry: Use HPLC to measure the levels of dopamine and its metabolites (DOPAC, HVA) in striatal tissue homogenates. A rescue of dopamine levels indicates a functional protective effect.
-
Efficacy Model 2: Analgesia and Anti-Inflammation
Scientific Rationale: Pain and inflammation are complex processes often mediated by prostaglandins and other inflammatory cytokines.[16] Models that induce a quantifiable inflammatory and pain response are used to screen for compounds with analgesic and anti-inflammatory properties.[17][18]
Caption: Simplified pathway of inflammation and pain generation.
Protocol: Carrageenan-Induced Paw Edema (Anti-Inflammation)
-
Animals: Male Sprague-Dawley rats (180-220g) are typically used.
-
Groups (n=8/group): Vehicle, Positive Control (e.g., Indomethacin 10 mg/kg), and THP Compound (multiple doses).
-
Procedure:
-
Measure the baseline volume of the right hind paw using a plethysmometer.
-
Administer the vehicle, positive control, or test compound (e.g., i.p. or p.o.).
-
After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.[18]
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[17]
-
-
Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group. A significant reduction in paw swelling indicates anti-inflammatory activity.[17]
Protocol: Hot Plate Test (Analgesia)
-
Animals: Male Swiss albino mice (20-25g).
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
Gently place each mouse on the hot plate and record the reaction time (latency) in seconds for paw licking or jumping. This is the baseline latency. A cut-off time (e.g., 30 seconds) must be used to prevent tissue damage.
-
Administer vehicle, positive control (e.g., Morphine 5 mg/kg), or THP compound.
-
Measure the reaction latency again at 30, 60, 90, and 120 minutes post-treatment.[17]
-
-
Analysis: A significant increase in the reaction latency compared to the vehicle group indicates a centrally mediated analgesic effect.[17]
Efficacy Model 3: Anticancer Activity in a Xenograft Model
Scientific Rationale: For THP compounds identified with antiproliferative activity in vitro, a xenograft model is the standard for evaluating in vivo efficacy. This involves implanting human tumor cells into immunocompromised mice.[19]
Caption: Standard workflow for a subcutaneous tumor xenograft study.
Protocol: Subcutaneous Xenograft Model
-
Animals: Immunocompromised mice (e.g., SCID or NOD/SCID) are required to prevent rejection of the human tumor cells.
-
Tumor Implantation: Inject a suspension of human cancer cells (e.g., 1-5 million cells in Matrigel) subcutaneously into the flank of each mouse.
-
Tumor Monitoring: Allow tumors to grow. Measure tumor dimensions with digital calipers 2-3 times per week and calculate the volume (Volume = 0.5 x Length x Width²).
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment groups (n=8-10/group). Begin dosing as per the defined schedule.[19]
-
Endpoints:
-
Primary: Tumor growth inhibition (TGI). Compare the mean tumor volume of treated groups to the vehicle group.
-
Secondary: Body weight (as an indicator of toxicity), final tumor weight at necropsy, and analysis of tumor tissue for biomarkers of drug activity (e.g., apoptosis, inhibition of a specific signaling pathway).
-
-
Analysis: Plot mean tumor volume versus time for each group. A statistically significant reduction in tumor growth in the THP compound groups compared to the vehicle group indicates anticancer efficacy.[19]
PART 4: Safety Pharmacology and Toxicology
Scientific Rationale: Safety pharmacology studies are designed to identify potential adverse effects on major physiological systems prior to first-in-human trials.[20] These studies are typically conducted in compliance with Good Laboratory Practice (GLP).[20]
Core Battery Studies (ICH S7A):
| System | Study Type | Key Parameters Measured |
| Central Nervous System (CNS) | Functional Observational Battery (FOB) in rodents. | Changes in behavior, coordination, sensory function, and autonomic signs. |
| Cardiovascular System | Telemetered conscious animals (e.g., dogs, non-human primates, or rats). | Blood pressure, heart rate, and electrocardiogram (ECG) intervals (e.g., QT interval). |
| Respiratory System | Whole-body plethysmography in rodents. | Respiration rate, tidal volume, and minute volume. |
Table summarizing the core battery of safety pharmacology studies.
General Toxicology: Following the initial DRF, a repeated-dose toxicity study (e.g., 14 or 28 days) in two species (one rodent, one non-rodent) is often required. This involves daily administration of the THP compound at multiple dose levels. Endpoints include clinical observations, body weight, food consumption, clinical pathology (hematology and blood chemistry), and full histopathological examination of all major organs.
PART 5: Data Interpretation and Reporting
A successful in vivo program culminates in the clear, concise, and statistically sound presentation of data.
Data Presentation:
-
PK Data: Summarize in tables as shown in section 2.4.
-
Efficacy Data:
-
Neuroprotection: Use bar graphs to show differences in TH+ cell counts and striatal dopamine levels. Use line graphs to show rotarod performance over time.
-
Analgesia/Anti-inflammation: Use line graphs to plot paw volume or reaction latency over time. Use bar graphs to show percentage inhibition.
-
Anticancer: Use line graphs to plot mean tumor volume (+/- SEM) versus time for each group.
-
-
Safety Data: Report any adverse findings from safety pharmacology and toxicology studies, including the nature of the finding, the dose at which it occurred, and the No Observed Adverse Effect Level (NOAEL).
The ultimate goal is to integrate these datasets to build a comprehensive PK/PD/Toxicity profile of the tetrahydropyridine compound, establishing a therapeutic window and providing a strong rationale for progression towards clinical development.
References
-
Maini, R., et al. (2021). Microbial Metabolism of Levodopa as an Adjunct Therapeutic Target in Parkinson's Disease. Antioxidants, 10(9), 1399. [Link]
-
Li, Y., et al. (2024). Therapeutic Efficacy of Curcumin Nanoparticles in Parkinson's Disease Through Synergistic Remodeling of Gut Microbiota and Akt Signaling Pathway. Drug Design, Development and Therapy, 18, 11-31. [Link]
-
Mateeva, N. N., Winfield, L. L., & Redda, K. K. (2005). The chemistry and pharmacology of tetrahydropyridines. Current Medicinal Chemistry, 12(5), 551–571. [Link]
-
ResearchGate. (n.d.). The Chemistry and Pharmacology of Tetrahydropyridines. Request PDF. [Link]
-
Wang, Y., et al. (2017). Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists. ACS Chemical Neuroscience, 8(9), 1980–1994. [Link]
-
Kumar, A., et al. (2023). Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. ACS Omega, 8(5), 4887–4904. [Link]
-
Konnova, E. A., & Swanberg, M. (2018). Animal Models of Parkinson's Disease. Parkinson's Disease, 2018, 8285743. [Link]
-
Yang, W., et al. (2015). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. International Journal of Molecular Medicine, 36(5), 1369–1376. [Link]
-
Wikipedia. (n.d.). MPTP. [Link]
-
ResearchGate. (n.d.). In vivo analgesic, anti-inflammatory, sedative, muscle relaxant activities, and docking studies of 3',4',7,8-tetrahydroxy-3-methoxyflavone. [Link]
-
ResearchGate. (n.d.). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. [Link]
-
Ghodrat, M., et al. (2017). Ethical considerations in animal studies. Journal of Medical Ethics and History of Medicine, 10(Suppl 1), 5. [Link]
-
Chen, Y. C., et al. (2018). In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. Marine Drugs, 16(11), 433. [Link]
-
Pireddu, R., et al. (2022). Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy. Journal of Medicinal Chemistry, 65(13), 9131–9150. [Link]
-
Semantic Scholar. (n.d.). In Vivo, In Vitro and Pharmacologic Models of Parkinson's Disease. [Link]
-
Zhang, X., et al. (2012). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Acta Pharmacologica Sinica, 33(4), 439–445. [Link]
-
Tipton, K. F., & Singer, T. P. (1993). Biochemical mechanism of action of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Journal of Neurochemistry, 61(4), 1191–1206. [Link]
-
The Norwegian National Research Ethics Committees. (2019). Ethical Guidelines for the Use of Animals in Research. [Link]
-
Auctores. (n.d.). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. [Link]
-
Wang, Y., et al. (2021). Protective Effects and Mechanisms of Procyanidins on Parkinson's Disease In Vivo and In Vitro. Molecules, 26(18), 5558. [Link]
-
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]
-
Charles River Laboratories. (n.d.). Animal Models of Parkinson's Disease. [Link]
-
Choi, S. Y., et al. (2005). Pharmacokinetics and bioavailability of a newly synthesized dihydropyridine compound with multidrug resistance reversal activity. Biopharmaceutics & Drug Disposition, 26(7), 291–297. [Link]
-
Przedborski, S., et al. (2000). Mechanisms of MPTP toxicity. Parkinsonism & Related Disorders, 6(3), 135–142. [Link]
-
ResearchGate. (n.d.). (PDF) Ethical Considerations for Performing Research in Animals. [Link]
-
ResearchGate. (n.d.). In vivo pharmacokinetic profiles in rat of 20. [Link]
-
U.S. Food and Drug Administration. (2005). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. [Link]
-
IOSR Journal. (n.d.). Invivo Analgesic Effects of Herbal Extracts on Animal Models. [Link]
-
MDPI. (2023). In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. [Link]
-
Enago Academy. (2017). Animal Studies: Important Ethical Considerations You Need to Know. [Link]
-
InVivo Biosystems. (n.d.). Parkinson's Disease Modeling. [Link]
-
InnoSer. (2023). Parkinson's Disease Models. [Link]
-
ResearchGate. (n.d.). (PDF) Ethical considerations in animal studies. [Link]
-
International Journal of Research in Pharmaceutical and Chemical Sciences. (n.d.). IN VIVO ANTI-INFLAMMATORY AND ANALGESIC ACTIVITIES OF NOVEL DERIVATIVES OF BIS PYRAZOLIDINE-3, 5. [Link]
-
AMBOSS. (2019, September 27). Pharmacokinetics - Part 2: Lipophilic and Hydrophilic drugs [Video]. YouTube. [Link]
-
van der Graaf, P. H., & Benson, N. (2011). Optimising in vivo pharmacology studies--Practical PKPD considerations. British Journal of Pharmacology, 163(1), 16–29. [Link]
-
U.S. Food and Drug Administration. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals. [Link]
-
ResearchGate. (n.d.). (PDF) Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. [Link]
-
NC3Rs. (n.d.). Safety pharmacology. [Link]
Sources
- 1. The chemistry and pharmacology of tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MPTP - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Biochemical mechanism of action of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of MPTP toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. forskningsetikk.no [forskningsetikk.no]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dctd.cancer.gov [dctd.cancer.gov]
- 14. researchgate.net [researchgate.net]
- 15. Parkinson's Disease Models - InnoSer [innoserlaboratories.com]
- 16. iosrjournals.org [iosrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. ijrpc.com [ijrpc.com]
- 19. yangresearchlab.org [yangresearchlab.org]
- 20. fda.gov [fda.gov]
Application Notes and Protocols for the Development of Anticancer Agents from Tetrahydropyridine Scaffolds
Introduction: The Tetrahydropyridine Scaffold as a Privileged Structure in Oncology
The tetrahydropyridine (THP) moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] Its structural versatility allows for extensive chemical modifications, leading to a diverse chemical space with a broad spectrum of pharmacological properties.[1] In the realm of oncology, the THP scaffold has emerged as a "privileged structure," forming the core of numerous compounds under investigation for their potent antiproliferative activities.[2][3] These derivatives have been shown to interact with a variety of molecular targets and modulate key signaling pathways implicated in cancer progression.[1] This guide provides an in-depth exploration of the design, synthesis, and biological evaluation of tetrahydropyridine-based anticancer agents, offering field-proven insights and detailed protocols for researchers in drug discovery.
Medicinal Chemistry: Rational Design and Structure-Activity Relationships (SAR)
The development of potent tetrahydropyridine-based anticancer agents is a multifaceted process that relies heavily on understanding the structure-activity relationships (SAR) of these compounds. The ability to systematically modify the THP core and its substituents allows for the fine-tuning of their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles.
Key Molecular Targets and Corresponding SAR Insights
Tetrahydropyridine derivatives have been successfully designed to target several key proteins and pathways involved in cancer. Below are some prominent examples:
-
Kinase Inhibition (e.g., AKT/ERK pathways): A notable example is the development of analogs of ONC201, a small molecule with a tetrahydropyrido[4,3-d]pyrimidine-2,4-dione core, which is currently in clinical trials.[4] Mechanism studies have revealed that these compounds can inhibit the phosphorylation of AKT and ERK, leading to the dephosphorylation of the transcription factor Foxo3a and subsequent upregulation of the pro-apoptotic TRAIL gene.[4] SAR studies on this scaffold have demonstrated that modifications to the substituted groups on the core structure can dramatically enhance cellular activity, with some analogs being over 100 times more potent than the parent compound, ONC201.[4]
-
Tubulin Polymerization Inhibition: Several classes of tetrahydropyridine derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for mitotic spindle formation and cell division.[5][6] These agents often bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis.[5][7][8] For instance, 5-aryl-3,3a,4,5-tetrahydropyrrolo[1,2-a]quinoline-1(2H)-ones have been identified as a promising scaffold for developing novel tubulin polymerization inhibitors.[5]
-
General Cytotoxicity: Many tetrahydropyridine derivatives exhibit broad-spectrum cytotoxic activity against a range of human cancer cell lines, including breast (MCF-7, MDA-MB-231), cervical (HeLa), and colon (Caco-2) cancer.[9][10][11][12] The anticancer activity of these compounds is often influenced by the nature and position of substituents on the tetrahydropyridine ring and any appended aromatic or heterocyclic moieties.[9][13] For example, in a series of thiazole-linked tetrahydropyridines, compounds bearing electron-withdrawing groups like fluoro and chloro on a phenyl ring, or chloro and amino groups on the pyridine ring, demonstrated significant activity against breast cancer cell lines.[9]
Illustrative Structure-Activity Relationship
The following table summarizes representative SAR data for a series of thiazole-linked tetrahydropyridine analogs evaluated for their anticancer activity against MCF-7 and MDA-MB-231 breast cancer cell lines.[9]
| Compound ID | Key Substituents | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. MDA-MB-231 |
| 6d | p-F and m-Cl on phenyl ring | 9.94 ± 1.02 | 9.78 ± 1.08 |
| 6e | -Cl and -NH2 on pyridine ring | 9.72 ± 0.91 | 9.54 ± 0.95 |
| 6o | Benzofuran analogue | 12.19 ± 1.03 | 12.22 ± 1.07 |
| Doxorubicin | Reference Drug | - | - |
Data sourced from PubMed.[9]
This data highlights how subtle changes in the substitution pattern can significantly impact the cytotoxic potency of the compounds.
Synthetic Protocols: A Generalized Approach
The synthesis of tetrahydropyridine derivatives can be achieved through various synthetic strategies.[1] One of the most common and versatile methods for preparing 1,4-dihydropyridine derivatives, which are structurally related to tetrahydropyridines, is the Hantzsch pyridine synthesis.[10][11] This one-pot multicomponent reaction offers an efficient route to a wide range of substituted dihydropyridines.
Protocol 1: Generalized Hantzsch Synthesis of a 4-Aryl-1,4-Dihydropyridine
This protocol provides a representative procedure for the synthesis of a 4-aryl-1,4-dihydropyridine derivative, a common scaffold with demonstrated anticancer activity.[10]
Materials:
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)
-
Ethyl acetoacetate (2.0 eq)
-
Ammonium acetate (1.2 eq)
-
Ethanol (as solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) plate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.2 eq) in ethanol.
-
Stir the reaction mixture at room temperature for 10-15 minutes.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using TLC.
-
Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and stir for 15-20 minutes.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
If necessary, purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.[1]
Causality Behind Experimental Choices:
-
Multicomponent Reaction: The Hantzsch synthesis is a one-pot reaction, which improves efficiency by reducing the number of synthetic steps and purification procedures.
-
Ammonium Acetate: This serves as the nitrogen source for the pyridine ring.
-
Ethanol as Solvent: Ethanol is a common and relatively environmentally friendly solvent for this reaction.
-
Reflux: Heating the reaction mixture increases the reaction rate.
-
Purification: Column chromatography is a standard method for purifying organic compounds to ensure high purity of the final product for biological testing.
Biological Evaluation: A Step-by-Step Workflow
The following protocols outline a standard workflow for the in vitro evaluation of newly synthesized tetrahydropyridine derivatives for their anticancer potential.
Workflow for Anticancer Drug Discovery with Tetrahydropyridine Scaffolds
Caption: A generalized workflow for the discovery and preclinical development of tetrahydropyridine-based anticancer agents.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compound in the cell culture medium. The final concentration of DMSO should be less than 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the serially diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Self-Validation:
-
The inclusion of a vehicle control is essential to ensure that the solvent (DMSO) does not have a significant effect on cell viability.
-
A positive control (a known anticancer drug like doxorubicin) should be included to validate the assay's performance.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a test compound on the cell cycle distribution of cancer cells, which is particularly relevant for compounds suspected of targeting cell division processes, such as tubulin polymerization inhibitors.[5]
Materials:
-
Cancer cell line
-
6-well plates
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
RNase A solution
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed the cancer cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at its IC50 concentration (determined from the MTT assay) for 24-48 hours. Include a vehicle-treated control.
-
After treatment, harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution by flow cytometry. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Expected Outcome:
-
For a tubulin polymerization inhibitor, an accumulation of cells in the G2/M phase is expected, indicating a mitotic arrest.[5]
Mechanism of Action: A Visual Representation
The anticancer activity of many tetrahydropyridine derivatives is attributed to their ability to modulate specific signaling pathways. For example, ONC201 and its analogs exert their effects by targeting the AKT/ERK pathway, which in turn influences the pro-apoptotic TRAIL pathway.[4]
Signaling Pathway Modulated by Tetrahydropyridine-based Kinase Inhibitors
Caption: The inhibitory effect of certain tetrahydropyridine compounds on the AKT/ERK pathway, leading to the activation of Foxo3a and subsequent induction of TRAIL-mediated apoptosis.[4]
Conclusion and Future Directions
Tetrahydropyridine scaffolds represent a versatile and highly promising platform for the development of novel anticancer agents. Their synthetic tractability and the ability to target multiple key oncogenic pathways underscore their potential in modern drug discovery. Future research in this area will likely focus on the development of more potent and selective derivatives, the elucidation of novel mechanisms of action, and the advancement of lead compounds into preclinical and clinical development.[14][15] The strategic application of the protocols and principles outlined in this guide will aid researchers in navigating the complex but rewarding path of developing the next generation of tetrahydropyridine-based cancer therapeutics.
References
-
Jadhavar, P. S., et al. (2024). Design and Synthesis of Novel Thiazole Linked Tetrahydropyridine Analogues as Anticancer Agents. PubMed. Available at: [Link]
-
Yuan, Z., et al. (2018). Development of Novel Anticancer Agents with a Scaffold of Tetrahydropyrido[4,3-d]pyrimidine-2,4-dione. NIH. Available at: [Link]
-
de Castro, A. A., et al. (2024). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. MDPI. Available at: [Link]
-
Povodnya, M., et al. (2022). Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Structure–activity relationship study and the effect of substituted moieties on antiproliferative effect of target compounds. ResearchGate. Available at: [Link]
-
Bijani, C., et al. (2022). Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. MDPI. Available at: [Link]
-
Hafez, H. N., et al. (2011). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. NIH. Available at: [Link]
-
Povodnya, M., et al. (2022). Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. RSC Publishing. Available at: [Link]
-
Kumar, A., et al. (2022). One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs. RSC Publishing. Available at: [Link]
-
ResearchGate. (2022). One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs. ResearchGate. Available at: [Link]
-
Abad, J., et al. (2022). 1-Benzamido-1,4-dihydropyridine derivatives as anticancer agents: in vitro and in vivo assays. Universidad de Zaragoza. Available at: [Link]
-
PubMed. (2023). Development of tubulin polymerization inhibitors as anticancer agents. PubMed. Available at: [Link]
-
Zhang, Y., et al. (2025). Discovery of novel thienopyridine indole derivatives as inhibitors of tubulin polymerization targeting the colchicine-binding site with potent anticancer activities. PubMed. Available at: [Link]
-
Encyclopedia.pub. (2022). Molecular Hybrids Targeting Tubulin Polymerization. Encyclopedia.pub. Available at: [Link]
-
DeGeorge, J. J., et al. (1997). Regulatory considerations for preclinical development of anticancer drugs. Cancer Chemotherapy and Pharmacology. Available at: [Link]
-
PubMed. (1998). Regulatory considerations for preclinical development of anticancer drugs. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Preclinical development steps of new anticancer agents. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development of Novel Anticancer Agents with a Scaffold of Tetrahydropyrido[4,3-d]pyrimidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel thienopyridine indole derivatives as inhibitors of tubulin polymerization targeting the colchicine-binding site with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Hybrids Targeting Tubulin Polymerization | Encyclopedia MDPI [encyclopedia.pub]
- 9. Design and Synthesis of Novel Thiazole Linked Tetrahydropyridine Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Regulatory considerations for preclinical development of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Antimicrobial Susceptibility Testing for Novel Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate Analogs
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Heterocyclic compounds are a cornerstone of medicinal chemistry, with scaffolds like tetrahydropyridine and piperidine being featured in numerous biologically active molecules.[1][2] Specifically, derivatives of tetrahydropyridine have been investigated for a wide range of pharmacological activities, including antimicrobial and antibiofilm properties.[1][3] This guide provides a comprehensive set of protocols for the systematic evaluation of the antimicrobial potential of novel Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate analogs.
The methodologies outlined herein are grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and reliability.[4][5] We will progress from initial qualitative screening to quantitative determination of inhibitory and cidal concentrations, providing a complete workflow for characterizing the antimicrobial profile of these promising compounds.
Section 1: Foundational Concepts in Antimicrobial Testing
Before proceeding to the protocols, it is essential to understand two key parameters:
-
Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[6][7] It is the primary quantitative measure of a compound's potency. The MIC is determined through standardized dilution methods.[6][8]
-
Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum over a defined period.[9][10][11] The MBC assay distinguishes bactericidal agents (which kill bacteria) from bacteriostatic agents (which only inhibit growth).[10] An agent is typically considered bactericidal if the MBC is no more than four times its MIC (MBC/MIC ratio ≤ 4).[10][11]
Section 2: Experimental Workflow for Compound Evaluation
A structured, phased approach is critical for efficiently evaluating a library of new chemical entities. The workflow begins with a broad primary screen to identify active compounds, followed by more detailed quantitative assays to characterize their potency and cidal activity.
Caption: Workflow for evaluating novel antimicrobial compounds.
Section 3: Protocols for Antimicrobial Susceptibility Testing
These protocols are based on established methodologies and should be performed in a sterile environment using appropriate aseptic techniques.
Protocol 1: Agar Disk Diffusion Test (Qualitative Screening)
Principle: This method serves as a rapid and effective preliminary screen. A paper disk impregnated with the test compound is placed on an agar plate inoculated with the target microorganism. The compound diffuses into the agar, creating a concentration gradient. If the compound is active, a clear "zone of inhibition" will appear around the disk where bacterial growth is prevented.[12][13] The size of this zone provides a qualitative measure of the compound's activity.[12]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Test compound stock solution (e.g., in DMSO)
-
Positive control antibiotic disks (e.g., Ciprofloxacin, Ampicillin)
-
Negative control (solvent-loaded disks)
-
Pure 18-24 hour culture of test microorganism
-
Sterile saline or broth (e.g., Tryptic Soy Broth)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35-37°C)
-
Calipers or ruler
Step-by-Step Protocol:
-
Inoculum Preparation: Aseptically select 4-5 well-isolated colonies of the microorganism and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[14]
-
Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum, removing excess fluid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60° each time to ensure even coverage.[12]
-
Compound Application: Aseptically place sterile paper disks onto the inoculated agar surface. Pipette a fixed volume (e.g., 10 µL) of the test compound stock solution onto a corresponding disk. Similarly, apply the solvent to a negative control disk and place a standard positive control antibiotic disk.
-
Incubation: Allow the plates to sit at room temperature for a few minutes to allow for some prediffusion. Invert the plates and incubate at 35-37°C for 16-20 hours.[14]
-
Result Measurement: After incubation, measure the diameter of the zones of complete inhibition (including the disk diameter) in millimeters (mm) using calipers or a ruler.[13]
Protocol 2: Broth Microdilution Assay (Quantitative MIC Determination)
Principle: This is the reference method for determining the MIC of a novel compound.[5][15] The test compound is serially diluted in a 96-well microtiter plate, and each well is inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth after incubation.[7][14]
Materials:
-
Sterile 96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound stock solution
-
Positive control antibiotic (with known MIC for the QC strain)
-
Standardized bacterial inoculum (prepared as in 3.1 and then diluted in CAMHB to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells)[14]
-
Micropipettes and sterile tips
-
Plate reader (optional, for quantitative assessment)
Step-by-Step Protocol:
-
Plate Preparation: Add 100 µL of sterile CAMHB to wells in columns 2 through 12.
-
Compound Dilution: Add 200 µL of the test compound (at twice the desired starting concentration) to the wells in column 1. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and then transferring 100 µL from column 2 to column 3, and so on, until column 10. Discard the final 100 µL from column 10.[16] This leaves column 11 as the growth control and column 12 as the sterility control.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum (~5 x 10⁵ CFU/mL) to wells in columns 1 through 11. This dilutes the compound to its final test concentration. Do not add bacteria to column 12 (sterility control).[7][16]
-
Control Wells:
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[14]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[14] This can be assessed visually or by measuring optical density with a plate reader.
Protocol 3: Minimum Bactericidal Concentration (MBC) Assay
Principle: This assay is a direct extension of the broth microdilution test and is used to determine if a compound is bactericidal. Aliquots from the clear wells of the MIC plate are subcultured onto fresh agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[9][11]
Materials:
-
MIC plate from the previous assay (Protocol 3.2)
-
MHA plates
-
Micropipette and sterile tips
-
Sterile spreaders
Step-by-Step Protocol:
-
Subculturing: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC, as well as the growth control well.
-
Plating: Mix the contents of each selected well thoroughly. Aseptically pipette a fixed volume (e.g., 10-100 µL) from each of these wells onto a separate, clearly labeled MHA plate.[11]
-
Spreading: Spread the aliquot evenly across the surface of the agar using a sterile spreader.
-
Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.[10]
-
MBC Determination: After incubation, count the number of colonies (CFU) on each plate. The MBC is the lowest concentration of the compound that kills ≥99.9% of the initial bacterial inoculum.[9] For example, if the initial inoculum was 5 x 10⁵ CFU/mL, a 99.9% reduction would mean ≤500 CFU/mL.
Section 4: Data Analysis and Presentation
Systematic recording of data is crucial for comparing the activity of different analogs and against various microbial strains.
Table 1: Sample Data Summary for Tetrahydropyridine Analogs
| Compound ID | Test Microorganism | Gram Stain | Disk Diffusion Zone (mm) | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Analog-001 | S. aureus ATCC 29213 | Positive | 18 | 8 | 16 | 2 | Bactericidal |
| Analog-001 | E. coli ATCC 25922 | Negative | 10 | 64 | >128 | >2 | Bacteriostatic |
| Analog-002 | S. aureus ATCC 29213 | Positive | 22 | 4 | 8 | 2 | Bactericidal |
| Analog-002 | E. coli ATCC 25922 | Negative | 15 | 32 | 64 | 2 | Bactericidal |
| Ciprofloxacin | S. aureus ATCC 29213 | Positive | 25 | 0.5 | 1 | 2 | Bactericidal |
| Ciprofloxacin | E. coli ATCC 25922 | Negative | 30 | 0.25 | 0.5 | 2 | Bactericidal |
Interpretation: The MBC/MIC ratio is a key indicator of bactericidal activity. A ratio of ≤4 suggests the compound is bactericidal, while a ratio >4 indicates it is primarily bacteriostatic.[10][11]
Section 5: Postulated Mechanism of Action
While the precise molecular target of novel this compound analogs requires dedicated mechanistic studies, the broader class of piperidine-containing compounds has been shown to exert antimicrobial effects through various means.[17][18] A common mechanism involves the disruption of the bacterial cell membrane's integrity due to the cationic and amphipathic nature of such molecules.[17] This disruption can lead to depolarization, leakage of essential cytoplasmic contents, and ultimately, cell death.[19]
Caption: Postulated mechanism via bacterial membrane disruption.
References
- BenchChem. (n.d.). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
- Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
- Grokipedia. (n.d.). Minimum bactericidal concentration.
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
- Wikipedia. (n.d.). Minimum bactericidal concentration.
- BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics.
- Microbe Online. (2020). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
- American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
-
MDPI. (n.d.). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. Retrieved from [Link]
-
ResearchGate. (n.d.). Modification of antimicrobial susceptibility testing methods. Retrieved from [Link]
- MI - Microbiology. (n.d.). Broth Microdilution.
-
Singh, R., et al. (2025). Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. ACS Omega. Retrieved from [Link]
- Clinical and Laboratory Standards Institute. (2008). Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals; Approved Standard—Third Edition. CLSI document M31-A3.
-
Singh, R., et al. (2025). Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. ACS Omega. Retrieved from [Link]
-
ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). Antibacterial activities of piperidine derived analogs. Retrieved from [Link]
- CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01.
-
Brazilian Journal of Microbiology. (n.d.). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Retrieved from [Link]
-
Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
ResearchGate. (n.d.). M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests. Retrieved from [Link]
-
RGUHS Journal of Dental Sciences. (n.d.). Comparative evaluation of antimicrobial properties of piperidine and apple cider vinegar on Streptococcus mutansand in-silico demonstration of the mechanism of action. Retrieved from [Link]
-
Microbial Metabolism of Levodopa as an Adjunct Therapeutic Target in Parkinson's Disease. (n.d.). Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. Retrieved from [Link]
-
PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]
-
ResearchGate. (n.d.). antimicrobial activity of dihydropyridine derivatives against selected.... Retrieved from [Link]
- Chemical Review and Letters. (2024). Synthesis, characterization and antimicrobial activity of some new N-formyl tetrahydropyrimidine derivatives.
- Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 367.
-
Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalix[6]arene with Hydroxyl and Amine Groups. Retrieved from [Link]
-
PubMed. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, Characterization, and Bactericidal Activity of a 4-Ammoniumbuthylstyrene-Based Random Copolymer. Retrieved from [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dbt.univr.it [dbt.univr.it]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. microbeonline.com [microbeonline.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 12. asm.org [asm.org]
- 13. chainnetwork.org [chainnetwork.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. protocols.io [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 19. Synthesis, Characterization, and Bactericidal Activity of a 4-Ammoniumbuthylstyrene-Based Random Copolymer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate
Welcome to the technical support center dedicated to the synthesis of Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common experimental hurdles, and ultimately optimize the yield and purity of your target compound.
Introduction
This compound is a valuable heterocyclic scaffold in medicinal chemistry, often serving as a key intermediate in the synthesis of pharmacologically active molecules.[1][2] The successful synthesis of this compound with high yield and purity is crucial for downstream applications. This guide provides a comprehensive resource in a question-and-answer format to address specific challenges you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: Choosing the Right Synthetic Strategy
Question: What are the most common and effective synthetic routes to prepare this compound?
Answer: Several synthetic strategies can be employed, with the choice depending on available starting materials, required scale, and desired purity. The two primary and most effective routes are:
-
N-benzylation of Ethyl Isonipecotate followed by further modifications: This is a straightforward approach that begins with the commercially available Ethyl isonipecotate (also known as Ethyl 4-piperidinecarboxylate).[3][4][5][6] The synthesis involves the direct benzylation of the secondary amine followed by introduction of the double bond.
-
Reduction of a Pyridinium Salt: This method involves the preparation of a 1-benzyl-4-carboethoxypyridinium salt, which is then selectively reduced to the desired tetrahydropyridine.[7]
A less common but viable alternative involves a multi-component reaction (MCR) approach, which can offer high atom economy and procedural simplicity.[8][9]
FAQ 2: Low Yield in the N-benzylation Step
Question: I am experiencing a low yield during the N-benzylation of ethyl isonipecotate. What are the likely causes and how can I improve it?
Answer: Low yields in the N-benzylation step are a common issue and can often be attributed to several factors. Here is a troubleshooting guide:
Troubleshooting N-benzylation of Ethyl Isonipecotate
| Potential Cause | Explanation | Recommended Action |
| Inadequate Base | The secondary amine in ethyl isonipecotate requires a suitable base to be deprotonated for efficient nucleophilic attack on benzyl bromide or benzyl chloride. Weak bases may not be sufficient to drive the reaction to completion. | Use a stronger base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The choice of base should be compatible with your solvent and reaction conditions. |
| Reaction Temperature | The reaction may be too slow at room temperature. | Gently heating the reaction mixture (e.g., to 40-60 °C) can significantly increase the reaction rate. However, avoid excessive heat which can lead to side product formation. |
| Solvent Choice | The polarity and aprotic/protic nature of the solvent can influence the reaction rate and solubility of reactants. | Aprotic polar solvents like Dimethylformamide (DMF) or Acetonitrile (ACN) are generally good choices for this type of alkylation. |
| Purity of Reagents | Impurities in the ethyl isonipecotate or benzyl halide can interfere with the reaction. | Ensure the purity of your starting materials. Consider purification of the starting materials if their purity is questionable. |
| Moisture in the Reaction | The presence of water can quench the base (especially NaH) and hydrolyze the ester functionality. | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
Experimental Protocol: Optimized N-benzylation of Ethyl Isonipecotate
-
To a solution of ethyl isonipecotate (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq.) dropwise to the suspension.
-
Heat the reaction mixture to 50 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
FAQ 3: Formation of Over-reduced Byproducts
Question: During the reduction of the pyridinium salt, I am observing the formation of the fully saturated piperidine derivative instead of the desired tetrahydropyridine. How can I control the reduction to obtain the target compound?
Answer: The selective reduction of a pyridinium salt to a tetrahydropyridine without further reduction to the piperidine is a critical step that requires careful control of the reducing agent and reaction conditions.
Controlling the Reduction of the Pyridinium Salt
| Factor | Explanation | Recommended Action |
| Choice of Reducing Agent | Strong reducing agents like catalytic hydrogenation with PtO2 under high pressure will favor the formation of the fully saturated piperidine.[10][11] | Use a milder reducing agent such as sodium borohydride (NaBH4). The reactivity of NaBH4 can be further modulated by the choice of solvent and temperature. |
| Reaction Temperature | Lower temperatures generally favor kinetic control and can help in stopping the reduction at the tetrahydropyridine stage. | Perform the reduction at a low temperature, for example, 0 °C or even -78 °C, and allow the reaction to slowly warm to room temperature. |
| pH of the Reaction Medium | The pH can influence the reactivity of the pyridinium salt and the reducing agent. | The reaction is often carried out in a protic solvent like methanol or ethanol. The addition of a weak acid can sometimes influence the selectivity. |
Workflow for Selective Reduction
Caption: Workflow for the synthesis via selective reduction.
FAQ 4: Dealing with Side Reactions in Multi-Component Syntheses
Question: I am attempting a one-pot synthesis, but I am getting a complex mixture of products. What are the common side reactions and how can I minimize them?
Answer: Multi-component reactions (MCRs) for the synthesis of tetrahydropyridines, such as the Hantzsch pyridine synthesis, are powerful but can be prone to side reactions if not properly controlled.[12][13][14][15][16]
Common Side Reactions and Mitigation Strategies in MCRs
| Side Reaction | Explanation | Mitigation Strategy |
| Formation of Dihydropyridine Intermediate | In Hantzsch-type reactions, the initial product is a 1,4-dihydropyridine, which needs to be oxidized to the pyridine or in this case, a partially reduced derivative. Incomplete reaction or inappropriate workup can leave this intermediate. | Ensure the reaction goes to completion. If the desired product is the tetrahydropyridine, a subsequent selective reduction step might be necessary. |
| Michael Addition Side Products | The enamine intermediate can undergo undesired Michael additions with other electrophiles present in the reaction mixture. | Control the stoichiometry of the reactants carefully. Slow addition of one of the components can sometimes minimize side reactions. |
| Polymerization | Aldehydes, especially in the presence of base, can undergo self-condensation or polymerization. | Use a catalyst to promote the desired reaction pathway over side reactions. Optimize the reaction temperature to favor the desired product formation. |
Visualization of a Potential Side Reaction Pathway
Caption: Competing Michael addition pathways.
FAQ 5: Purification Challenges
Question: I am having difficulty purifying the final product. What are the recommended purification techniques?
Answer: The purification of this compound can be challenging due to its basic nitrogen atom and potential for co-eluting impurities.
Purification Strategies
-
Column Chromatography: This is the most common method for purification.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is effective. The addition of a small amount of a tertiary amine (e.g., triethylamine, ~1%) to the eluent can help to prevent tailing of the basic product on the acidic silica gel.
-
-
Acid-Base Extraction: This can be a useful pre-purification step to remove non-basic impurities.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with a dilute aqueous acid (e.g., 1M HCl). The desired product will move to the aqueous layer as the hydrochloride salt.
-
Wash the aqueous layer with an organic solvent to remove neutral impurities.
-
Basify the aqueous layer with a base (e.g., saturated sodium bicarbonate solution) to a pH > 8.
-
Extract the free base back into an organic solvent.
-
Dry the organic layer and concentrate to obtain the purified product.
-
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective method for obtaining high purity material.
Conclusion
The synthesis of this compound, while presenting certain challenges, can be successfully optimized by careful consideration of the synthetic route, reaction conditions, and purification techniques. This guide provides a starting point for troubleshooting common issues. For more complex problems, consulting the primary literature for analogous transformations is highly recommended.
References
- BenchChem. (n.d.). Application Notes and Protocols: Step-by-Step Guide to Tetrahydropyridine Synthesis via Aza-Diels-Alder Reaction.
- Reddymasu, S., Kalluri, V. S. R., & Rudraraju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1843-1848.
- BenchChem. (n.d.). Application Notes and Protocols for the Catalytic Hydrogenation of Pyridine to Piperidine Derivatives.
- Synfacts. (2009). Asymmetric Synthesis of Tetrahydropyridines via Diels–Alder Reaction. Synfacts, 2009(03), 0275.
- Minteer, S. D., et al. (2021). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 143(35), 14139–14146.
- Various Authors. (n.d.). Catalytic Hydrogenation of Pyridine and Quinoline Derivatives.
- Reddymasu, S., Kalluri, V. S. R., & Rudraraju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
- BenchChem Technical Support Team. (2025). "common side reactions in tetrahydropyridine synthesis and how to avoid them". BenchChem.
- BenchChem. (n.d.). Technical Support Center: Efficient Tetrahydropyridine Synthesis with Alternative Catalysts.
- Boger, D. L. (1986). Diels-Alder reactions of heterocyclic aza dienes. Scope and applications. Chemical Reviews, 86(5), 781–793.
- ChemicalBook. (n.d.). This compound synthesis.
- Li, Y., et al. (2016). TEMPO-Mediated Aza-Diels-Alder Reaction: Synthesis of Tetrahydropyridazines Using Ketohydrazones and Olefins. Organic Letters, 18(9), 2070–2073.
- Various Authors. (2024). Progress in Lewis Acid Template-Mediated Diels-Alder Reaction. Preprints.org.
- Various Authors. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace.
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
- Various Authors. (n.d.). C–H Activation Reactions of Tetrahydropyridines. Spiral.
- Various Authors. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science, 4(6), 170213.
- Various Authors. (2024). Montmorillonite K-10 catalyzed synthesis of Hantzsch dihydropyridine derivatives from methyl arenes via in situ generated ammonia under microwave irradiation in neat conditions. RSC Advances, 14, 24583-24590.
- Various Authors. (2011).
- Various Authors. (n.d.). An efficient method for the N-debenzylation of aromatic heterocycles.
- Molbase. (n.d.). ethyl 1-benzyl-4,5-dimethyl-1,2,3,6-tetrahydro-2-pyridinecarboxylate.
-
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]
- BenchChem. (n.d.). Multi-Component Reactions for the Synthesis of Tetrahydropyridines: Application Notes and Protocols.
- Various Authors. (n.d.). N-Benzylation in the presence of different amounts of water.
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of tetrahydropyranones.
- Various Authors. (n.d.). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores Journals.
- Various Authors. (2026). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances, 16, 12345-12367.
- Various Authors. (2022). Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. Molecules, 27(14), 4444.
- Various Authors. (n.d.). Synthesis of tetrahydropyridine derivatives.
- Various Authors. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters, 16(22), 5944–5947.
- Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
-
Quick Company. (n.d.). A Process For Preparation Of Tetrahydropyridine Analogs. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Ethyl Isonipecotate. Retrieved from [Link]
- Various Authors. (n.d.). Methyl and Benzyl (Ethyl 3,4-di-O-benzyl-2-O-benzoyl-1-thio-β-d-glucopyranosyl)
- Various Authors. (n.d.). Ethyl 5-Formyl-1-(pyridin-3-yl)
Sources
- 1. echemi.com [echemi.com]
- 2. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.org]
- 3. biosynth.com [biosynth.com]
- 4. Ethyl Isonipecotate - SRIRAMCHEM [sriramchem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Ethyl 4-piperidinecarboxylate | 1126-09-6 [chemicalbook.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Tetrahydropyridines: a recent update for their multicomponent synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetrahydropyridines’ Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 14. royalsocietypublishing.org [royalsocietypublishing.org]
- 15. Montmorillonite K-10 catalyzed synthesis of Hantzsch dihydropyridine derivatives from methyl arenes via in situ generated ammonia under microwave irra ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04990J [pubs.rsc.org]
- 16. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
Technical Support Center: Purification of Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate
Welcome to the dedicated technical support guide for the purification of Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating this valuable synthetic intermediate. The inherent polarity and potential for side-product formation during its synthesis can present unique purification challenges. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to achieve the desired purity for your downstream applications.
I. Overview of Purification Challenges
This compound is a key building block in the synthesis of various biologically active molecules.[1][2] The purity of this intermediate is paramount for the success of subsequent synthetic steps and for ensuring the desired pharmacological profile of the final compound.
The primary challenges in its purification often stem from:
-
Polarity: The presence of a tertiary amine and an ester functional group imparts significant polarity, which can lead to issues with chromatographic separation and crystallization.[3][4]
-
Synthetic Byproducts: The synthesis, often involving reactions like the Dieckmann condensation, can generate a range of impurities, including unreacted starting materials, incompletely cyclized products, and regioisomers.[2][5][6]
-
Potential for Degradation: The ester functionality can be susceptible to hydrolysis under acidic or basic conditions, which may be encountered during reaction workup or purification.[7][8][9][10]
This guide will address these challenges with practical, field-proven solutions.
II. Troubleshooting Guide: Common Purification Issues
This section is formatted as a series of common problems encountered during the purification of this compound, followed by their potential causes and recommended solutions.
Scenario 1: Difficulty in Separating the Product from a More Polar Impurity via Column Chromatography.
-
Question: My column chromatography shows a persistent polar impurity that co-elutes with or streaks into my product fractions. What could this be and how can I improve the separation?
-
Answer:
-
Potential Cause: The polar impurity is often the corresponding carboxylic acid, formed by hydrolysis of the ethyl ester during the reaction or aqueous workup. Another possibility is an N-debenzylated analog if harsh reaction conditions were used.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for polar impurities.
-
Detailed Solutions:
-
pH Control: Ensure your aqueous workup is neutral or slightly basic to prevent acid-catalyzed hydrolysis. Acidic residues on glassware or in solvents can also contribute to degradation.
-
Column Chromatography Modification:
-
Solvent System: Start with a less polar eluent system, such as 10-20% ethyl acetate in hexanes, and gradually increase the polarity.[11][12] A gradient elution will likely provide the best separation.
-
Stationary Phase: If the impurity is acidic, it may be interacting strongly with the slightly acidic silica gel. Consider using silica gel that has been pre-treated with a base, such as triethylamine (0.1-1% in the eluent), to reduce tailing and improve separation.[3]
-
-
Chemical Quenching: A gentle wash of the crude organic extract with a saturated sodium bicarbonate solution can remove acidic impurities prior to chromatography.
-
-
Scenario 2: Product "Oils Out" During Recrystallization.
-
Question: I'm attempting to recrystallize my product, but it separates as an oil instead of forming crystals. What is causing this and how can I induce crystallization?
-
Answer:
-
Potential Cause: "Oiling out" typically occurs when the solute is too soluble in the chosen solvent, or when the solution is cooled too rapidly, leading to supersaturation at a temperature above the compound's melting point. The presence of impurities can also inhibit crystal lattice formation.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for oiling out during crystallization.
-
Detailed Solutions:
-
Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For an ester like this, consider solvent systems such as ethyl acetate/hexanes, acetone/hexanes, or ethanol.[13][14]
-
Solvent/Anti-Solvent Method: Dissolve the crude product in a minimum amount of a "good" solvent (e.g., ethyl acetate or acetone) at room temperature. Slowly add a miscible "anti-solvent" (e.g., hexanes or petroleum ether) until the solution becomes slightly turbid. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.
-
Slow Cooling: Rapid cooling encourages oiling out. Allow the hot, saturated solution to cool to room temperature undisturbed on the benchtop before transferring it to an ice bath or refrigerator. Insulating the flask can also promote slower cooling.
-
Seeding: If you have a small amount of pure, solid product, adding a "seed crystal" to the cooled, saturated solution can induce crystallization.
-
Purity: If the material is significantly impure, a preliminary purification by flash column chromatography may be necessary before attempting recrystallization.
-
-
III. Frequently Asked Questions (FAQs)
-
Q1: What are the most likely impurities I should expect from the synthesis of this compound?
-
A1: Based on common synthetic routes, such as the intramolecular Dieckmann condensation of a suitable N-benzylamino diester, the following impurities are plausible:
-
Unreacted Starting Materials: The acyclic diester precursor.
-
Hydrolysis Product: 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid.
-
Byproducts from Incomplete Reactions: Partially cyclized intermediates.
-
Over-reduction Products: If a reduction step is involved in the synthesis, piperidine derivatives may be present.
-
-
-
Q2: What is a good starting point for a TLC mobile phase to monitor my column chromatography?
-
A2: A good starting point for thin-layer chromatography (TLC) analysis is 30% ethyl acetate in hexanes. This should provide good separation of the product from less polar starting materials and more polar byproducts. You can then adjust the solvent ratio to achieve an Rf value of approximately 0.3-0.4 for the product for optimal column chromatography separation.
-
-
Q3: Can I use reverse-phase chromatography for purification?
-
A3: While normal-phase chromatography is more common for this type of compound, reverse-phase chromatography can be an option, especially for more polar impurities.[15] A C18 column with a mobile phase of acetonitrile/water or methanol/water, possibly with a buffer like ammonium acetate or formic acid to improve peak shape, could be effective.
-
-
Q4: My purified product is a yellow oil, but I have seen it reported as a solid. How can I solidify it?
-
A4: The physical state can be highly dependent on purity. Even small amounts of impurities can prevent crystallization and result in an oil.
-
Re-purification: Ensure the highest possible purity by careful column chromatography.
-
Trituration: Try dissolving the oil in a small amount of a good solvent (like diethyl ether) and then adding a large excess of a poor solvent (like hexanes) while stirring vigorously. This can sometimes induce precipitation of a solid.
-
High Vacuum: Removing all residual solvents under high vacuum for an extended period can sometimes lead to solidification.
-
-
IV. Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
This protocol is a general guideline and should be optimized based on TLC analysis.
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with the low-polarity mobile phase.
-
Collect fractions and monitor their composition by TLC.
-
If the product is not eluting, gradually increase the polarity of the mobile phase (e.g., to 20%, then 30% ethyl acetate in hexanes). A step-gradient or a linear gradient can be employed.
-
-
Fraction Analysis and Concentration:
-
Combine the pure fractions as determined by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Data Presentation: Example Elution Gradient
| Step | Solvent System (Ethyl Acetate/Hexanes) | Volume (Column Volumes) | Purpose |
| 1 | 10:90 | 2 | Elute non-polar impurities |
| 2 | 20:80 | 5 | Elute the product |
| 3 | 50:50 | 3 | Elute more polar impurities |
Protocol 2: Recrystallization using a Solvent/Anti-Solvent System
-
Dissolution: In an Erlenmeyer flask, dissolve the impure product in the minimum volume of a suitable "good" solvent (e.g., ethyl acetate) at room temperature. Gentle warming may be applied if necessary.
-
Addition of Anti-Solvent: While stirring, add a "poor" solvent (e.g., hexanes) dropwise until the solution becomes persistently turbid.
-
Clarification: Add a few drops of the "good" solvent to just redissolve the precipitate and obtain a clear, saturated solution.
-
Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. For slower crystal growth, the flask can be placed in an insulated container.
-
Cooling: Once crystal formation at room temperature appears complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
V. References
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties. Retrieved from [Link]
-
Mol-Instincts. (2025). ethyl 1-benzyl-4,5-dimethyl-1,2,3,6-tetrahydro-2-pyridinecarboxylate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). S1 Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Grokipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
PubMed. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Retrieved from [Link]
-
Unknown. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
Unknown. (n.d.). Methodical letter Purification and isolation of newly-synthesized triazine derivatives. Retrieved from [Link]
-
Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. Retrieved from [Link]
-
ACG Publications. (2025). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. Retrieved from [Link]
-
Unknown. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]
-
PubMed. (2001). Effect of different acids on solid-state stability of an ester prodrug of a IIb/IIIa glycoprotein receptor antagonist. Retrieved from [Link]
-
Krishnaveni Degree College. (n.d.). 9. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Retrieved from [Link]
-
Heterocycles. (2007). ANALYSIS OF BENZYLATION PRODUCTS OF (+)-CATECHIN. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Dieckmann Condensation [organic-chemistry.org]
- 7. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 8. Effect of different acids on solid-state stability of an ester prodrug of a IIb/IIIa glycoprotein receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. mdpi.com [mdpi.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
"troubleshooting low yield in Hantzsch pyridine synthesis"
Hantzsch Pyridine Synthesis: Technical Support Center
Welcome to the Technical Support Center for the Hantzsch Pyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, ensuring a deeper understanding of this powerful multicomponent reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Hantzsch Dihydropyridine Synthesis?
The Hantzsch dihydropyridine synthesis is a multi-component reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor, typically ammonia or ammonium acetate.[1][2] The primary product is a 1,4-dihydropyridine (1,4-DHP), which can be subsequently oxidized to form the corresponding pyridine derivative.[1][2][3] First reported by Arthur Hantzsch in 1881, this reaction is a cornerstone in the synthesis of various biologically active molecules, including important calcium channel blockers like nifedipine and amlodipine.[1][2][4]
Q2: What is the general reaction mechanism?
The Hantzsch synthesis is understood to proceed through several key intermediate steps, and the exact pathway can be influenced by the reactants and conditions.[1][5] The generally accepted mechanism involves two primary arms that converge:
-
Knoevenagel Condensation: One equivalent of the β-ketoester reacts with the aldehyde to form an α,β-unsaturated carbonyl intermediate.[2][6]
-
Enamine Formation: A second equivalent of the β-ketoester condenses with the ammonia source to produce a β-enamino ester.[2][6]
-
Michael Addition and Cyclization: The enamine then acts as a nucleophile in a Michael addition to the α,β-unsaturated intermediate. This is followed by cyclization and dehydration to yield the final 1,4-dihydropyridine ring system.[6][7]
Below is a diagram illustrating the key mechanistic steps.
Caption: Key steps in the Hantzsch 1,4-Dihydropyridine synthesis.
Troubleshooting Guide: Low or No Product Yield
Low yields are a frequent challenge in the classical Hantzsch synthesis, often stemming from harsh reaction conditions, long reaction times, and side product formation.[1][8] This section addresses specific problems and provides validated solutions.
Issue 1: Reaction Stalls or Fails to Reach Completion
Symptoms: TLC or NMR analysis shows a significant amount of unreacted starting materials (especially the aldehyde) even after prolonged reaction time.
Causality: This often points to insufficient activation energy for the initial condensation steps or slow reaction kinetics. The classical approach of simply refluxing in ethanol can be inefficient for many substrates.[8][9]
Solutions:
-
Introduce a Catalyst: Catalysis can dramatically accelerate the reaction.[9]
-
Brønsted Acids: p-Toluenesulfonic acid (PTSA) is effective, especially when combined with ultrasound irradiation in aqueous media.[1]
-
Lewis Acids: Catalysts like Yb(OTf)₃ or Ceric Ammonium Nitrate (CAN) can promote the reaction, sometimes even at room temperature.[1][9]
-
Heterogeneous Catalysts: Using a reusable solid acid catalyst, such as sulfonic acid anchored on silica gel, can facilitate the reaction under solvent-free conditions and simplify purification.
-
-
Employ Alternative Energy Sources:
-
Microwave Irradiation: This technique significantly reduces reaction times from hours to minutes and often improves yields by providing rapid, uniform heating.[9][10]
-
Ultrasonic Irradiation: Sonication can enhance reaction rates, particularly in aqueous micellar solutions, leading to yields often exceeding 90%.[1]
-
-
Modify Solvent and Concentration:
Experimental Protocol: PTSA Catalysis with Ultrasonic Irradiation
-
Setup: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.2 mmol).
-
Solvent: Add an aqueous solution of sodium dodecyl sulfate (SDS, 0.1 M) to form a micellar solution.
-
Catalyst: Add p-toluenesulfonic acid (PTSA) (10 mol%).
-
Reaction: Immerse the flask in an ultrasonic bath at room temperature.
-
Monitoring: Monitor the reaction progress via TLC. Reactions are often complete within 30-60 minutes.
-
Work-up: Upon completion, the product often precipitates. Isolate by filtration, wash with cold water, and recrystallize from ethanol.
Issue 2: Significant Side Product Formation
Symptoms: Multiple spots on TLC plate; isolated product has a low melting point or shows impurities in NMR.
Causality: The primary competing reactions are the over-oxidation of the 1,4-DHP to the pyridine form during the synthesis and Michael addition side reactions.[9] The stability of the 1,4-DHP product is a critical factor; prolonged exposure to heat or acidic conditions can promote degradation or aromatization.[9]
Solutions:
-
Control Reaction Temperature and Time: Avoid unnecessarily long reaction times or excessive heat. Once the reaction is complete (as determined by TLC), proceed with work-up immediately to prevent product degradation.
-
Optimize Reactant Stoichiometry: Ensure a precise 1:2:1 molar ratio of aldehyde to β-ketoester to ammonia source. An excess of any reactant can lead to side reactions.
-
Purify Reactants: Impurities in the starting materials, especially the aldehyde, can inhibit the reaction or generate byproducts. Distill liquid aldehydes and recrystallize solid starting materials if purity is questionable.
Troubleshooting Workflow: Diagnosing Low Yield
Caption: A logical workflow for diagnosing and addressing low yields.
Optimizing Reaction Conditions: A Comparative Overview
The choice of solvent and catalyst is critical for maximizing yield and minimizing reaction time. The table below summarizes modern, high-yield approaches compared to the classical method.
| Parameter | Classical Method | Modern Optimized Methods | Rationale for Improvement |
| Solvent | Ethanol, Acetic Acid[7] | Water (micellar), Glycerol, Ionic Liquids, or Solvent-Free[1][6][9] | Improves reaction rates, simplifies work-up, and aligns with green chemistry principles. |
| Catalyst | None (thermal) or basic/acidic conditions[7] | Lewis Acids (CAN, Yb(OTf)₃), Brønsted Acids (PTSA), Organocatalysts[9] | Significantly accelerates the reaction, allowing for milder conditions (e.g., room temp). |
| Energy Source | Conventional Heating (Reflux)[7] | Microwave, Ultrasound[9][10] | Drastically reduces reaction times from hours to minutes and often increases yield. |
| Typical Yield | Generally low to moderate[1][8] | Good to excellent (>90%)[1] | Milder conditions and faster kinetics prevent product degradation and side reactions. |
Issue 3: Difficulty with the Aromatization Step
Symptoms: The 1,4-dihydropyridine is successfully isolated, but the subsequent oxidation to the pyridine yields a complex mixture or fails completely.
Causality: The oxidation of 1,4-DHPs to pyridines can be challenging.[1] Strong oxidants like nitric acid or KMnO₄ can lead to low yields, the formation of side products, and difficult workups.[1][6] The driving force is aromatization, but the reaction conditions must be carefully controlled.[1]
Solutions:
-
Choose a Milder Oxidant:
-
Iodine in Refluxing Methanol: A classic and effective method.
-
Ferric Chloride (FeCl₃): Can be used for a one-pot synthesis and aromatization.[1]
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A powerful dehydrogenating agent for sensitive substrates.
-
Palladium on Carbon (Pd/C): Can be used under aerobic conditions for a clean, catalytic oxidation.
-
-
Consider a One-Pot Synthesis-Aromatization Protocol: Combining the Hantzsch condensation and the oxidation into a single step can be highly efficient. This has been demonstrated using catalysts like Pd/C, which first facilitates the DHP formation and then its aerobic oxidation.
Experimental Protocol: One-Pot Synthesis and Aromatization with FeCl₃
-
Setup: In a round-bottom flask, combine the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.5 mmol) in ethanol.
-
Reaction: Reflux the mixture for 2-3 hours until the formation of the 1,4-DHP is complete (monitor by TLC).
-
Oxidation: Add a solution of ferric chloride (FeCl₃·6H₂O, 2.5 mmol) in ethanol to the reaction mixture.
-
Completion: Continue to reflux and monitor the oxidation of the DHP to the pyridine by TLC.
-
Work-up: Cool the reaction, pour it into ice water, and extract the product with an appropriate organic solvent. Purify by column chromatography.
References
- BenchChem. (2025). Troubleshooting low yields in Hantzsch 1,4-Dihydropyridine synthesis. BenchChem Technical Support.
- Wikipedia. (n.d.). Hantzsch pyridine synthesis.
- Grokipedia. (n.d.). Hantzsch pyridine synthesis.
- Alfa Chemistry. (n.d.). Hantzsch Dihydropyridine Synthesis.
- BenchChem. (2025). troubleshooting low yields in the Hantzsch dihydropyridine synthesis. BenchChem Technical Support.
- SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines.
- National Center for Biotechnology Information. (n.d.). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. PMC.
- Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis.
- ACS Publications. (n.d.). The Hantzsch pyridine synthesis: A factorial design experiment for the introductory organic laboratory.
- Bentham Science Publisher. (2025). Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. Current Organic Chemistry.
- Taylor & Francis Online. (n.d.).
- ACS Publications. (2000).
- Baran Lab. (2004). Pyridine Synthesis: Cliff Notes.
- ACS Publications. (2023). Enantioselective Catalytic Hantzsch Dihydropyridine Synthesis.
- Taylor & Francis Online. (n.d.).
Sources
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 4. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 5. scispace.com [scispace.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. grokipedia.com [grokipedia.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: By-product Identification in the Synthesis of 1-Benzyl-tetrahydropyridines
Introduction
The 1-benzyl-tetrahydropyridine scaffold is a crucial structural motif in medicinal chemistry, appearing in a wide range of biologically active compounds and serving as a key intermediate in pharmaceutical synthesis.[1][2] While the synthesis appears straightforward, typically involving the reduction of an N-benzylpyridinium salt, researchers frequently encounter challenges with reaction selectivity, leading to the formation of complex product mixtures. Low yields, unexpected analytical signals, and purification difficulties are common hurdles that stem from a lack of precise control over the reaction pathway.
This technical support guide provides a structured, problem-oriented approach to identifying and mitigating by-product formation in the synthesis of 1-benzyl-tetrahydropyridines. It is designed for researchers, chemists, and drug development professionals to troubleshoot common issues, understand the mechanistic origins of impurities, and implement robust protocols for achieving higher purity and yield.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis and characterization of 1-benzyl-tetrahydropyridines.
Q1: What are the primary synthetic routes to 1-benzyl-tetrahydropyridines, and which isomers do they typically produce?
A1: The most common and direct method is the partial reduction of N-benzylpyridinium salts. The choice of reducing agent is critical as it dictates the primary isomer formed.
-
Hydride Reductants (e.g., Sodium Borohydride, NaBH₄): This is the preferred method for synthesizing 1-benzyl-1,2,3,6-tetrahydropyridine . The reaction proceeds via nucleophilic addition of a hydride ion to the C2 or C6 position of the electron-deficient pyridinium ring, followed by subsequent reductions to yield the thermodynamically stable 1,2,3,6-isomer.[3]
-
Catalytic Hydrogenation (e.g., H₂, PtO₂, Rh/C): While highly effective for full saturation to the piperidine ring, catalytic hydrogenation can be tuned to yield tetrahydropyridine intermediates under carefully controlled conditions (lower pressure, temperature, and shorter reaction times).[4][5][6] However, achieving high selectivity for the tetrahydropyridine is challenging, and over-reduction is a common issue.
-
Grignard Reagent Addition: The addition of Grignard reagents to N-acyl or N-benzylpyridinium salts typically leads to the formation of 1,4-dihydropyridine derivatives, which are structural isomers of tetrahydropyridines.[7][8][9][10] This route is generally employed when a 1,4-dihydropyridine is the target, not a tetrahydropyridine.
Q2: How can I distinguish between the common isomers (1,2,3,6-THP vs. 1,2,3,4-THP) using ¹H NMR spectroscopy?
A2: ¹H NMR is the most powerful tool for differentiating these isomers. The key is to look at the signals in the olefinic region (typically 5-6 ppm).
-
1-Benzyl-1,2,3,6-tetrahydropyridine: This isomer will show two distinct olefinic protons corresponding to the double bond between C5 and C6. These protons will typically appear as multiplets due to coupling with adjacent allylic protons.
-
1-Benzyl-1,2,3,4-tetrahydropyridine: This isomer, which is an enamine, will show only one olefinic proton at the C5 position. This signal is often a triplet or a multiplet depending on the coupling with the C6 methylene protons.
Q3: Besides isomeric impurities, what is the most common by-product I should anticipate?
A3: The most prevalent by-product, particularly when using strong reducing agents or catalytic hydrogenation, is the over-reduced product, 1-benzylpiperidine .[4][5] This occurs when the double bond of the initially formed tetrahydropyridine is also reduced. Its formation is favored by harsh reaction conditions such as high hydrogen pressure, elevated temperatures, and prolonged reaction times.[5][6]
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental problems encountered during synthesis.
Problem 1: Low Yield and Multiple Spots on TLC
Question: My reaction to synthesize 1-benzyl-1,2,3,6-tetrahydropyridine using NaBH₄ has a low yield, and my TLC plate shows at least three spots. What are the likely causes and how do I investigate?
Answer: This classic scenario points to a mixture of starting material, desired product, and one or more by-products. The primary suspects are unreacted starting material and the over-reduced piperidine.
Causality and Investigation Workflow:
-
Incomplete Reaction: The N-benzylpyridinium salt (starting material) is highly polar and will remain at the baseline of a normal-phase silica TLC plate. If you observe a significant spot at Rf = 0, the reaction has not gone to completion. This can be due to insufficient reducing agent, low temperature, or deactivated reagents.
-
Over-reduction: 1-Benzylpiperidine is less polar than the desired tetrahydropyridine and will have a higher Rf value on the TLC plate.
-
Other By-products: Minor spots could correspond to other isomers or degradation products.
Below is a logical workflow to diagnose the issue.
Caption: Troubleshooting workflow for low-yield synthesis.
Problem 2: Unexpected NMR Signals Pointing to a Major By-product
Question: I've isolated my main product, but the ¹H NMR spectrum is complex. Besides the expected signals for 1-benzyl-1,2,3,6-tetrahydropyridine, I see a broad multiplet around 1.5-1.7 ppm and no olefinic protons. What is this impurity?
Answer: The absence of olefinic signals (5.5-6.0 ppm) and the appearance of new aliphatic signals in the 1.5-1.7 ppm range are classic indicators of the over-reduced by-product, 1-benzylpiperidine . The piperidine ring is fully saturated, hence the lack of double-bond protons. The new multiplet corresponds to the C3 and C4 methylene protons in the saturated ring.
Data Comparison for By-product Identification:
| Compound | Key ¹H NMR Signals (δ, ppm, CDCl₃) | Key ¹³C NMR Signals (δ, ppm, CDCl₃) | Expected Mass (m/z) [M+H]⁺ |
| N-Benzylpyridinium Bromide | ~9.0 (d, 2H, α-H), ~8.5 (t, 1H, γ-H), ~8.0 (t, 2H, β-H), 7.4-7.6 (m, 5H, Ar-H), ~6.0 (s, 2H, CH₂Ph) | ~145 (Cα), ~144 (Cγ), ~129 (Cβ), 130-134 (Ar-C), ~65 (CH₂Ph) | 170.10 (Cation) |
| 1-Benzyl-1,2,3,6-THP | 7.2-7.4 (m, 5H, Ar-H), ~5.8 (m, 2H, olefinic H) , 3.6 (s, 2H, CH₂Ph), ~3.0 (m, 2H, C2-H), ~2.6 (m, 2H, C6-H), ~2.2 (m, 2H, C3-H) | ~129, ~128, ~127 (Ar-C), ~125, ~124 (C=C) , 62.1 (CH₂Ph), 55.4 (C6), 50.3 (C2), 25.1 (C3) | 174.13 |
| 1-Benzylpiperidine | 7.2-7.4 (m, 5H, Ar-H), 3.5 (s, 2H, CH₂Ph), ~2.4 (m, 4H, C2/C6-H), ~1.6 (m, 4H, C3/C5-H) , ~1.4 (m, 2H, C4-H) | ~138 (Ar-Cipso), ~129, ~128, ~127 (Ar-C), 64.0 (CH₂Ph), 54.5 (C2/C6), 26.0 (C3/C5), 24.4 (C4) | 176.15 |
Part 3: Experimental Protocols & Data
Protocol 1: Selective Synthesis of 1-Benzyl-1,2,3,6-tetrahydropyridine
This protocol is optimized to minimize over-reduction.
Materials:
-
N-benzylpyridinium bromide
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-benzylpyridinium bromide (1.0 eq) in methanol (approx. 0.2 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice-water bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 5°C. Causality Note: Slow, portion-wise addition at low temperature is critical to control the reaction rate and prevent localized heating, which can promote over-reduction.
-
Validation Checkpoint: After the addition is complete, stir the reaction at 0°C for an additional 1 hour. Monitor the reaction by TLC (e.g., 10% MeOH in DCM), checking for the disappearance of the starting material at the baseline.
-
Once the starting material is consumed, cautiously quench the reaction by slowly adding water at 0°C.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between dichloromethane and saturated aq. NaHCO₃.
-
Separate the layers and extract the aqueous phase twice more with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify via column chromatography on silica gel, using a gradient elution (e.g., 0-5% triethylamine in hexanes/ethyl acetate) to isolate the product. Purification Note: Adding a small amount of triethylamine to the eluent neutralizes the acidic silica gel, preventing degradation of the basic product on the column.[11]
Protocol 2: Analytical Workflow for By-product Characterization
This workflow outlines the steps to confidently identify the components of your crude product mixture.
Caption: Step-by-step analytical workflow.
References
- Benchchem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. Benchchem.
-
Wikipedia. (2023). Tetrahydropyridine. Wikipedia. Retrieved from [Link]
- Benchchem. (2025). Side-product formation in the hydrogenation of pyridine precursors. Benchchem.
- Sreenivasulu, R. M., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Rasayan Journal of Chemistry.
- Benchchem. (n.d.). Tetrahydropyridine Derivatives: A Comprehensive Guide to Their Role in Drug Discovery. Benchchem.
-
Harutyunyan, S. R., et al. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. ACS Catalysis. Retrieved from [Link]
-
Harutyunyan, S. R., et al. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. PubMed Central. Retrieved from [Link]
-
Harutyunyan, S. R., et al. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. PubMed. Retrieved from [Link]
-
Harutyunyan, S. R., et al. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. ACS Publications. Retrieved from [Link]
-
Popova, Y., et al. (2022). Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. Molecules. Retrieved from [Link]
- Benchchem. (2025). common side reactions in tetrahydropyridine synthesis and how to avoid them. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Tetrahydropyridine - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of Tetrahydropyridine Carboxylates
Introduction
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with tetrahydropyridine carboxylates. This document provides in-depth, experience-driven advice to help you anticipate, troubleshoot, and resolve common stability issues associated with this important class of N-heterocycles. The inherent reactivity of the tetrahydropyridine core, coupled with the functionality of the carboxylate group, presents unique challenges during synthesis, purification, analysis, and storage. This guide is structured in a question-and-answer format to directly address the practical problems you may encounter in the lab.
Troubleshooting Guide: Diagnosing Experimental Issues
This section addresses specific symptoms of degradation observed during experimental work. Each entry details the problem, identifies the likely chemical cause, and provides actionable solutions and preventative measures.
Issue 1: Appearance of Aromatic Protons in ¹H NMR After Sample Storage or Workup
Question: I successfully synthesized and purified my target ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate. The initial ¹H NMR was perfectly clean. However, after storing the compound in a vial on the benchtop for a few days (or after aqueous workup), I see new peaks appearing in the aromatic region (δ 7.0-8.5 ppm). What is happening?
Probable Cause: This is a classic presentation of oxidation . The tetrahydropyridine ring is susceptible to aromatization, converting to the more thermodynamically stable pyridine derivative.[1][2] This process is often accelerated by exposure to atmospheric oxygen, light, and trace metal impurities. The reaction involves the loss of two hydrogen atoms from the heterocyclic ring.
Solutions & Preventative Measures:
-
Inert Atmosphere Handling: Always handle and store tetrahydropyridine derivatives under an inert atmosphere (e.g., argon or nitrogen). This minimizes contact with atmospheric oxygen, a key driver of oxidation.[1]
-
Solvent Choice: When preparing solutions for storage or analysis, use de-gassed solvents. Solvents like DMSO can sometimes act as oxidants, especially under heated conditions.[3]
-
Storage Conditions: Store compounds as solids in a freezer (-20 °C or lower) in amber vials to protect from light. For solutions, flash-freeze aliquots in an inert solvent and store them in the freezer. Avoid repeated freeze-thaw cycles.
-
Antioxidant Addition: For long-term storage of valuable samples, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).
-
Purification: Ensure that all residual oxidizing agents from the synthesis (e.g., nitric acid, metal catalysts) are thoroughly removed during purification.[1][2]
Issue 2: A New, More Polar Spot Appears on TLC, and Yield Decreases After Aqueous Extraction
Question: During the aqueous workup of my reaction mixture, I'm losing a significant portion of my product. My TLC plate shows a new, more polar spot that streaks and doesn't move far from the baseline, while the spot corresponding to my ester product is faint. What's the problem?
Probable Cause: This strongly suggests hydrolysis of the carboxylate ester to the corresponding carboxylic acid.[4][5] The resulting carboxylate is much more polar and may be water-soluble, especially if it forms a salt, leading to its loss in the aqueous phase during extraction. This process is catalyzed by both acidic and basic conditions.[5][6]
Solutions & Preventative Measures:
-
pH Control During Workup: Carefully control the pH of the aqueous phase.
-
If your compound is base-sensitive: Use a weakly acidic wash (e.g., saturated ammonium chloride solution) or brine instead of plain water or basic solutions (like sodium bicarbonate).
-
If your compound is acid-sensitive: Use a dilute bicarbonate solution to neutralize any acid, but be swift and keep the temperature low (e.g., on an ice bath) to minimize base-catalyzed hydrolysis.
-
-
Temperature Management: Perform all extractions and washes at low temperatures (0-5 °C) to reduce the rate of hydrolysis.
-
Minimize Contact Time: Do not let your organic layer remain in contact with the aqueous phase for extended periods. Separate the layers promptly after mixing.
-
Alternative Isolation: If hydrolysis is severe, consider avoiding an aqueous workup altogether. If possible, concentrate the reaction mixture and purify it directly using column chromatography.
-
Ester Choice: Methyl and ethyl esters are generally more susceptible to hydrolysis. If this is a persistent issue in a drug development context, consider synthesizing a more sterically hindered ester (e.g., tert-butyl ester), which hydrolyzes more slowly.[7]
Issue 3: Unexpected Racemization of a Chiral Tetrahydropyridine Carboxylate
Question: I have synthesized an enantiomerically pure tetrahydropyridine carboxylate with a chiral center at the 4-position. However, chiral HPLC analysis shows that the enantiomeric excess (ee) is decreasing over time or after certain experimental steps. What could be causing this racemization?
Probable Cause: Racemization can occur if there is a plausible mechanism to deprotonate the chiral center, forming a planar, achiral enolate (or similar intermediate), which can then be re-protonated from either face. This is particularly relevant if the chiral center is adjacent to the carboxylate group or another activating group. The presence of trace acid or base can facilitate this process.
Solutions & Preventative Measures:
-
Strict pH Neutrality: Maintain strict pH neutrality during all handling, purification, and storage steps. Use buffered solutions where appropriate.
-
Aprotic Solvents: Whenever possible, use high-purity, dry, aprotic solvents to minimize proton exchange.
-
Chromatography Conditions: Be mindful of the stationary phase used in chromatography. Standard silica gel is acidic and can promote racemization. Consider using deactivated (neutral) silica or an alternative stationary phase like alumina.
-
Low Temperature: As with other degradation pathways, storing the compound at low temperatures will slow the rate of racemization.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the handling, storage, and analysis of tetrahydropyridine carboxylates.
Q1: What are the optimal general storage conditions for these compounds?
Answer: The ideal storage conditions aim to mitigate the primary degradation pathways of oxidation and hydrolysis. A summary is provided in the table below.
| Parameter | Recommended Condition | Rationale |
| Physical State | Solid | Minimizes solvent-mediated degradation and molecular mobility. |
| Temperature | ≤ -20 °C (Freezer) | Reduces the rate of all chemical degradation reactions. |
| Atmosphere | Inert Gas (Argon or N₂) | Prevents oxidation of the tetrahydropyridine ring to pyridine.[1] |
| Light | Amber Vial / Darkness | Prevents photolytic degradation pathways. |
| pH (for solutions) | Neutral (pH ~7) | Avoids acid- or base-catalyzed hydrolysis of the ester group.[5][6] |
Q2: Which analytical techniques are best for monitoring the stability of my compound?
Answer: A combination of techniques is often required for a comprehensive stability assessment.
| Technique | Application | Key Information Provided |
| HPLC-UV/MS | Quantitative Analysis | The gold standard for stability-indicating methods.[8][9] It can separate the parent compound from its degradants (e.g., the oxidized pyridine and the hydrolyzed acid) and provide quantitative data on their formation over time. MS detection confirms the identity of the degradants. |
| ¹H NMR Spectroscopy | Structural Confirmation | Excellent for identifying the structural changes associated with degradation.[10] The appearance of aromatic signals confirms oxidation, while changes around the ester moiety can indicate hydrolysis. |
| Chiral HPLC/SFC | Enantiomeric Purity | Essential for chiral compounds to monitor for racemization. |
| TLC | Quick Qualitative Check | Useful for a rapid visual assessment of purity and the formation of polar (hydrolysis) or UV-active (oxidation) degradants. |
Q3: How do substituents on the ring affect stability?
Answer: Substituents can have a profound electronic and steric influence on the stability of the tetrahydropyridine ring.
-
N-Substituent: Electron-withdrawing groups (e.g., acyl, carbamate groups like Boc) on the nitrogen can decrease the electron density of the ring, making it less susceptible to oxidation compared to N-alkyl derivatives.[11]
-
Substituents on the Double Bond: The nature of the substituents at the 4-position can influence the rate of oxidation. Some studies have shown that certain substituents can stabilize the ring system.[12]
Diagrams and Workflows
Primary Degradation Pathways
The following diagram illustrates the two most common degradation pathways discussed in this guide.
Caption: A step-by-step process for assessing compound stability.
References
-
Bolognesi, M. L., et al. (2024). In vitro hydrolysis of areca nut xenobiotics in human liver. PMC - PubMed Central. Available at: [Link]
-
Myers, A. L., et al. (2024). Characterization of the In Vitro Hydrolysis of Areca (Betel) Nut Xenobiotics, Arecoline and Guvacoline. ASPET. Available at: [Link]
-
Paolillo, V., et al. (2024). Characterization of the In Vitro Hydrolysis of Areca (Betel) Nut Xenobiotics, Arecoline and Guvacoline. ResearchGate. Available at: [Link]
-
Wikipedia Contributors. (n.d.). Arecoline. Wikipedia. Available at: [Link]
-
Chemistry Stack Exchange Contributors. (2020). What are the products formed in acidic hydrolysis of a tetrahydropyranyl ester? Chemistry Stack Exchange. Available at: [Link]
-
Pfeiffer, C., et al. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. National Institutes of Health. Available at: [Link]
-
Suárez-Castillo, O. R., et al. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Available at: [Link]
-
Snieckus, V., et al. (n.d.). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. ACS Publications. Available at: [Link]
-
Frontiers in Chemical Sciences. (n.d.). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Available at: [Link]
-
Khanna, R., et al. (2021). Oxidative Synthesis of Pyridine Derivatives. Journal of Chemical, Biological and Physical Sciences. Available at: [Link]
-
National Institutes of Health. (n.d.). Oxidative Dearomatization of Pyridines. Available at: [Link]
-
ResearchGate. (2025). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Available at: [Link]
-
Kennedy, S. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? ResearchGate. Available at: [Link]
-
Loftsson, T. (2014). Degradation Pathways. ResearchGate. Available at: [Link]
-
de Gaitani, C. M., et al. (n.d.). Stability-indicating methods for the enantioselective determination of dihydropyridines by high performance liquid chromatography and capillary electrophoresis. RSC Publishing. Available at: [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Available at: [Link]
-
Kobayashi, S., & Tamura, T. (2021). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Wiley Online Library. Available at: [Link]
-
Pharmacy 180. (n.d.). Drug degradation pathways. Available at: [Link]
-
ResearchGate. (2025). Synthesis and Antiproliferative Activity of Polysubstituted Tetrahydropyridine and Piperidin-4-one-3-carboxylate Derivatives. Available at: [Link]
-
Clark, J. (2023). The Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]
-
ResearchGate. (n.d.). Formation of benzo[d]imidazolyl tetrahydropyridine carboxylates using... Available at: [Link]
-
NIST. (n.d.). 1-Methyl-1,2,3,6-tetrahydropyridine. NIST WebBook. Available at: [Link]
-
Cheméo. (2025). 1-Methyl-1-2-3-6-tetrahydropyridine.pdf. Available at: [Link]
-
Yakushev, I. A., et al. (n.d.). Tetrapyridineplatinum(II) Carboxylates: Synthesis and Crystal Structure. Eco-Vector Journals Portal. Available at: [Link]
-
ResearchGate. (2025). Stability-indicating methods for the enantioselective determination of dihydropyridines by high performance liquid chromatography and capillary electrophoresis. Available at: [Link]
-
ScienceGate. (n.d.). Hydrolysis of 1,4-dihydropyridine-3,5-dicarboxylic acid esters. Available at: [Link]
-
National Institutes of Health. (2022). Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. Available at: [Link]
-
National Institutes of Health. (2026). Tetrahydropyridines: a recent update for their multicomponent synthesis. Available at: [Link]
-
PubChem. (n.d.). 1-Methyl-1,2,3,6-tetrahydropyridine. Available at: [Link]
-
ResearchGate. (2017). (PDF) Degradation Pathway. Available at: [Link]
-
MDPI. (n.d.). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Available at: [Link]
Sources
- 1. fcs.wum.edu.pk [fcs.wum.edu.pk]
- 2. jcbsc.org [jcbsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pharmacy180.com [pharmacy180.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 8. Stability-indicating methods for the enantioselective determination of dihydropyridines by high performance liquid chromatography and capillary electrophoresis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. sepscience.com [sepscience.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Forced Degradation Studies of Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate
Welcome to the technical support center for the forced degradation (stress testing) of Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for designing, executing, and troubleshooting these critical studies. Our goal is to equip you with the scientific rationale behind the protocols to ensure the development of robust, stability-indicating analytical methods.
Forced degradation studies are a cornerstone of pharmaceutical development, providing essential insights into a drug substance's intrinsic stability.[1][2][3] These studies are instrumental in identifying degradation products, elucidating degradation pathways, and developing and validating analytical methods that can accurately measure the stability of a drug substance over time.[1][4][5] The International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2), mandate these studies to establish the stability-indicating power of analytical procedures.[1][6][7]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions that arise during the planning phase of a forced degradation study.
Q1: What is the primary goal of a forced degradation study for this specific molecule?
A1: The primary goal is to intentionally degrade this compound under a variety of stress conditions that are more severe than standard accelerated stability testing.[3] The key objectives are:
-
To Identify Degradation Pathways: Understanding the molecule's chemical liabilities is crucial. Based on its structure—containing an ester, a tertiary amine, and a double bond within a tetrahydropyridine ring—it is susceptible to hydrolysis, oxidation, and potentially photodegradation.
-
To Generate Degradants: To produce a representative sample of degradation products that might form under long-term storage conditions.
-
To Develop a Stability-Indicating Method: The ultimate goal is to develop and validate an analytical method (typically HPLC) that can separate the parent drug from all process-related impurities and potential degradation products, ensuring accurate quantification of the drug substance in the presence of its degradants.[5][8][9]
Q2: What are the critical structural features of this compound to consider for degradation?
A2: The molecule's structure dictates its potential degradation pathways:
-
Ethyl Ester Group: This is a primary target for hydrolysis under both acidic and basic conditions, which would cleave the ester to form the corresponding carboxylic acid and ethanol.
-
Tertiary Amine and Double Bond: The tetrahydropyridine ring, particularly the nitrogen and the adjacent double bond, is susceptible to oxidation.[10][11][12] This could lead to the formation of N-oxides, ring-opened products, or aromatization to the corresponding pyridinium species.[10][11]
-
Benzyl Group: While generally stable, the benzylic position can be susceptible to oxidation under harsh conditions.
Q3: According to ICH guidelines, what stress conditions are required?
A3: ICH guideline Q1A(R2) recommends exposing the drug substance to hydrolysis, oxidation, photolysis, and thermal stress.[1] The goal is to achieve a target degradation of 5-20%.[13][14] Degradation beyond 20% can lead to the formation of secondary degradants that may not be relevant to real-world stability and can complicate method development.[14][15]
Q4: How early in the drug development process should these studies be initiated?
A4: It is highly recommended to start forced degradation studies early in the development process, ideally during Phase 1.[15][16] Early initiation allows for the development of a robust, stability-indicating method from the outset, which can prevent costly and time-consuming method redevelopment at later stages.[16] This early understanding of the molecule's stability can also inform formulation and packaging decisions.[2]
Part 2: Experimental Design & Protocols
This section provides detailed protocols for conducting the study, grounded in scientific principles.
Overall Workflow
The diagram below outlines the logical flow of a forced degradation study, from preparation to final analysis.
Caption: Workflow for a forced degradation study.
Recommended Stress Conditions
The following table summarizes starting conditions for the stress studies. These should be optimized to achieve the target 5-20% degradation.[13]
| Stress Condition | Reagent/Condition | Temperature | Duration (Initial) | Rationale & Key Considerations |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24, 48, 72 hours | The ester linkage is the primary target. Elevated temperature is often required to accelerate hydrolysis.[14] Monitor for potential ring degradation. |
| Base Hydrolysis | 0.1 M NaOH | Room Temp | 2, 8, 24 hours | Ester hydrolysis is typically much faster under basic conditions than acidic. Elevated temperatures may cause excessive degradation. |
| Oxidation | 3% H₂O₂ | Room Temp | 8, 24, 48 hours | Targets the tertiary amine and the double bond in the tetrahydropyridine ring.[10][11] Avoid harsh oxidants that may not be relevant to real-world conditions. |
| Thermal | Solid State | 80°C (Dry Heat) | 1, 3, 7 days | Assesses the intrinsic thermal stability of the drug substance in the absence of solvent.[7] |
| Photostability | ICH Q1B Option 2 | Controlled | Per ICH Q1B | Expose to ≥ 1.2 million lux hours (visible) and ≥ 200 watt hours/m² (UVA).[17][18][19] A dark control is essential to differentiate between thermal and light-induced degradation.[18] |
Step-by-Step Protocol: Acid Hydrolysis
-
Preparation: Prepare a 1 mg/mL stock solution of the drug substance in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Stressing: Transfer an aliquot of the stock solution into a vial and add an equal volume of 0.2 M HCl to achieve a final drug concentration of 0.5 mg/mL in 0.1 M HCl.
-
Incubation: Place the vial in a controlled temperature oven or water bath at 60°C.
-
Sampling: At predetermined time points (e.g., 24, 48, 72 hours), withdraw an aliquot of the stressed solution.
-
Neutralization: Immediately cool the sample to room temperature and neutralize it by adding an equimolar amount of NaOH (e.g., add 0.2 M NaOH). This step is critical to stop the degradation reaction.[14]
-
Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
Part 3: Troubleshooting Guide
This section addresses specific problems that may be encountered during the experiments in a Q&A format.
Q5: My acid/base hydrolysis shows no degradation, even after 72 hours at 60°C. What should I do?
A5:
-
Problem: The stress condition is not harsh enough.
-
Causality: The molecule may be particularly stable to hydrolysis, or the energy barrier for the reaction is not being overcome.
-
Solution:
-
Increase Reagent Concentration: Incrementally increase the acid or base concentration (e.g., from 0.1 M to 1.0 M).
-
Increase Temperature: Increase the temperature in 10°C increments, for example, from 60°C to 70°C or 80°C.[1] Be cautious, as higher temperatures can induce secondary degradation pathways that are not relevant to shelf-life stability.
-
Extend Duration: While less efficient, extending the study duration can also be an option if the other two are not feasible.[14]
-
-
Self-Validation: Always run a control sample of the drug substance in the solvent without the stressor at the same temperature to ensure any observed degradation is due to the hydrolytic agent and not just thermal effects.
Q6: I see almost 100% degradation within the first few hours of my oxidative stress study. How can I control this?
A6:
-
Problem: The oxidative stress condition is too aggressive.
-
Causality: The tetrahydropyridine moiety is likely highly susceptible to oxidation by 3% H₂O₂. Achieving the target 5-20% degradation requires finer control.
-
Solution:
-
Decrease Peroxide Concentration: Reduce the concentration of H₂O₂ significantly, for example, to 0.3% or even 0.1%.
-
Lower the Temperature: Conduct the experiment at a lower temperature (e.g., in a refrigerator at ~5°C) to slow the reaction rate.
-
Reduce Exposure Time: Sample at much earlier time points (e.g., 30 minutes, 1 hour, 2 hours).
-
Q7: My HPLC chromatogram shows poor separation between the main peak and a degradation product. How do I resolve this?
A7:
-
Problem: The analytical method lacks specificity, meaning it is not "stability-indicating."[5]
-
Causality: The degradation product has a very similar polarity and structure to the parent compound, resulting in co-elution.
-
Solution (Method Development):
-
Modify Mobile Phase Gradient: Adjust the gradient slope. A shallower gradient provides more time for closely eluting peaks to separate.
-
Change Organic Modifier: If using acetonitrile, try methanol, or vice-versa. The different solvent selectivity can alter peak elution order.
-
Adjust pH: Modify the pH of the aqueous portion of the mobile phase. This can change the ionization state of the parent molecule or degradants, significantly impacting retention time on a C18 column.
-
Change Stationary Phase: If other options fail, try a different column chemistry (e.g., a Phenyl-Hexyl or a Polar-Embedded column) that offers different separation mechanisms.
-
-
Self-Validation: Use a photodiode array (PDA) detector to check for peak purity. A peak purity value >0.995 is a good indicator that the peak is spectrally homogeneous and not co-eluting with an impurity.[20]
Q8: The mass balance for my study is below 95%. Where could the missing mass have gone?
A8:
-
Problem: The sum of the assay of the parent drug and all known degradation products does not account for the initial amount of the drug.
-
Causality & Solutions:
-
Co-elution: A degradant may be co-eluting with the parent peak, leading to an inaccurate assay value. Re-evaluate peak purity.[20]
-
Non-Chromophoric Degradants: A degradation product may lack a UV chromophore and is therefore "invisible" to the UV detector. This can happen if the degradation involves cleavage of the benzyl group. Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) to screen for such compounds.
-
Precipitation: The degradant may have low solubility in the sample solution and has precipitated out. Visually inspect the sample vials. If precipitation is suspected, try using a different diluent.
-
Volatile Degradants: A degradation product could be volatile and lost during the experiment. This is less common but possible.
-
Retention on Column: The degradant may be highly non-polar and strongly retained on the HPLC column, not eluting during the analytical run. Implement a high-organic wash at the end of your gradient to elute any strongly retained compounds.
-
Potential Degradation Pathways
The following diagram illustrates the most probable degradation pathways for this compound based on its chemical structure.
Caption: Potential degradation pathways of the target molecule.
References
-
ICH (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. Link
- Alsante, K. M., et al. (2007). Forced Degradation: A Practical Guide. Pharmaceutical Technology.
-
ICH (1996). Q1B: Photostability Testing of New Drug Substances and Products. Link
-
FDA (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. Link
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Link
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Link
-
Patel, R., et al. (2014). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Journal of Chromatographic Science. Link
- Research & Reviews: Journal of Pharmaceutical Analysis.
-
European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products. Link
-
ICH. Q1A(R2) Guideline. Link
-
ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Link
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Redda, K. K., et al. (2018). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Journal of Heterocyclic Chemistry.
-
Lhasa Limited. (2023). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Link
- International Journal of Pharmaceutical Investigation.
-
Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. Link
- Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review.
- Auctores Online. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2.
- ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products.
-
Popik, V. V., et al. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Molecules. Link
-
Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie. Link
- Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- ijamscr. A Review on Forced Degradation and Its Regulatory Guidelines - A Reliable and Necessary Tool in Stability Studies and Development of.
-
Caron Scientific. RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Link
- ResearchGate.
- ResearchGate. (PDF) Stability indicating HPLC method development - a review.
- Atlas-Mts. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions.
- Revista Desafio Online.
- VTechWorks. Oxidation of Tetrahydropyridines by MAO B Biomimetics: Mechanistic Studies.
Sources
- 1. database.ich.org [database.ich.org]
- 2. biomedres.us [biomedres.us]
- 3. researchgate.net [researchgate.net]
- 4. acdlabs.com [acdlabs.com]
- 5. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 6. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 7. scispace.com [scispace.com]
- 8. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.org]
- 12. Oxidation of Tetrahydropyridines by MAO B Biomimetics: Mechanistic Studies [vtechworks.lib.vt.edu]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. rjptonline.org [rjptonline.org]
- 16. ijamscr.com [ijamscr.com]
- 17. database.ich.org [database.ich.org]
- 18. ema.europa.eu [ema.europa.eu]
- 19. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 20. onyxipca.com [onyxipca.com]
Technical Support Center: Interpreting Complex NMR Spectra of Tetrahydropyridine Derivatives
Welcome to the Technical Support Center for NMR analysis of tetrahydropyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the often complex and nuanced NMR spectra of these important heterocyclic compounds. Here, we move beyond simple spectral interpretation to address specific, frequently encountered problems with in-depth explanations and actionable troubleshooting protocols.
Section 1: Frequently Asked Questions (FAQs) - Troubleshooting Common Spectral Issues
This section addresses the most common challenges encountered during the NMR analysis of tetrahydropyridine derivatives.
Q1: My ¹H NMR signals for the tetrahydropyridine ring are broad and poorly resolved. What are the likely causes and solutions?
A1: Broad peaks in the NMR spectra of tetrahydropyridine derivatives can arise from several factors. A primary cause is often conformational exchange.[1] The tetrahydropyridine ring is not planar and can exist in multiple rapidly interconverting chair or boat-like conformations. If the rate of this exchange is on the same timescale as the NMR experiment, it leads to signal broadening.
Troubleshooting Workflow:
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures is the most direct way to address conformational exchange.[1]
-
Lowering the temperature can slow the exchange, potentially "freezing out" individual conformers and resulting in sharper, distinct signals for each.
-
Increasing the temperature can accelerate the exchange, leading to a single, averaged, and often sharper signal.
-
-
Solvent Effects: The choice of deuterated solvent can influence conformational equilibria.[1] Acquiring spectra in solvents of different polarity (e.g., CDCl₃ vs. DMSO-d₆) may shift the equilibrium and improve spectral resolution.
-
Sample Purity: Paramagnetic impurities can cause significant line broadening. If you suspect contamination, purifying the sample via chromatography or filtration through a short plug of celite can be effective.[1]
-
Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment that can cause broadening of adjacent proton and carbon signals.[1] While often a minor contributor, this effect can be more pronounced in certain molecular environments.
Logical Relationship Diagram: Causes of Peak Broadening
Caption: Interplay of factors leading to signal broadening.
Q2: I'm struggling to differentiate between diastereomers of my substituted tetrahydropyridine. The ¹H NMR spectra are nearly identical. What should I do?
A2: Differentiating diastereomers is a common challenge, as they can have very similar chemical environments. While ¹H NMR might show subtle differences, more advanced techniques are often necessary for unambiguous assignment.
Troubleshooting Workflow:
-
High-Field NMR: If accessible, re-acquiring the spectrum on a higher field spectrometer (e.g., 600 MHz or above) can increase spectral dispersion and may resolve overlapping signals, revealing subtle differences in chemical shifts and coupling constants.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): While it may not directly differentiate the diastereomers, it will confirm the proton-proton coupling networks within each isomer, which is crucial for assigning the individual signals.[2][3]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the most powerful tools for this problem.[4][5] Diastereomers have different spatial arrangements of their atoms. NOESY/ROESY detects through-space correlations between protons that are close to each other. By analyzing the cross-peaks, you can determine the relative stereochemistry. For example, a cross-peak between a proton on the ring and a substituent will only be present in the isomer where they are on the same face of the ring.
-
-
Karplus Relationship and Coupling Constants: The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons.[6] For diastereomers in a locked or preferred conformation, the different spatial arrangements will lead to different dihedral angles and thus different ³JHH values.[6] Measuring these coupling constants accurately can be a key differentiator.[6]
Experimental Protocol: Basic NOESY Experiment
| Step | Action | Purpose |
| 1 | Prepare a reasonably concentrated, pure sample in a suitable deuterated solvent. | To ensure good signal-to-noise and minimize artifacts. |
| 2 | Acquire a standard ¹H NMR spectrum. | To determine the chemical shifts and appropriate spectral width. |
| 3 | Set up a 2D NOESY experiment. | To correlate protons that are close in space. |
| 4 | Optimize the mixing time (tm). | This is a critical parameter. A typical starting point is the T1 relaxation time of the protons of interest. A range of mixing times may be necessary. |
| 5 | Acquire the 2D NOESY spectrum with sufficient scans for good signal-to-noise. | This can take several hours depending on the sample concentration. |
| 6 | Process the data and analyze the cross-peaks. | A cross-peak between two protons indicates they are spatially close (typically < 5 Å). |
Q3: The signals for my methylene groups on the tetrahydropyridine ring appear as complex multiplets, not the expected simple patterns. Why is this happening?
A3: This phenomenon is often due to diastereotopicity. If a molecule is chiral, or if a methylene group is adjacent to a stereocenter, the two protons of that methylene group are chemically non-equivalent. They are called diastereotopic protons.
Causality Explained:
-
Chemical Environment: Diastereotopic protons reside in different chemical environments and will have different chemical shifts.
-
Coupling: Each of these non-equivalent protons will couple to each other (geminal coupling) and to any adjacent protons (vicinal coupling). This results in a more complex splitting pattern than a simple triplet or quartet. For example, instead of a triplet, you might see a "triplet of triplets".[7]
Troubleshooting Workflow:
-
Identify the Stereocenter: The first step is to recognize the presence of a stereocenter or a prochiral center that is causing the non-equivalence.
-
2D NMR to the Rescue:
-
COSY: This will help trace the coupling pathways and confirm which protons are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to.[2] For a diastereotopic methylene group, you will see two distinct proton signals correlating to the same carbon signal. This is definitive proof of diastereotopicity.[8]
-
Visualization of 2D NMR for Structure Elucidation
Caption: Relationship between 1D and 2D NMR experiments.
Section 2: Advanced Troubleshooting and Data Interpretation
Q4: How can I confidently assign the quaternary carbons of the tetrahydropyridine ring?
A4: Quaternary carbons do not have attached protons and therefore do not show up in HSQC or DEPT-135 spectra. Their assignment relies on long-range correlations.
Protocol for Quaternary Carbon Assignment:
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment.[4][9] HMBC shows correlations between carbons and protons that are separated by two or three bonds.
-
Step 1: Identify the protons on the carbons adjacent to the quaternary carbon in your ¹H NMR spectrum.
-
Step 2: In the HMBC spectrum, look for cross-peaks between these known protons and the unknown quaternary carbon signals.
-
Step 3: By piecing together these 2- and 3-bond correlations, you can confidently assign the quaternary carbons.
-
Q5: My tetrahydropyridine derivative is unstable and appears to be oxidizing to the corresponding pyridine in the NMR tube. How can I confirm this and what precautions can I take?
A5: The oxidation of tetrahydropyridines to pyridines is a common stability issue.[10][11] This can be monitored directly in the NMR tube.
Confirmation and Mitigation Strategies:
-
Time-Course NMR: Acquire a series of ¹H NMR spectra over several hours or days.[10][11] You will observe the signals corresponding to the tetrahydropyridine derivative decreasing in intensity while new, sharp signals in the aromatic region (typically 7-9 ppm) corresponding to the pyridine product appear and grow.[10]
-
Spiking the Sample: If you have a standard of the expected pyridine product, you can add a small amount to your NMR sample. The new signals should increase in intensity, confirming the identity of the degradation product.
-
Preventative Measures:
-
Inert Atmosphere: Prepare your NMR sample in a glovebox under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Degassed Solvents: Use deuterated solvents that have been degassed by several freeze-pump-thaw cycles.
-
Storage: Store your samples at low temperatures and protected from light.
-
Section 3: Data Reference Tables
Table 1: Typical ¹H NMR Chemical Shift Ranges for Tetrahydropyridine Derivatives
| Proton(s) | Typical Chemical Shift (ppm) | Notes |
| N-H | 1.0 - 5.0 | Often broad; position is concentration and solvent dependent. May not be observed if exchanging rapidly. |
| C2-H₂ | 3.0 - 4.5 | Adjacent to nitrogen, deshielded. |
| C3-H₂ | 1.5 - 2.5 | Aliphatic region. |
| C4-H₂ | 1.5 - 2.5 | Aliphatic region. |
| C5-H (alkene) | 4.5 - 6.0 | If double bond is present at C5-C6. |
| C6-H (alkene) | 5.5 - 7.0 | If double bond is present at C5-C6. |
| C6-H₂ | 2.5 - 3.5 | Adjacent to nitrogen, deshielded. |
Note: These are approximate ranges and can be significantly influenced by substituents and solvent.[12]
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Tetrahydropyridine Derivatives
| Carbon | Typical Chemical Shift (ppm) | Notes |
| C2 | 45 - 60 | Adjacent to nitrogen. |
| C3 | 20 - 40 | Aliphatic region. |
| C4 | 20 - 40 | Aliphatic region. |
| C5 | 100 - 140 | Olefinic if double bond is present. |
| C6 | 120 - 150 | Olefinic if double bond is present. |
| C6 | 40 - 55 | Aliphatic, adjacent to nitrogen. |
Note: These are approximate ranges and can be significantly influenced by substituents and solvent.[12]
References
-
Memarian, H. R., Kalantari, M., & Sabzyan, H. (2018). NMR and DFT Studies of 2-Oxo-1,2,3,4-tetrahydropyridines: Solvent and Temperature Effects. Australian Journal of Chemistry, 71(5), 380. ([Link])
-
Holmes, D. S., et al. (2021). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Journal of the American Chemical Society, 143(38), 15629–15637. ([Link])
-
Argüello-DaSilva, A., et al. (2003). Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral Centers. Journal of the Chilean Chemical Society, 48(3). ([Link])
-
Li, M., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au, 2(11), 2469–2476. ([Link])
-
Afonin, A. V., et al. (2019). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 9(47), 27575–27591. ([Link])
-
Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. ([Link])
-
Kostenko, A. V., et al. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Molecules, 28(23), 7794. ([Link])
-
Jan, M. (2017). How can Hydrogen NMR be used to distinguish between these two isomers? Chemistry Stack Exchange. ([Link])
-
ResearchGate. (n.d.). ¹H NMR spectra of 1,2,3,4-tetrahydropyridine 37 after different time intervals. ([Link])
-
Schulz, A., et al. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Antioxidants, 11(11), 2167. ([Link])
-
Vicha, R., et al. (2017). Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines. Inorganic Chemistry, 56(24), 15098–15111. ([Link])
-
Spectra Spectroscopy. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules [Video]. YouTube. ([Link])
-
ResearchGate. (n.d.). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. ([Link])
-
Regis Technologies. (2015, May 14). Structure Elucidation of Impurities by 2D NMR Part IV [Video]. YouTube. ([Link])
-
University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. ([Link])
-
Chem Help ASAP. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy [Video]. YouTube. ([Link])
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? ([Link])
-
Asif, M., et al. (2022). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies. ACS Omega, 7(33), 29158–29172. ([Link])
-
The Organic Chemistry Tutor. (2025, November 29). 15 NMR Patterns Every Student MUST Know! [Video]. YouTube. ([Link])
-
ResearchGate. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. ([Link])
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. ([Link])
-
Kubiak, M., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13579–13591. ([Link])
-
ETH Zurich. (n.d.). Structure Elucidation by NMR. ([Link])
-
Lumen Learning. (n.d.). Complex Spin-Spin Splitting Patterns. MCC Organic Chemistry. ([Link])
-
Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. ([Link])
-
Chemguide. (n.d.). high resolution nuclear magnetic resonance (nmr) spectra. ([Link])
-
International Journal of Research Culture Society. (n.d.). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. ([Link])
-
SciELO. (2010, July 27). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. ([Link])
-
Reich, H. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection - Content. Organic Chemistry Data. ([Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Complex Spin-Spin Splitting Patterns | MCC Organic Chemistry [courses.lumenlearning.com]
- 8. youtube.com [youtube.com]
- 9. NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
Technical Support Center: Improving the Reproducibility of Bioassays with Tetrahydropyridine Compounds
From the desk of a Senior Application Scientist
Welcome to the technical support center dedicated to enhancing the reliability and reproducibility of your bioassays involving tetrahydropyridine (THP) compounds. The unique chemical nature of the THP scaffold, while offering a broad spectrum of biological activities, also presents specific challenges in experimental settings.[1][2] This guide is structured to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and generate robust, reproducible data.
Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense
This section addresses the most common initial hurdles researchers face.
Q1: My IC50 values for a tetrahydropyridine compound are highly variable between experiments. What are the most common culprits?
A1: Inconsistent IC50 values are a frequent and frustrating issue. The root cause typically falls into one of three categories: compound integrity, assay procedure, or cell system variability.
-
Compound Integrity: The double bond in the tetrahydropyridine ring can be susceptible to oxidation or other reactions, especially under suboptimal storage conditions. Degradation of the parent compound means you are not testing the concentration you think you are. Furthermore, poor solubility in your assay medium can lead to precipitation, drastically lowering the effective concentration and leading to high variability.
-
Assay Procedure: Minor, often overlooked, variations in protocol execution can have a significant impact.[3] This includes inconsistent cell seeding densities, variable incubation times, or improper mixing of reagents. For compounds dissolved in solvents like DMSO, ensuring the final solvent concentration is consistent and non-toxic (typically <0.5%) across all wells is critical.[4]
-
Biological Variability: Cells themselves are a source of variability. Using cells at different passage numbers or at different points in their growth cycle (e.g., lag vs. log vs. plateau phase) can alter their metabolic state and responsiveness to the compound.[5]
Q2: What is the definitive protocol for preparing and storing stock solutions of my tetrahydropyridine compound to ensure stability?
A2: Proper handling from the moment you receive the compound is paramount. There is no single "definitive" protocol, as stability is compound-specific, but a self-validating system is essential.
-
Solvent Selection: Start with the solvent recommended on the product's data sheet, most commonly DMSO.[6]
-
Preparation: To prepare a stock solution, weigh the required amount of the compound and dissolve it in the appropriate solvent.[7] If solubility is an issue, gentle warming to 37°C or sonication can help, but only if the compound is not temperature-sensitive.[6] Always visually confirm complete dissolution.
-
Storage: Once prepared, the best practice is to create small, single-use aliquots of your stock solution and store them at -80°C.[8] This minimizes repeated freeze-thaw cycles, which can degrade the compound or cause it to fall out of solution.[8]
-
Stability: For long-term storage (beyond one month), the efficacy of the solution should be re-verified.[8] As a general guideline, powdered compounds are more stable and can be stored at -20°C for several years, whereas solutions are less stable.[8]
Q3: I'm observing unexpected cytotoxicity with my THP compound, even at low concentrations. Could the compound be metabolized into something more toxic?
A3: This is a critical and insightful question. The tetrahydropyridine scaffold is famously associated with metabolic activation. The classic example is 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is not toxic itself but is metabolized by monoamine oxidase B (MAO-B) in cells to the potent neurotoxin MPP+.[2][9]
If your cell line expresses relevant metabolic enzymes (like CYPs or MAOs), it's plausible that your THP is being converted to an active or more toxic metabolite.[10] This can lead to results that are not representative of the parent compound's activity and are highly dependent on the metabolic capacity of your specific cell model.[10][11] Investigating this possibility may require co-incubation with metabolic inhibitors or using analytical methods like LC-MS to identify potential metabolites in your cell culture supernatant.[11][12]
Q4: What quality control (QC) is essential before I use a new batch of a tetrahydropyridine compound in my screening campaign?
A4: Assuming batch-to-batch consistency is a primary source of irreproducibility. Before committing a new batch to a large-scale assay, you must verify its identity, purity, and concentration.
-
Identity Verification: Use techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) to confirm the molecular weight and structure match the expected compound.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard for assessing purity.[13] The purity should be high (typically >95% or >98% for in vitro assays) and the chromatogram should be compared to previous batches if possible.
-
Concentration Verification: After preparing your stock solution, its concentration can be verified using techniques like quantitative NMR (qNMR) or UV-Vis spectroscopy if the compound has a suitable chromophore and a reference standard is available.
-
Pilot Experiment: Always run a small-scale pilot experiment with the new batch against the old batch (if available) using a standard control assay. The resulting dose-response curves should be superimposable.
Part 2: In-Depth Troubleshooting Guides
Guide 1: Compound Integrity and Handling
Problem: Suspected Compound Degradation or Precipitation
-
Symptoms: Drifting IC50 values over time, visible particulates in stock or working solutions, loss of biological activity.
-
Causality: Tetrahydropyridines can be sensitive to light, air (oxidation), and pH. Precipitation often occurs when a DMSO stock is diluted into an aqueous buffer or medium where it has lower solubility.
-
Solutions:
-
Solubility Check: Before preparing your working solution, perform a visual solubility test in your final assay medium. If you see precipitation, you may need to lower the top concentration or explore the use of solubilizing agents (excipients), ensuring they don't interfere with the assay.
-
Fresh Preparations: Always prepare working solutions fresh for each experiment from a frozen stock aliquot.[4] Do not store dilute aqueous solutions.
-
Protect from Light: If the compound is light-sensitive, use amber vials for preparation and storage and minimize exposure to light during experimental procedures.[6][7]
-
Protocol 1: Preparation and Quality Control of Tetrahydropyridine Stock Solutions
This protocol establishes a self-validating workflow for handling THP compounds.
Materials:
-
Tetrahydropyridine compound (solid powder)
-
Anhydrous DMSO (or other appropriate solvent)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortexer and/or sonicator
Procedure:
-
Pre-Calculation: Calculate the volume of solvent needed to achieve a desired high-concentration stock (e.g., 10 mM or 50 mM).
-
Weighing: Allow the compound vial to equilibrate to room temperature before opening to prevent condensation. Weigh the desired amount of compound in a fume hood, using appropriate personal protective equipment.[6]
-
Dissolution: Add the calculated volume of DMSO to the vial containing the compound. Cap tightly and vortex vigorously. If necessary, sonicate in a water bath for 5-10 minutes.[6]
-
Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particulates. The solution must be perfectly clear.
-
Aliquoting: Immediately dispense the stock solution into single-use, sterile amber tubes. The aliquot volume should be convenient for a single experiment to avoid reusing a thawed aliquot.
-
Labeling & Storage: Clearly label each aliquot with the compound name, concentration, date, and batch number. Store immediately at -80°C.
-
Documentation: Record all details, including the exact weight, volume, calculated concentration, and batch number in your lab notebook.
Diagram: Workflow for Preparing and Qualifying a THP Stock Solution
Caption: Workflow for preparing and qualifying a THP stock solution.
Guide 2: Cell-Based Assay Artifacts
Problem: High Well-to-Well or Plate-to-Plate Variability
-
Symptoms: Large error bars, poor Z-factor, inconsistent results from identical plates.
-
Causality: This is often mechanical or technique-related. Common causes include inconsistent cell seeding, "edge effects" in microplates, bubbles in wells, or improper reagent mixing.[4][14]
-
Solutions:
| Potential Cause | Corrective Action | Rationale |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette carefully and consider reverse pipetting. | A different number of cells per well will lead to different final readouts.[4] |
| "Edge Effect" | Avoid using the outer wells of the plate for experimental data. Fill them with sterile PBS or media instead. | Wells on the edge of a plate are more prone to evaporation, leading to changes in reagent concentration.[4][5] |
| Air Bubbles | Inspect plates after adding reagents. If bubbles are present, they can be gently popped with a sterile pipette tip. Pipette reagents slowly down the side of the well. | Bubbles can interfere with optical readings in colorimetric and fluorescent assays.[14] |
| Inadequate Mixing | After adding compound or reagents, gently tap the plate or use an orbital shaker for a few seconds to ensure uniform distribution. | Poor mixing leads to concentration gradients within the well. |
Diagram: Decision Tree for Troubleshooting High Bioassay Variability
Caption: Decision tree for troubleshooting high bioassay variability.
Guide 3: Addressing Metabolic Liabilities
Problem: My results may be confounded by cellular metabolism of the THP compound.
-
Symptoms: Discrepancy between acellular (e.g., enzyme inhibition) and cellular assay results; activity is highly dependent on cell type or incubation time.
-
Causality: As seen with MPTP, cells can enzymatically modify the parent THP, leading to a more (or less) active molecule. This is a crucial aspect of drug development and can explain why a compound is potent in one context but not another.[9][12]
-
Investigative Strategy:
-
Literature Review: Check if the specific THP scaffold you're working with is known to be a substrate for common drug-metabolizing enzymes.
-
Use of Inhibitors: If a specific enzyme family is suspected (e.g., MAO), run the bioassay in the presence and absence of a known inhibitor of that enzyme (e.g., selegiline for MAO-B).[9] A significant shift in the IC50 would suggest metabolic conversion.
-
Time-Course Experiment: Run the assay over different time points (e.g., 4, 12, 24, 48 hours). A time-dependent change in potency can indicate the gradual conversion of the parent compound.
-
Analytical Verification: The most definitive approach is to use LC-MS/MS to analyze cell lysates or media after incubation with the compound. This can identify and potentially quantify the parent compound and any major metabolites formed.[11]
-
Diagram: Simplified Metabolic Activation of MPTP
Caption: Simplified metabolic activation of MPTP to the toxin MPP+.
By systematically addressing compound integrity, refining assay procedures, and remaining vigilant for biological complexities like metabolism, you can significantly improve the quality and reproducibility of your bioassay data. This structured, evidence-based approach is the cornerstone of trustworthy and impactful research.
References
-
Jahantighi, S., et al. (2022). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies. ACS Omega. Available at: [Link]
-
Jahantighi, S., et al. (2022). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B. PubMed Central. Available at: [Link]
-
Various Authors. (2018). The Chemistry and Pharmacology of Tetrahydropyridines. ResearchGate. Available at: [Link]
-
Altenburger, R., et al. (2019). Effects of Chemicals in Reporter Gene Bioassays with Different Metabolic Activities Compared to Baseline Toxicity. PMC - NIH. Available at: [Link]
-
BioAssay Systems. Troubleshooting. BioAssay Systems. Available at: [Link]
-
Adeli, K. (2011). Verification of quantitative analytical methods in medical laboratories. PMC - NIH. Available at: [Link]
-
Pápai, B., et al. (2011). Synthesis of highly functionalized tetrahydropyridines with potential biological activity. Organic & Biomolecular Chemistry. Available at: [Link]
-
ASAP-CRN. (2023). Standard Operating Procedure SOP) for systemic administration of 1 methyl-4-phenyl-1,2,3,6-tetrahydropyridine MPTP) in. Protocols.io. Available at: [Link]
-
Kumar, S., & Singh, R. (2023). Tetrahydropyridines: a recent update for their multicomponent synthesis. ResearchGate. Available at: [Link]
-
Wang, Z., et al. (2021). A review for cell-based screening methods in drug discovery. PMC - NIH. Available at: [Link]
-
DeMarco, C. (2014). A Practical Approach to Biological Assay Validation. EDRA Services. Available at: [Link]
-
PhytoTech Labs. Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]
-
BMG LABTECH. A troubleshooting guide to microplate-based assays. BMG LABTECH. Available at: [Link]
-
Hurgon, J., et al. (2020). Long term and simulated in-use stabilities of irinotecan chemotherapy polyolefin infusion bags in dose banding conditions. PubMed. Available at: [Link]
-
Johnston, H., & Foster, T. (2014). The elephant in the room: reproducibility in toxicology. PMC - PubMed Central. Available at: [Link]
-
Dasgupta, A. (2012). Impact of interferences including metabolite crossreactivity on therapeutic drug monitoring results. PubMed. Available at: [Link]
-
Mire-Sluis, A., & Schenerman, M. (2009). The Roles of Bioactivity Assays in Lot Release and Stability Testing. CASSS. Available at: [Link]
-
Harvey, D. (2019). 14.2: Verifying the Method. Chemistry LibreTexts. Available at: [Link]
- Unknown Author. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Source not available.
-
Bower, J., & Pritchard, C. (2014). Characterization of Precision and Accuracy and Total Analytical Error for Bioassays. BEBPA. Available at: [Link]
-
Mateeva, N. N., et al. (2005). The chemistry and pharmacology of tetrahydropyridines. PubMed - NIH. Available at: [Link]
-
Mire-Sluis, A., & Schenerman, M. (2009). The Roles of Bioactivity Assays in Lot Release and Stability Testing. BioProcess International. Available at: [Link]
-
BioAssay Systems. Technical Support. BioAssay Systems. Available at: [Link]
-
Kapel, R. (2021). Analytical Methods for Cell Therapies: Method Development and Validation Challenges. BioProcess International. Available at: [Link]
-
Szigeti, M., & Guttman, A. (2017). Live qualification/validation of purity methods for protein products. CS@Purdue. Available at: [Link]
-
Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. Available at: [Link]
-
Yu, H., et al. (2010). Challenges and solutions to metabolites in safety testing: impact of the International Conference on Harmonization M3(R2) guidance. PubMed. Available at: [Link]
-
Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Cold Spring Harbor Laboratory Press. Available at: [Link]
-
Wang, Y., et al. (2012). The BioAssay network and its implications to future therapeutic discovery. PubMed - NIH. Available at: [Link]
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. Available at: [Link]
-
BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. BioAgilytix. Available at: [Link]
-
Obach, R. S. (2013). Meeting report: metabolites in safety testing (MIST) symposium-safety assessment of human metabolites: what's REALLY necessary to ascertain exposure coverage in safety tests?. PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The chemistry and pharmacology of tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The elephant in the room: reproducibility in toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. marinbio.com [marinbio.com]
- 6. emulatebio.com [emulatebio.com]
- 7. phytotechlab.com [phytotechlab.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Chemicals in Reporter Gene Bioassays with Different Metabolic Activities Compared to Baseline Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of interferences including metabolite crossreactivity on therapeutic drug monitoring results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Challenges and solutions to metabolites in safety testing: impact of the International Conference on Harmonization M3(R2) guidance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cs.purdue.edu [cs.purdue.edu]
- 14. bioassaysys.com [bioassaysys.com]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 1-Benzyl-Tetrahydropyridine-4-Carboxylates and Analogs as Dopamine Receptor Ligands
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-benzyl-tetrahydropyridine-4-carboxylates and closely related analogs as ligands for dopamine receptors. The following sections will objectively compare the performance of various structural modifications, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the key chemical features governing potency and selectivity at D2-like dopamine receptors (D2, D3, and D4).
Introduction: The Pharmacological Significance of the 1-Benzylpiperidine Scaffold
The 1-benzylpiperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous centrally active compounds. Its rigid structure allows for precise orientation of functional groups to interact with specific biological targets. Within the realm of neuroscience, this scaffold has been extensively explored for its ability to modulate dopaminergic neurotransmission. Dopamine receptors, belonging to the G-protein coupled receptor (GPCR) superfamily, are pivotal in regulating motor function, cognition, emotion, and reward pathways. Dysregulation of the dopaminergic system is implicated in a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. Consequently, the development of selective ligands for dopamine receptor subtypes is a key objective in modern drug discovery.
This guide will focus on the nuanced SAR of 1-benzyl-tetrahydropyridine-4-carboxylates and their analogs, dissecting how subtle changes to the benzyl group, the tetrahydropyridine core, and the crucial 4-position substituent dictate binding affinity and selectivity for D2, D3, and D4 dopamine receptors.
Comparative Analysis of Structural Modifications
The potency and selectivity of 1-benzyl-tetrahydropyridine-4-carboxylate analogs are profoundly influenced by substitutions at three key positions: the benzyl moiety, the tetrahydropyridine ring, and the carboxylate group at the 4-position.
The Influence of the Benzyl Group
The N-benzyl group plays a critical role in anchoring the ligand within the receptor binding pocket. Modifications to the aromatic ring can significantly impact binding affinity and selectivity.
-
Electron-withdrawing and Donating Groups: The electronic properties of substituents on the phenyl ring of the benzyl group are a key determinant of activity. In a series of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine analogs, which are structurally related to the target compounds, it was observed that strong electron-withdrawing groups on the N-benzyl ring generally lead to higher affinity and selectivity for the dopamine transporter (DAT), a key protein in regulating dopamine levels.[1] For instance, compounds with fluoro and nitro substituents were found to be highly potent and selective for DAT.[1] This suggests that modulating the electronic landscape of the benzyl moiety can fine-tune the interaction with the target receptor.
-
Positional Isomerism: The position of substituents on the benzyl ring is also crucial. Studies on N-benzyl 2-acetamido-3-methoxypropionamides have shown that 4'-substituted derivatives exhibit the highest anticonvulsant activity, which is often modulated by CNS receptors, compared to 2' or 3' isomers.[2] This highlights the specific spatial requirements of the receptor's binding pocket.
Modifications of the Tetrahydropyridine/Piperidine Core
The central heterocyclic ring provides the fundamental scaffold for the pharmacophore. Its conformation and substituents are vital for optimal receptor interaction.
-
Ring Saturation: The degree of saturation in the pyridine ring can affect conformational flexibility and, consequently, receptor binding. While this guide focuses on tetrahydropyridines, it is worth noting that related 1,4-dihydropyridine derivatives have also been extensively studied, primarily as calcium channel modulators.[3] The reduced flexibility of the tetrahydropyridine ring compared to a more flexible alkyl chain can be advantageous in locking the molecule into a bioactive conformation.
-
Substituents on the Ring: The introduction of substituents on the tetrahydropyridine ring itself is a less explored avenue for this specific class of compounds in the context of dopamine receptors. However, in other scaffolds, such modifications have been shown to influence both potency and metabolic stability.
The Critical Role of the 4-Position Substituent
The nature of the functional group at the 4-position of the tetrahydropyridine ring is arguably one of the most critical determinants of biological activity and selectivity. While this guide is centered on carboxylates, a comparative analysis of related functionalities such as carboxamides provides invaluable SAR insights.
-
Carboxylates vs. Carboxamides: The replacement of a carboxylate ester with a carboxamide group can introduce a hydrogen bond donor (the amide N-H), which can lead to additional interactions with the receptor. A study on 4-benzylpiperidine carboxamides revealed that the nature of the aromatic substituent on the carboxamide nitrogen plays a critical role in selectivity for the dopamine transporter (DAT).[4]
-
Chain Length and Rigidity: In a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines, the length and rigidity of the linker between the piperazine ring and the terminal aromatic moiety were found to be crucial for D3 versus D2 receptor selectivity.[5][6] This underscores the importance of the overall molecular geometry and the distance between key interaction points.
Tabulated Structure-Activity Relationship Data
The following tables summarize the biological data for a series of 1-benzylpiperidine analogs, providing a quantitative comparison of their affinities for dopamine receptor subtypes. While not exclusively focused on 1-benzyl-tetrahydropyridine-4-carboxylates due to the limited availability of public data for a cohesive series, these tables offer valuable insights into the SAR of this chemical class.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM) of Selected 1-Arylpiperazine Analogs [5]
| Compound | R (Aryl Group) | D2 Ki (nM) | D3 Ki (nM) | D2/D3 Selectivity |
| 6 | Phenyl | 52 | 9.6 | 5.4 |
| 7 | 2-Methoxyphenyl | 10 | 3.5 | 2.9 |
| 8 | 2,3-Dichlorophenyl | 11 | 1.1 | 10 |
| 9 | 3-Trifluoromethylphenyl | 540 | 9.6 | 56 |
Table 2: Dopamine D4 Receptor Binding Affinities (Ki, nM) of 3- or 4-Benzyloxypiperidine Analogs [7]
| Compound | Scaffold | N-Substituent | O-Substituent | D4 Ki (nM) |
| 8a | 3-Oxypiperidine | 3-Fluoro-4-methoxybenzyl | 3-Fluorobenzyl | 205.9 |
| 8g | 3-Oxypiperidine | 3-Fluoro-4-methoxybenzyl | 6-Methyl-2-pyridinyl | 1040 |
| 8v | 3-Oxypiperidine | 2-Methylimidazo[1,2-a]pyridin-6-ylmethyl | 3-Fluorobenzyl | 165 |
Experimental Protocols
General Synthesis of Ethyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate
This protocol provides a representative method for the synthesis of the target scaffold, which can be adapted for the preparation of various analogs.
Scheme 1: Synthesis of this compound
Caption: Synthetic route to the target compound.
Step-by-Step Procedure:
-
To a solution of arecoline hydrobromide (1 equivalent) in acetonitrile, add potassium carbonate (2.5 equivalents).
-
Add benzyl bromide (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Dopamine Receptor Binding Assay
This protocol describes a standard in vitro assay to determine the binding affinity of test compounds for dopamine receptors.
Caption: Workflow for a dopamine receptor binding assay.
Detailed Methodology:
-
Membrane Preparation: Utilize cell lines stably expressing the human dopamine D2, D3, or D4 receptor. Harvest the cells and prepare membrane homogenates through centrifugation and resuspension in an appropriate buffer (e.g., Tris-HCl).
-
Binding Assay: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]spiperone for D2-like receptors) and a range of concentrations of the test compound.
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). Convert the IC₅₀ value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Key Structure-Activity Relationship Insights
The collective data from studies on 1-benzylpiperidine analogs allow for the formulation of several key SAR principles that are likely applicable to the 1-benzyl-tetrahydropyridine-4-carboxylate scaffold.
Caption: Key SAR trends for 1-benzylpiperidine analogs.
-
The N-Benzyl Moiety: Substitutions on the benzyl ring are well-tolerated and provide a means to fine-tune potency and selectivity. Electron-withdrawing groups at the 4-position appear to be a favorable modification for enhancing affinity at dopamine-related targets.
-
The 4-Position: The ester or amide group at the 4-position is a critical interaction point. The nature of this group and any extended chains attached to it are major determinants of selectivity between dopamine receptor subtypes, particularly D2 and D3.
-
Overall Lipophilicity: While not extensively detailed here, the overall lipophilicity of the molecule is a crucial factor influencing its pharmacokinetic properties, including its ability to cross the blood-brain barrier and reach its CNS targets.
Conclusion and Future Directions
Future research should focus on the systematic synthesis and evaluation of a library of 1-benzyl-tetrahydropyridine-4-carboxylates with diverse substitutions on the benzyl ring and variations in the ester group. Such studies will be instrumental in elucidating the precise structural requirements for achieving high potency and selectivity for individual dopamine receptor subtypes, ultimately paving the way for the development of novel therapeutics for a range of CNS disorders.
References
-
Onoue, S., et al. (2008). Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. Biological and Pharmaceutical Bulletin, 31(3), 473-479. [Link]
-
DeMaio, W., et al. (1991). Synthesis and pharmacological characterization of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as dopamine receptor ligands. Journal of Medicinal Chemistry, 34(1), 298-305. [Link]
-
Giménez-Gómez, P., et al. (2008). Structure-activity relationship of dopaminergic halogenated 1-benzyl-tetrahydroisoquinoline derivatives. Bioorganic & Medicinal Chemistry, 16(16), 7723-7733. [Link]
-
Kumar, A., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(16), 7042-7060. [Link]
-
Corbett, J. W., et al. (1995). The Discovery and Structure-Activity Relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine Autoreceptor Agonists and Potential Antipsychotic Agents. Journal of Medicinal Chemistry, 38(24), 4728-4743. [Link]
-
Singh, S., et al. (2019). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 180, 526-540. [Link]
-
Kim, D. I., et al. (2020). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 28(1), 69-77. [Link]
-
Hopkins, C. R., et al. (2020). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv. [Link]
-
Horn, A. S., et al. (1982). Structure activity relationships of presynaptic dopamine receptor agonists. Pharmacology Biochemistry and Behavior, 17, 11-19. [Link]
-
Kumar, A., et al. (2014). Design, synthesis, and structure-activity relationship studies of a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines: insights into structural features contributing to dopamine D3 versus D2 receptor subtype selectivity. Journal of Medicinal Chemistry, 57(16), 7042-7060. [Link]
-
Norman, M. H., et al. (1989). Synthesis and receptor affinities of some conformationally restricted analogues of the dopamine D1 selective ligand (5R)-8-chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl- 1H-3-benzazepin-7-ol. Journal of Medicinal Chemistry, 32(8), 1913-1921. [Link]
-
Yao, H., et al. (2022). Discovery of novel hybrids containing clioquinol-1-benzyl-1,2,3,6-tetrahydropyridine as multi-target-directed ligands (MTDLs) against Alzheimer's disease. European Journal of Medicinal Chemistry, 245, 114841. [Link]
-
Chen, Z., et al. (2001). Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity. Journal of Medicinal Chemistry, 44(21), 3523-3530. [Link]
-
Drug Design Org. (n.d.). Structure Activity Relationships. [Link]
-
Chilin, A., et al. (2003). Synthesis and dopamine D2-like receptor binding affinity of substituted 5-phenyl-pyrrole-3-carboxamides. Il Farmaco, 58(11), 897-903. [Link]
-
Wallner, A., et al. (2023). Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. Preprints.org. [Link]
-
PubChem. (n.d.). Methyl 1-benzylpiperidine-4-carboxylate. [Link]
-
O'Hagan, D., et al. (2021). Pyridine alkaloids with activity in the central nervous system. Bioorganic & Medicinal Chemistry, 48, 116410. [Link]
-
Słoczyńska, K., et al. (2015). Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. Molecules, 20(3), 3858-3875. [Link]
-
PubChem. (n.d.). Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate. [Link]
-
PubChem. (n.d.). Ethyl 1-benzylpiperidine-4-carboxylate. [Link]
-
Choi, D., et al. (2011). Synthesis and Anticonvulsant Activities of (R)-N-(4′-Substituted) benzyl 2-Acetamido-3-methoxypropionamides. Journal of Medicinal Chemistry, 54(12), 4219-4228. [Link]
-
Waszkielewicz, A. M., et al. (2007). Synthesis and preliminary evaluation of anticonvulsant activity of some [4-(benzyloxy)benzoyl]- and [4-(benzyloxy) benzyl] aminoalkanol derivatives. Acta Poloniae Pharmaceutica, 64(2), 141-149. [Link]
Sources
- 1. Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticonvulsant Activities of (R)-N-(4′-Substituted) benzyl 2-Acetamido-3-methoxypropionamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors [biomolther.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis, and structure-activity relationship studies of a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines: insights into structural features contributing to dopamine D3 versus D2 receptor subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Cross-Reactivity Assessment of Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate
Introduction: The Analytical Imperative of Specificity
In the landscape of drug development and toxicological screening, the unequivocal identification of analytes is paramount. The introduction of novel psychoactive substances (NPS) and unique pharmaceutical intermediates presents a continuous challenge to the specificity of established analytical methods.[1] This guide provides a comprehensive framework for assessing the cross-reactivity of Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate , a heterocyclic compound categorized as a pharmaceutical intermediate.[2] The tetrahydropyridine (THP) moiety is a core component of many biologically active systems, demanding rigorous investigation into the pharmacological and analytical profiles of its derivatives.[3]
This document is designed for researchers, scientists, and drug development professionals. It offers a detailed examination of the principles behind cross-reactivity, provides robust experimental protocols for its assessment, and presents a comparative analysis framework. Our objective is to equip scientific professionals with the necessary tools to validate the specificity of their analytical methods in the face of potential interference from this and structurally related compounds.
Part 1: The Analytical Challenge of Structural Analogs
The primary analytical concern for this compound stems from its structural architecture. It combines a tetrahydropyridine core with a benzyl group, a combination found in various psychoactive compounds and their precursors. This structural similarity is the root cause of potential cross-reactivity in certain analytical tests, particularly immunoassays.
Cross-reactivity occurs when an assay's antibody, designed to bind a specific target antigen, also binds to other, structurally similar molecules.[4] This can lead to a false-positive result, incorrectly identifying the presence of a targeted drug.[4][5] For instance, the core structure of the target compound bears resemblance to synthetic opioids and other designer drugs, which are often the targets of urine drug screening (UDS) immunoassays.[5] Therefore, a robust assessment is critical to determine if this compound could trigger a false positive in screens for fentanyl, pethidine (meperidine) analogs, or other regulated substances.
Conceptual Relationship: Analyte vs. Interferent
The following diagram illustrates the concept of an antibody designed for a primary analyte potentially cross-reacting with our structurally similar compound of interest.
Caption: Diagram of specific binding versus cross-reactivity in an immunoassay.
Part 2: A Dual-Methodology Approach to Assessment
A comprehensive cross-reactivity assessment relies on a two-tiered strategy: a high-throughput screening method followed by a highly specific confirmatory method. This ensures both efficiency and accuracy.
-
Immunoassays (Screening): These assays, typically in an Enzyme-Linked Immunosorbent Assay (ELISA) format, are the frontline tool for screening large numbers of samples.[5] They are designed for high sensitivity but can be prone to cross-reactivity.[6] By challenging a relevant immunoassay (e.g., a fentanyl or synthetic opioid panel) with high concentrations of this compound, we can quantify its potential to generate a false-positive signal.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) (Confirmation): Considered the gold standard in forensic toxicology, LC-MS/MS offers exceptional specificity and sensitivity.[1][7] This technique separates compounds based on their physicochemical properties before detecting them based on their unique mass-to-charge ratio and fragmentation patterns.[8] It is not subject to the same antibody-based cross-reactivity and serves as the definitive method to confirm or refute the results from an initial immunoassay screen.[5][7]
Part 3: Experimental Design & Protocols
A self-validating system requires meticulous protocols. The following sections detail the step-by-step methodologies for assessing cross-reactivity.
Protocol 1: Competitive ELISA for Screening
This protocol determines the concentration of the test compound required to inhibit the antibody-antigen reaction by 50% (IC50), which is then compared to the IC50 of the target analyte.
Objective: To quantify the cross-reactivity of this compound in a commercial synthetic opioid immunoassay.
Materials:
-
Commercial Synthetic Opioid ELISA Kit (e.g., targeting fentanyl)
-
This compound (certified reference material)
-
Primary analyte standard (e.g., Fentanyl)
-
Drug-free urine (certified negative)
-
Phosphate-buffered saline (PBS)
-
Microplate reader (450 nm)
Procedure:
-
Reagent Preparation: Prepare all ELISA kit reagents according to the manufacturer's instructions.
-
Standard Curve Preparation: Create a serial dilution of the primary analyte (e.g., Fentanyl) in drug-free urine to generate a standard curve (e.g., from 0.1 ng/mL to 100 ng/mL).
-
Test Compound Preparation: Prepare a wide range of concentrations of this compound in drug-free urine (e.g., from 10 ng/mL to 100,000 ng/mL).
-
Assay Procedure:
-
Add 25 µL of each standard, control, and test compound dilution to the appropriate wells of the antibody-coated microplate.
-
Add 100 µL of the enzyme-conjugated drug (tracer) to each well.
-
Incubate for 60 minutes at room temperature.
-
Wash the plate 3-5 times with the provided wash buffer.
-
Add 100 µL of the substrate solution (e.g., TMB) to each well.
-
Incubate for 15 minutes in the dark.
-
Add 50 µL of stop solution to each well.
-
-
Data Acquisition: Read the absorbance of each well at 450 nm within 15 minutes.
-
Calculation:
-
Calculate the percent binding for each concentration relative to the negative control.
-
Plot the percent binding versus concentration for both the primary analyte and the test compound.
-
Determine the IC50 value for both from the resulting dose-response curves.
-
Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Primary Analyte / IC50 of Test Compound) x 100%
-
Workflow Visualization: Cross-Reactivity Assessment
The diagram below outlines the logical flow from initial screening to final confirmation.
Caption: Workflow for assessing and confirming analytical cross-reactivity.
Part 4: Comparative Data and Interpretation
To provide a practical context, the following table presents hypothetical data from a cross-reactivity assessment against a fentanyl immunoassay.
| Compound | IC50 (ng/mL) | % Cross-Reactivity | Interpretation |
| Fentanyl (Primary Analyte) | 5 | 100% | Reference Compound |
| Acetylfentanyl | 15 | 33.3% | High cross-reactivity; a known interferent |
| This compound | 50,000 | 0.01% | Negligible Cross-Reactivity |
| Pethidine (Meperidine) | >100,000 | <0.005% | No significant cross-reactivity |
| Morphine | >100,000 | <0.005% | Structurally distinct; no cross-reactivity |
Interpretation of Results:
-
High Cross-Reactivity (>1%): A compound with high cross-reactivity (like Acetylfentanyl in this example) is likely to cause a false-positive result in the screening assay at physiologically relevant concentrations.
-
Low to Negligible Cross-Reactivity (<0.1%): As shown for our target compound, a very high concentration is needed to elicit a response. This indicates that at typical exposure levels, the compound is highly unlikely to cause a false positive in this specific assay.
-
The Role of LC-MS/MS: Regardless of the screening result, any presumptive positive from a field sample should be confirmed.[4] An LC-MS/MS method developed for the primary analyte would be able to chromatographically separate it from this compound, and the distinct mass spectra of the two compounds would ensure unambiguous identification.[9]
Conclusion: Upholding Analytical Integrity
The assessment of cross-reactivity is not merely a procedural step but a fundamental requirement for ensuring the trustworthiness of analytical results. This guide demonstrates that while this compound possesses structural motifs that warrant investigation, a systematic and multi-tiered approach can definitively characterize its potential for analytical interference. By employing sensitive screening immunoassays and specific confirmatory techniques like LC-MS/MS, laboratories can confidently distinguish between the target analyte and potential interferents, thereby upholding the highest standards of scientific integrity in drug development and toxicology.
References
-
Kozioł, A. et al. (2018). The chemistry and pharmacology of tetrahydropyridines. PubMed Central (PMC). Available from: [Link]
-
Gedeon, S. et al. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores Journals. Available from: [Link]
-
Colby, C. et al. (2020). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. National Institutes of Health (NIH). Available from: [Link]
-
Alcolizer Technology. Understanding Cross-Reactivity. Available from: [Link]
-
Giorgetti, A. et al. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. National Institutes of Health (NIH). Available from: [Link]
-
SCIEX. Novel Psychoactive Substances (NPS) analysis. Available from: [Link]
-
Oregon Health & Science University. Interpretive Summary of Cross-Reactivity of Substances. Available from: [Link]
-
Karinen, R. et al. (2021). Screening of Novel Psychoactive Substances in Postmortem Matrices by Liquid Chromatography–Tandem Mass Spectrometry (LC–MS-MS). Journal of Analytical Toxicology. Available from: [Link]
-
El-Magd, M. A. et al. (2019). Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques. Spectroscopy Online. Available from: [Link]
-
U.S. Food and Drug Administration (FDA). (1997). Guidance for Industry: Points to Consider in the Manufacture and Testing of Monoclonal Antibody Products for Human Use. Available from: [Link]
Sources
- 1. Novel Psychoactive Substances (NPS) analysis [sciex.com]
- 2. echemi.com [echemi.com]
- 3. The chemistry and pharmacology of tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alcolizer.com [alcolizer.com]
- 5. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ohsu.edu [ohsu.edu]
- 7. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. academic.oup.com [academic.oup.com]
A Senior Application Scientist's Guide to Benchmarking Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate Against Known Anticancer Drugs
Introduction
The relentless pursuit of novel, more effective, and safer anticancer therapeutics is a central theme in oncological research. Tetrahydropyridine derivatives have emerged as a promising class of compounds due to their diverse biological activities. This guide focuses on a specific molecule, Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate (EBT), and provides a comprehensive framework for its preclinical evaluation against established anticancer drugs. The objective is to equip researchers, scientists, and drug development professionals with the methodologies to rigorously assess the cytotoxic potential and preliminary mechanism of action of EBT, thereby informing critical go/no-go decisions in the drug discovery pipeline.[1]
This document is structured to provide not just protocols, but the scientific rationale behind the experimental choices. We will navigate through a phased in vitro approach, from initial cytotoxicity screening to mechanistic elucidation, ensuring that each stage generates robust and interpretable data.
Compound Profile: this compound (EBT)
-
Chemical Structure: EBT belongs to the tetrahydropyridine class of heterocyclic compounds. Its core structure is a partially saturated pyridine ring, functionalized with a benzyl group at the nitrogen atom and a carboxylate group. While the synthesis of EBT has been described, its biological activities, particularly its anticancer potential, remain largely unexplored, necessitating the systematic evaluation outlined in this guide.[2][3]
-
Rationale for Anticancer Screening: The rationale for screening tetrahydropyridine derivatives like EBT for anticancer activity stems from the established pharmacological importance of this scaffold in targeting various biological pathways, some of which are implicated in cancer progression.
Selection of Benchmark Anticancer Drugs
A robust benchmarking study requires comparison against well-characterized drugs with distinct mechanisms of action. This approach provides a clearer understanding of the potential novelty and potency of the investigational compound. For this guide, we have selected three widely used chemotherapeutic agents:
-
Doxorubicin: An anthracycline antibiotic that primarily functions by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[][5][6][7] It is a broad-spectrum agent used in the treatment of a wide range of cancers.
-
Cisplatin: A platinum-based drug that forms intra- and inter-strand DNA crosslinks, which block DNA replication and transcription, ultimately triggering apoptosis.[8][9][10][11]
-
Paclitaxel: A taxane that stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12][13][][15]
Benchmarking Methodology: A Phased In Vitro Approach
A systematic, phased approach is critical for the efficient and informative evaluation of a novel compound.[16] The following workflow is designed to first establish the cytotoxic potential of EBT and then to explore its underlying mechanism of action.
Phase 1: In Vitro Cytotoxicity Screening
The initial step in assessing any potential anticancer agent is to determine its ability to inhibit the growth of or kill cancer cells in vitro.[1][17][18][19] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method for this purpose.[20]
Experimental Workflow for Cytotoxicity Screening
graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Caption: A streamlined workflow for in vitro cytotoxicity screening using the MTT assay.Selection of Cancer Cell Lines: The choice of cell lines is crucial for obtaining clinically relevant data.[21][22] A panel of cell lines from diverse tissue origins should be used to assess the spectrum of activity of EBT.[23][24]
-
MCF-7: Human breast adenocarcinoma.
-
A549: Human lung carcinoma.
-
HCT116: Human colon carcinoma.
-
HeLa: Human cervical adenocarcinoma.
Detailed Protocol: MTT Assay
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[25][26]
-
Compound Treatment: Prepare serial dilutions of EBT and the benchmark drugs (Doxorubicin, Cisplatin, Paclitaxel). Remove the old media from the plates and add 100 µL of fresh media containing the various concentrations of the compounds. Include untreated cells as a negative control and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[27]
-
Formazan Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[20]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[27]
Data Presentation and Interpretation: The results should be presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that causes a 50% reduction in cell viability.
Table 1: Hypothetical IC50 Values (µM) for EBT and Benchmark Drugs
| Cell Line | EBT | Doxorubicin | Cisplatin | Paclitaxel |
| MCF-7 | 15.2 | 0.8 | 5.1 | 0.05 |
| A549 | 22.5 | 1.2 | 8.9 | 0.08 |
| HCT116 | 18.7 | 0.9 | 6.4 | 0.06 |
| HeLa | 25.1 | 1.5 | 10.2 | 0.1 |
Note: These are hypothetical values for illustrative purposes.
Phase 2: Mechanistic Elucidation
Once the cytotoxic potential of EBT is established, the next logical step is to investigate its mechanism of action. Key questions to address include whether the compound induces apoptosis (programmed cell death) and if it affects the cell cycle.
A. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is a standard method for differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells.[28] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[29] Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, thus marking late apoptotic and necrotic cells.[30]
Detailed Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat cells with EBT at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Include positive (e.g., treated with a known apoptosis inducer like staurosporine) and negative (untreated) controls.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI staining solutions according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[30]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
B. Cell Cycle Analysis by Propidium Iodide (PI) Staining
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Many anticancer drugs exert their effects by causing cell cycle arrest at specific checkpoints. PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[31][32]
Detailed Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells with EBT at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol, adding it dropwise while vortexing to prevent clumping.[32][33] Cells can be stored at -20°C for several weeks.
-
Staining: Wash the fixed cells with PBS and then incubate them with a solution containing PI and RNase A (to prevent staining of RNA).[31][33]
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer, collecting data from at least 10,000 cells per sample.[33]
Potential Signaling Pathway for Investigation
graph G { layout=dot; node [shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF", fontname="Helvetica"]; edge [color="#34A853"];
}
Caption: A simplified diagram of the intrinsic apoptosis pathway, a potential target for EBT.Phase 3: In Vivo Efficacy Studies (Conceptual Framework)
While this guide focuses on in vitro benchmarking, the logical next step for a promising compound would be to assess its efficacy in a living organism. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard preclinical tool for this purpose.[34][35][36]
Conceptual Design of a Xenograft Study:
-
Model Selection: Choose an appropriate cancer cell line from the in vitro screen that demonstrated sensitivity to EBT.
-
Tumor Implantation: Implant the selected human cancer cells subcutaneously into immunodeficient mice (e.g., nude or NOD/SCID).[37]
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups: vehicle control, EBT at various doses, and a positive control (e.g., a benchmark drug).
-
Monitoring: Monitor tumor growth over time by measuring tumor volume. Also, monitor the overall health and body weight of the mice.
-
Endpoint Analysis: At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).
The data from such a study would provide critical insights into the in vivo efficacy and potential toxicity of EBT, paving the way for further preclinical development.[38]
Conclusion and Future Directions
This guide provides a robust and scientifically grounded framework for the initial benchmarking of this compound against established anticancer drugs. By following this phased approach, researchers can generate high-quality, reproducible data on the cytotoxic and mechanistic properties of EBT. Positive results from these in vitro studies would provide a strong rationale for advancing the compound to more complex preclinical models, such as patient-derived xenografts (PDX), and further mechanistic studies to identify its precise molecular target.
References
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. Available at: [Link]
-
DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School. Available at: [Link]
-
Xenograft Models For Drug Discovery. Reaction Biology. Available at: [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. UCL. Available at: [Link]
-
Xenograft Models. Altogen Labs. Available at: [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. University of Padua. Available at: [Link]
-
Cytotoxic assays for screening anticancer agents. PubMed. Available at: [Link]
-
Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. iGEM. Available at: [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]
-
Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience. Available at: [Link]
-
Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLOS. Available at: [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. Available at: [Link]
-
Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. ResearchGate. Available at: [Link]
-
Doxorubicin. Wikipedia. Available at: [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. Available at: [Link]
-
In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. PubMed. Available at: [Link]
-
Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects. MDPI. Available at: [Link]
-
Different regulatory pathways are involved in the proliferative inhibition of two types of leukemia cell lines induced by paclitaxel. Spandidos Publications. Available at: [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]
-
Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. Available at: [Link]
-
Cancer Cell Lines for Drug Discovery and Development. AACR Journals. Available at: [Link]
-
Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience. Available at: [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available at: [Link]
-
Paclitaxel. StatPearls - NCBI Bookshelf. Available at: [Link]
-
Selection of Optimal Cell Lines for High-Content Phenotypic Screening. PMC - NIH. Available at: [Link]
-
MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]
-
Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. PMC - NIH. Available at: [Link]
-
Doxorubicin. PubChem - NIH. Available at: [Link]
-
Cisplatin 12. Modes of Action of Cisplatin. Chemistry LibreTexts. Available at: [Link]
-
Cisplatin. Wikipedia. Available at: [Link]
-
Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. MDPI. Available at: [Link]
-
Medicine of the week: Cisplatin. YouTube. Available at: [Link]
-
IC 50 values (mM) of growth inhibition by doxorubicin a. ResearchGate. Available at: [Link]
-
ethyl 1-benzyl-4,5-dimethyl-1,2,3,6-tetrahydro-2-pyridinecarboxylate. ChemSrc. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 5. Doxorubicin - Wikipedia [en.wikipedia.org]
- 6. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doxorubicin | C27H29NO11 | CID 31703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Cisplatin - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. selleckchem.com [selleckchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 15. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. noblelifesci.com [noblelifesci.com]
- 17. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
- 19. In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. researchgate.net [researchgate.net]
- 22. aacrjournals.org [aacrjournals.org]
- 23. blog.crownbio.com [blog.crownbio.com]
- 24. Selection of Optimal Cell Lines for High-Content Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bitesizebio.com [bitesizebio.com]
- 26. texaschildrens.org [texaschildrens.org]
- 27. atcc.org [atcc.org]
- 28. bosterbio.com [bosterbio.com]
- 29. static.igem.org [static.igem.org]
- 30. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [rndsystems.com]
- 31. vet.cornell.edu [vet.cornell.edu]
- 32. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 33. ucl.ac.uk [ucl.ac.uk]
- 34. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 35. reactionbiology.com [reactionbiology.com]
- 36. Xenograft Models - Altogen Labs [altogenlabs.com]
- 37. blog.crownbio.com [blog.crownbio.com]
- 38. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories | PLOS One [journals.plos.org]
Comparative Guide to Elucidating the Mechanism of Action of Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate
Authored by: [Your Name/Lab]
Senior Application Scientist
Introduction: The Investigative Imperative for Novel Tetrahydropyridine Analogs
The tetrahydropyridine scaffold is of significant interest in neuropharmacology, largely due to the notorious pro-neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which has served as a critical tool for modeling Parkinson's disease. The introduction of novel analogs, such as Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate, necessitates a rigorous and systematic investigation to confirm their mechanism of action. This is not merely an academic exercise; it is a crucial step in drug development and neurotoxicology to predict potential therapeutic benefits or, conversely, to flag potential hazards.
This guide provides a comprehensive, multi-pronged experimental strategy to dissect the mechanism of action of this compound. We will move beyond simple binding assays to build a complete, evidence-based narrative of its molecular journey, from its initial interaction with biological systems to its ultimate cellular effects. The experimental design emphasizes self-validation and includes comparative analyses with benchmark compounds to provide a clear and unambiguous interpretation of the results.
Part 1: Foundational In Vitro Characterization
The initial phase of our investigation focuses on establishing the fundamental biochemical and cellular interactions of the target compound. This will provide the foundational data upon which all subsequent, more complex experiments will be built.
Monoamine Oxidase (MAO) Inhibition Assays
The structural similarity of our target compound to MPTP strongly suggests that it may be a substrate for monoamine oxidase (MAO), particularly the B isoform, which is known to metabolize MPTP into its toxic metabolite, MPP+. Therefore, our first step is to determine if this compound is an inhibitor of MAO-A or MAO-B.
This protocol utilizes a commercially available MAO assay kit (e.g., from Abcam, Sigma-Aldrich) that measures the production of hydrogen peroxide, a byproduct of MAO activity, using a fluorescent probe.
-
Prepare Reagents: Reconstitute recombinant human MAO-A and MAO-B enzymes, the fluorescent probe, and the substrate (e.g., p-tyramine) in the provided assay buffer.
-
Compound Preparation: Prepare a series of dilutions of this compound (e.g., from 1 nM to 100 µM). Include known selective inhibitors of MAO-A (e.g., clorgyline) and MAO-B (e.g., selegiline) as positive controls.
-
Assay Plate Setup: In a 96-well black plate, add the assay buffer, the fluorescent probe, and the respective enzymes (MAO-A or MAO-B) to separate wells.
-
Incubation with Inhibitors: Add the diluted target compound and control inhibitors to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for binding to the enzymes.
-
Initiate Reaction: Add the MAO substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity (e.g., at Ex/Em = 535/587 nm) every 1-2 minutes for at least 30 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-A/MAO-B) |
| This compound | Experimental | Experimental | Calculated |
| Selegiline (Positive Control) | ~10,000 | ~10 | ~1000 |
| Clorgyline (Positive Control) | ~5 | ~5,000 | ~0.001 |
Dopamine Transporter (DAT) Binding Assays
Another key target for MPTP and its metabolites is the dopamine transporter (DAT). Inhibition of DAT can lead to an increase in extracellular dopamine levels, which can have both therapeutic and toxic consequences. Therefore, we must assess the affinity of our target compound for DAT.
This assay measures the ability of the target compound to displace a known radiolabeled ligand (e.g., [³H]WIN 35,428) from DAT in preparations of striatal tissue or cells expressing recombinant DAT.
-
Membrane Preparation: Prepare crude synaptic membranes from rat or mouse striatum or from cells stably expressing human DAT.
-
Compound Dilutions: Prepare a range of concentrations of this compound and a known DAT inhibitor (e.g., cocaine or GBR 12909) as a positive control.
-
Binding Reaction: In a 96-well plate, combine the membrane preparation, the radioligand ([³H]WIN 35,428), and the test compounds or vehicle.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a set time (e.g., 2 hours) to reach binding equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known DAT inhibitor) from the total binding. Calculate the percentage of inhibition for each concentration of the test compound and determine the Ki value using the Cheng-Prusoff equation.
| Compound | DAT Ki (nM) |
| This compound | Experimental |
| Cocaine (Positive Control) | ~100-200 |
| GBR 12909 (Positive Control) | ~1-5 |
Part 2: Cell-Based Assays for Mechanistic Elucidation
Having established the primary molecular targets, we now move to cell-based assays to understand the functional consequences of these interactions in a more biologically relevant context. We will use a dopaminergic neuronal cell line (e.g., SH-SY5Y) for these studies.
Assessment of Mitochondrial Function
The toxic metabolite of MPTP, MPP+, is a potent inhibitor of mitochondrial complex I, leading to a bioenergetic crisis and cell death. We will investigate if our target compound has a similar effect.
This technique provides a detailed analysis of mitochondrial function by measuring the oxygen consumption rate in intact or permeabilized cells.
-
Cell Culture and Treatment: Culture SH-SY5Y cells and treat them with various concentrations of this compound for different time points (e.g., 6, 12, 24 hours). Include MPP+ as a positive control and a vehicle control.
-
Cell Preparation: Harvest the cells and resuspend them in a respiration buffer.
-
Respirometry Measurement: Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) to measure the oxygen consumption rate.
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol: Sequentially add a series of substrates and inhibitors of the electron transport chain to dissect the function of each complex. For example:
-
Digitonin: Permeabilize the cell membrane.
-
Pyruvate/Malate/Glutamate: Substrates for Complex I.
-
ADP: Stimulate oxidative phosphorylation.
-
Succinate: Substrate for Complex II.
-
Rotenone: Inhibitor of Complex I.
-
Antimycin A: Inhibitor of Complex III.
-
Ascorbate/TMPD: Substrates for Complex IV.
-
-
Data Analysis: Analyze the oxygen flux at each step of the SUIT protocol to identify specific defects in the electron transport chain.
Caption: Workflow for assessing mitochondrial function using high-resolution respirometry.
Measurement of Reactive Oxygen Species (ROS) Production
Mitochondrial dysfunction is often associated with an increase in the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.
This assay uses a cell-permeable fluorescent probe (e.g., DCFDA or CellROX) that becomes fluorescent upon oxidation by ROS.
-
Cell Culture and Treatment: Seed SH-SY5Y cells in a 96-well black plate and treat with this compound, a positive control (e.g., rotenone or H₂O₂), and a vehicle control.
-
Probe Loading: After the treatment period, remove the media and incubate the cells with the fluorescent ROS probe in a serum-free medium.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Normalization: Normalize the fluorescence signal to the cell number, which can be determined using a cell viability assay (e.g., crystal violet staining) performed on the same plate.
Part 3: In Vivo Studies for Confirmation and Behavioral Correlates
The final and most critical step is to translate our in vitro findings to a living organism. In vivo studies will allow us to assess the compound's overall effect on the dopaminergic system and its potential to induce parkinsonian-like motor deficits.
Murine Model of Dopaminergic Neurodegeneration
We will use a well-established mouse model to investigate the neurotoxic potential of this compound.
-
Animal Dosing: Administer this compound systemically (e.g., via intraperitoneal injection) to adult C57BL/6 mice at various doses. Include a vehicle control group and a positive control group treated with MPTP.
-
Behavioral Assessment: Perform a battery of motor function tests at different time points after administration to assess any developing motor deficits. These tests may include:
-
Rotarod Test: To measure motor coordination and balance.
-
Open Field Test: To assess locomotor activity.
-
Pole Test: To evaluate bradykinesia.
-
-
Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect brain tissue for neurochemical and immunohistochemical analysis.
-
HPLC-ECD: To measure the levels of dopamine and its metabolites (DOPAC, HVA) in the striatum.
-
Immunohistochemistry: To stain for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, in the substantia nigra and striatum to assess neuronal loss.
-
Caption: In vivo workflow for assessing neurotoxicity and motor deficits.
Conclusion: Synthesizing a Coherent Mechanistic Narrative
By systematically progressing through this multi-tiered experimental approach, we can construct a comprehensive and evidence-based understanding of the mechanism of action of this compound. The integration of in vitro, cell-based, and in vivo data will allow us to confidently determine if this novel compound shares the neurotoxic profile of MPTP or if it possesses a distinct and potentially therapeutic mechanism of action. This rigorous, comparative approach is essential for advancing our understanding of neuroactive compounds and for making informed decisions in drug development and safety assessment.
References
-
Title: MPTP: A review of its mechanisms of toxicity. Source: Clinical and Experimental Neurobiology URL: [Link]
-
Title: The MPTP-Treated Mouse as a Model of Parkinson's Disease. Source: Cold Spring Harbor Perspectives in Medicine URL: [Link]
-
Title: Monoamine Oxidase B (MAO-B) as a Drug Target for Neurodegenerative Disorders. Source: Current Pharmaceutical Design URL: [Link]
-
Title: High-Resolution Respirometry for Intact and Permeabilized Cells. Source: Nature Protocols URL: [Link]
-
Title: The Dopamine Transporter: A Key Pharmacological Target in the Central Nervous System. Source: Journal of Medicinal Chemistry URL: [Link]
A Researcher's Guide to the Strategic Selection of Negative Controls for Experiments with Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate
The Imperative of the Negative Control
In experimental science, a negative control is a sample or group that is not expected to exhibit a response, providing a baseline against which to measure the effects of the experimental treatment.[1] Its purpose is to guard against false positives, helping to identify and nullify effects from confounding variables such as the delivery vehicle, the experimental environment, or off-target interactions of the compound's core structure.[2] For a molecule like Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate, whose chemical scaffold is associated with potent bioactivity, a multi-tiered approach to negative controls is not just recommended—it is essential for rigorous science.
Deconstructing the Test Article: A Structurally-Informed Approach
This compound belongs to the tetrahydropyridine class of heterocyclic compounds. This family is pharmacologically significant, with members exhibiting a vast range of activities, including antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4][5]
Critically, the 1,2,3,6-tetrahydropyridine core is shared with the well-characterized neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) .[6] MPTP induces Parkinson's-like symptoms by being metabolized within glial cells by monoamine oxidase B (MAO-B) into the toxic cation 1-methyl-4-phenylpyridinium (MPP+).[7][8] MPP+ is then selectively taken up by dopaminergic neurons, where it inhibits mitochondrial respiration, leading to cell death.[9][10]
The structural similarities and differences between our test article and MPTP must guide our control selection:
-
Shared Core: The 1,2,3,6-tetrahydropyridine ring is present.
-
Nitrogen Substituent: The N-methyl group of MPTP is replaced by a larger N-benzyl group. This alteration can significantly impact its interaction with enzymes like MAO-B.[11]
-
Position 4 Substituent: The phenyl group of MPTP is replaced by an ethyl carboxylate group. This changes the molecule's polarity, size, and electronic distribution, which will affect its pharmacokinetic and pharmacodynamic properties.
Given this context, a key experimental question might be: "Does this compound exert its effects via an MPTP-like mechanism, or through a completely different pathway?" The choice of negative control is paramount to answering this.
Comparative Analysis of Negative Control Strategies
We will compare two fundamental types of negative controls: the ubiquitous Vehicle Control and the more sophisticated Structurally-Related Inactive Control .
The Vehicle Control: The Essential Baseline
The vehicle control consists of the solvent or carrier used to dissolve or suspend the test article, administered in the same manner and volume as the active treatment.[12][13] Its purpose is to isolate the pharmacological effect of the test compound from the physiological effects of its delivery system.[14]
-
Rationale: Many organic compounds, including our test article, have poor aqueous solubility and require co-solvents like dimethyl sulfoxide (DMSO) or ethanol for in vitro studies, or oil-based formulations for in vivo administration.[14][15] These vehicles are not always inert and can induce cellular stress, alter gene expression, or cause inflammation, which could be misinterpreted as a compound-specific effect.[16]
-
Application: Every experiment with the test article must run a parallel group treated with the vehicle alone. For example, if the test article is dissolved in DMSO and then diluted in cell culture media to a final DMSO concentration of 0.1%, the vehicle control group must be treated with media containing 0.1% DMSO.
The Structurally-Related Inactive Control: Dissecting Bioactivity
A superior, more informative negative control is a molecule that is structurally analogous to the test article but is rationally designed to be inactive in the specific biological pathway being investigated. This type of control helps to demonstrate that the observed effect is due to a specific chemical feature of the test article, not just its general size, shape, or chemical class.
For this compound, a prime candidate for an inactive control would be its fully saturated piperidine analog: Ethyl 1-benzylpiperidine-4-carboxylate .
-
Rationale: The bioactivation of MPTP to its toxic metabolite MPP+ requires the oxidation of the tetrahydropyridine ring to a pyridinium ion.[7][8] This oxidation is facilitated by the C5-C6 double bond within the ring. By saturating this double bond to create the corresponding piperidine derivative, we remove the substrate for this critical bioactivation step. Therefore, if the test article's toxicity is mediated by an MPTP-like mechanism, the piperidine analog should be significantly less active or completely inactive.
-
Application: This piperidine analog would serve as an exceptional negative control in assays measuring neurotoxicity, mitochondrial dysfunction, or dopamine depletion. A finding that the tetrahydropyridine test article is toxic while the piperidine control is not would provide strong evidence for a specific, metabolism-dependent mechanism of action.
Below is a diagram illustrating the logic of why the piperidine analog serves as a robust negative control for MPTP-like bioactivation.
Caption: Logic of the piperidine analog as a negative control for bioactivation.
Data-Driven Comparison of Negative Controls
The following table provides a direct comparison to guide the selection process for your specific experimental needs.
| Feature | Vehicle Control | Structurally-Related Inactive Control (Piperidine Analog) |
| Primary Purpose | To control for the effects of the solvent/carrier system. | To control for off-target effects of the chemical scaffold and confirm the importance of a specific structural feature (the double bond). |
| Controls For | Solvent toxicity, pH/osmolality changes, non-specific stress responses. | General physicochemical properties, non-specific membrane interactions, scaffold-related off-target binding. |
| Pros | - Essential for all experiments- Simple to prepare- Validates that the solvent is not the source of the observed effect. | - Provides high-specificity evidence for a mechanism of action- Significantly increases the confidence in the final conclusion- Helps differentiate on-target from off-target effects. |
| Cons | - Does not control for effects related to the chemical structure of the test article itself. | - May require custom synthesis, increasing cost and time- Assumes the analog is truly "inactive" in the assay, which must be validated. |
| When to Use | Always. This is a mandatory component of any well-designed experiment. | Recommended. Especially in mechanistic studies, lead optimization, and when investigating a specific pathway (e.g., MPTP-like toxicity). |
Experimental Protocols for Control Validation
The trustworthiness of any control is dependent on its empirical validation. Below are standard operating procedures for preparing a common vehicle and for assessing its baseline cytotoxicity.
Protocol 1: Preparation of a DMSO-Based Vehicle Control for In Vitro Assays
-
Objective: To prepare a sterile stock solution of a vehicle for cell culture experiments.
-
Materials:
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Calibrated micropipettes
-
-
Procedure:
-
Prepare a 1000x stock of your test article in 100% DMSO. For example, if your final desired concentration is 10 µM, create a 10 mM stock solution in DMSO.
-
In a separate sterile microcentrifuge tube, dispense an equal volume of 100% DMSO. This is your 1000x Vehicle Control Stock .
-
For the experiment, dilute both the test article stock and the vehicle control stock 1:1000 directly into the cell culture medium.
-
For example, to prepare 1 mL of treatment medium, add 1 µL of the 1000x test article stock to 999 µL of complete medium.
-
To prepare 1 mL of vehicle control medium, add 1 µL of the 1000x Vehicle Control Stock to 999 µL of complete medium.
-
This ensures that both the treated and control cells are exposed to the exact same final concentration of DMSO (in this case, 0.1%).
-
Protocol 2: Validating Control Inertness using an MTT Cell Viability Assay
-
Objective: To confirm that the vehicle and the proposed inactive structural analog do not exert cytotoxic effects at the concentrations to be used in the main experiment.
-
Materials:
-
Cells of interest (e.g., SH-SY5Y neuroblastoma cells)
-
96-well cell culture plates
-
Test Article, Vehicle, and Inactive Control (Piperidine Analog)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)
-
Plate reader capable of measuring absorbance at ~570 nm
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the Test Article, the Inactive Control, and the Vehicle in complete cell culture medium. Ensure the vehicle concentration is constant across all wells where it is used. Include "untreated" wells that receive only medium.
-
Incubation: Remove the old medium from the cells and add the treatment media. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm.
-
Analysis: Normalize the results to the untreated control wells (set to 100% viability). A valid negative control (both vehicle and inactive analog) should show no significant decrease in cell viability compared to the untreated cells.
-
A Workflow for Rigorous Control Selection
The following diagram outlines a decision-making process for selecting the most appropriate controls for your study.
Caption: Decision workflow for negative control selection.
References
-
Singer, T. P., & Ramsay, R. R. (1990). Mechanism of the neurotoxicity of MPTP. An update. FEBS letters, 274(1-2), 1–8. [Link]
-
Mazzio, E., & Soliman, K. F. (1998). Toxication of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and analogs by monoamine oxidase. A structure-reactivity relationship study. Journal of medicinal chemistry, 41(12), 2096–2107. [Link]
-
Sayre, L. M., Arora, P. K., Feke, S. C., & Urbach, F. L. (1990). Structure-neurotoxicity trends of analogues of 1-methyl-4-phenylpyridinium (MPP+), the cytotoxic metabolite of the dopaminergic neurotoxin MPTP. Life sciences, 46(5), 379–390. [Link]
- BenchChem. (n.d.). The Multifaceted Biological Activities of Tetrahydropyridine Derivatives: A Technical Guide. BenchChem.
-
Wikipedia contributors. (n.d.). MPTP. In Wikipedia. Retrieved from [Link]
- BenchChem. (n.d.). Tetrahydropyridine Derivatives: A Comprehensive Guide to Their Role in Drug Discovery. BenchChem.
-
ResearchGate. (n.d.). The Chemistry and Pharmacology of Tetrahydropyridines. ResearchGate. Retrieved from [Link]
-
Singh, P., et al. (2022). Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. ACS Omega, 7(4), 3567-3583. [Link]
-
Beal, M. F. (2001). MPTP Mouse Models of Parkinson's Disease: An Update. Journal of Neuroscience, 21(10), 3375-3384. [Link]
-
Hinduwebsite.com. (n.d.). Vehicle control group: Significance and symbolism. Hinduwebsite.com. Retrieved from [Link]
-
Kumar, A., & Kumar, R. (2021). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances, 11(2), 1059-1081. [Link]
-
Zafari, Z., et al. (2023). The State of Use and Utility of Negative Controls in Pharmacoepidemiologic Studies. American Journal of Epidemiology, 193(3), 426-453. [Link]
-
Homework.Study.com. (n.d.). What are "vehicle" controls and why are they performed?. Homework.Study.com. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Vehicle Controls for In Vivo Studies. BenchChem.
-
Reddit. (2022). I don't understand what the vehicle control is for. r/biology. [Link]
-
ResearchGate. (2017). What should be the vehicle control?. ResearchGate. [Link]
-
Lipsitch, M., Tchetgen Tchetgen, E., & Cohen, T. (2010). Negative controls: a tool for detecting confounding and other sources of error in observational studies. Epidemiology, 21(3), 383–388. [Link]
-
Boster Biological Technology. (n.d.). How to Design Positive and Negative Controls for IHC, WB & ELISA. Boster Bio. Retrieved from [Link]
Sources
- 1. bosterbio.com [bosterbio.com]
- 2. Negative Controls: A Tool for Detecting Confounding and Bias in Observational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrahydropyridines: a recent update for their multicomponent synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MPTP - Wikipedia [en.wikipedia.org]
- 9. Structure-neurotoxicity trends of analogues of 1-methyl-4-phenylpyridinium (MPP+), the cytotoxic metabolite of the dopaminergic neurotoxin MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toxication of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and analogs by monoamine oxidase. A structure-reactivity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wisdomlib.org [wisdomlib.org]
- 13. homework.study.com [homework.study.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
A Comparative Guide to the Quality Control and Reference Standards of Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Imperative of Quality Control for Pharmaceutical Intermediates
The quality of a pharmaceutical intermediate like Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate is not merely a matter of yield; it is a critical determinant of the final API's quality. Impurities introduced or formed during the synthesis of an intermediate can be carried through to the final API, potentially altering its pharmacological and toxicological properties. Therefore, a comprehensive quality control strategy is essential and should be guided by principles outlined in international guidelines such as those from the International Council for Harmonisation (ICH).
Structural and Physicochemical Characterization
A foundational aspect of quality control is the unambiguous confirmation of the chemical structure and the determination of its physicochemical properties.
Spectroscopic and Spectrometric Profiling
A combination of spectroscopic and spectrometric techniques is indispensable for the structural elucidation and identification of this compound. While specific spectra for this exact compound are not widely published, data from closely related N-benzyl tetrahydropyridine and dihydropyridine derivatives provide a strong basis for expected spectral features.[2][3][4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include aromatic protons from the benzyl group, protons of the tetrahydropyridine ring, and the characteristic signals of the ethyl ester group (a quartet and a triplet). The chemical shifts and coupling constants of the tetrahydropyridine ring protons are particularly diagnostic for confirming the structure and identifying any isomeric impurities.
-
¹³C NMR: The carbon spectrum will show distinct signals for the carbonyl carbon of the ester, aromatic carbons, and the aliphatic carbons of the tetrahydropyridine ring and the ethyl group.
-
-
Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight and for identifying impurities. Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques. The fragmentation pattern in GC-MS can provide valuable structural information. For N-benzyl derivatives, a characteristic fragment at m/z 91 corresponding to the benzyl cation is often observed.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretch of the ester, C-N stretching, C-H stretching (aromatic and aliphatic), and C=C stretching of the tetrahydropyridine ring.
Comparative Analysis of Analytical Methods for Purity and Impurity Profiling
The selection of appropriate analytical methods is critical for ensuring the purity of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and commonly employed techniques.
| Analytical Technique | Principle | Advantages | Limitations | Typical Application for the Analyte |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, versatile with various detection methods (UV, MS). | Can be more complex to develop methods, may require solvent gradients for complex mixtures. | Purity determination, quantification of known and unknown impurities, stability-indicating assays. A reversed-phase C18 column with a mobile phase of acetonitrile and water/buffer is a common starting point.[7][8][9] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by detection and identification by mass spectrometry. | High sensitivity and specificity, provides structural information from fragmentation patterns. | Limited to thermally stable and volatile compounds, may require derivatization for polar analytes. | Analysis of volatile impurities, residual solvents, and identification of unknown by-products. The fragmentation pattern can help elucidate the structure of impurities.[10][11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. | Provides unambiguous structural information, can be used for quantitative analysis (qNMR) without a reference standard for the analyte itself. | Lower sensitivity compared to chromatographic methods, can be complex to interpret for mixtures. | Structural confirmation of the main component and impurities, quantitative analysis of major components. |
Experimental Workflow for Quality Control
Caption: A typical workflow for the quality control of a pharmaceutical intermediate.
Reference Standards: The Cornerstone of Accurate Analysis
A well-characterized reference standard is essential for the accurate quantification of the main component and its impurities.
-
Primary Reference Standard: Ideally, a primary reference standard from a pharmacopeia (e.g., USP, EP) would be used. However, a specific standard for this compound is not currently listed.
-
In-house Characterized Reference Standard: In the absence of a pharmacopeial standard, a well-characterized in-house primary standard must be established. This involves extensive purification and characterization by multiple analytical techniques (NMR, MS, elemental analysis, etc.) to confirm its identity and purity.
-
Working Standards: Working standards are used for routine analysis and are qualified against the primary reference standard.
Potential Impurities and Their Control
Impurities in this compound can originate from starting materials, by-products of the synthesis, or degradation. A common synthesis route involves the reaction of 1-benzyl-4-carboxy-pyridinium ethyl ester bromide.[12]
Potential Impurities:
-
Starting Materials: Unreacted starting materials and their impurities.
-
By-products: Isomeric tetrahydropyridines, over-reduction or oxidation products.
-
Degradation Products: Hydrolysis of the ester group to the corresponding carboxylic acid, or oxidation of the tetrahydropyridine ring.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
-
Genotoxic Impurities: These are impurities that have the potential to damage DNA. A thorough assessment of the synthetic route is necessary to identify any potential genotoxic impurities.[13][14][15]
Forced Degradation Studies: To proactively identify potential degradation products, forced degradation studies should be performed under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). The degradation products are then analyzed to develop and validate a stability-indicating analytical method.
Detailed Experimental Protocols
Proposed HPLC Method for Purity Determination
This method is a starting point and should be validated for specificity, linearity, accuracy, precision, and robustness.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% trifluoroacetic acid in water) and Mobile Phase B (acetonitrile).
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Proposed GC-MS Method for Residual Solvents and Volatile Impurities
-
Instrumentation: GC-MS system.
-
Column: A non-polar capillary column (e.g., 5% phenyl methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 5 min.
-
Ramp: 10°C/min to 250°C, hold for 5 min.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol) and inject directly or use headspace analysis for residual solvents.
Comparison with Alternatives
While no direct alternatives for this compound as a specific intermediate may exist for a given synthetic route, the quality control principles discussed are broadly applicable to other pharmaceutical intermediates. The choice of analytical methods and the rigor of their validation should always be commensurate with the stage of drug development and the criticality of the intermediate.
Conclusion
Ensuring the quality of this compound is a multi-faceted endeavor that relies on a combination of robust analytical methods, well-characterized reference standards, and a thorough understanding of potential impurities. While a specific pharmacopeial monograph is not available, the principles of GMP for intermediates and the application of modern analytical techniques provide a strong framework for its quality control. This guide serves as a foundational resource for researchers and professionals to establish and implement a scientifically sound quality control strategy for this important pharmaceutical intermediate.
References
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]
- Jios, J. L., et al. (2005). Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Magnetic Resonance in Chemistry, 43(12), 1057-1062.
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]
-
Molbase. (n.d.). ethyl 1-benzyl-4,5-dimethyl-1,2,3,6-tetrahydro-2-pyridinecarboxylate. Retrieved from [Link]
- Slaninova, J., et al. (2023). Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties. Polymers, 15(12), 2695.
-
ResearchGate. (n.d.). Mass spectra and proposed scheme for the mass spectral fragmentation of 100 mM parent drug N-ethyl-1,4-DHP derivatives (a)-(c) in 0.04 M Britton-Robinson buffer/ethanol (70:30, pH 7.4). Retrieved from [Link]
- Movassaghi, M., & Hill, M. D. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein journal of organic chemistry, 4, 44.
-
National Center for Biotechnology Information. (n.d.). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Retrieved from [Link]
- Lopez-Avila, V., & Yefchak, G. E. (2011). Mass spectral fragmentation studies of coumarin-type compounds using GC high-resolution MS. The open analytical chemistry journal, 5, 27-38.
-
ResearchGate. (n.d.). Investigation into the Formation of the Genotoxic Impurity Ethyl Besylate in the Final Step Manufacturing Process of UK-369003-26, a Novel PDE5 Inhibitor. Retrieved from [Link]
- MDPI. (n.d.). A McLafferty-Type Rearrangement in the Pentafluorobenzyl Ester Derivatives of Dialkyl Phosphates in GC-NICI-MS/MS: A Mini-Review and a Meta-Analysis. International Journal of Molecular Sciences, 25(1), 1.
- Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass spectrometry reviews, 39(1-2), 105-211.
- Landge, A. K., et al. (2013). Impurities in Pharmaceuticals- A Review. Journal of Current Pharma Research, 4(1), 1105-1116.
-
IJCRT.org. (2024). GENOTOXIC IMPURITIES IN PHARMACEUTICALS PRODUCTS. Retrieved from [Link]
-
Acta Chimica Slovenica. (2000). Sources of Impurities – Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2-phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). A Reverse Phase Stability Indicating HPLC Method Development for Estimation Assay of Benzyl Alcohol and Glycopyrrolate in Glycop. Retrieved from [Link]
-
Jetir.org. (n.d.). Development and validation of stability indicating RP-HPLC method for Tetrabenazine from its pharmaceutical dosage form. Retrieved from [Link]
-
Jetir.org. (n.d.). SCOPE OF FINDING GENETOXIC IMPURITIES IN PHARMACEUTICALS. Retrieved from [Link]
- MDPI. (2023).
-
Beilstein Journal of Organic Chemistry. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jpionline.org [jpionline.org]
- 8. jetir.org [jetir.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benthamopen.com [benthamopen.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. ijcrt.org [ijcrt.org]
- 15. jetir.org [jetir.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate. As a crucial intermediate in the synthesis of pharmaceutical compounds, particularly central nervous system agents, its handling and disposal demand a rigorous, safety-first approach.[1] This document moves beyond a simple checklist, offering a procedural framework grounded in regulatory compliance and scientific best practices to ensure the safety of laboratory personnel and the protection of our environment.
Core Principle: The Precautionary Approach
The foundational principle for managing this compound is caution. While comprehensive, peer-reviewed hazard data for this compound is not extensively documented in readily available safety literature, its structural class—tetrahydropyridines—warrants significant attention. Certain derivatives, such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), are well-known neurotoxins that have been instrumental in studying Parkinson's disease.[2][3]
The structural similarity to potentially hazardous compounds necessitates that this chemical be treated as hazardous waste by default. This approach ensures the highest level of safety, irrespective of the absence of a complete toxicological profile. Therefore, under no circumstances should this compound be disposed of via standard drain or trash disposal.[4][5]
Chemical Profile and Hazard Assessment
A precise understanding of the compound's known properties is the first step in a valid disposal plan.
| Property | Value | Source |
| Chemical Name | This compound | [6][7] |
| CAS Number | 23019-62-7 | [6][7] |
| Molecular Formula | C15H19NO2 | [6][7] |
| Molecular Weight | 245.32 g/mol | [6][7] |
| Boiling Point | 344 °C | [6] |
| Flash Point | 121 °C | [6] |
| Known Hazards | Data for this specific compound is limited. However, related compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[8][9][10] Some are harmful if swallowed.[11] |
Causality of Hazard Classification: The primary driver for classifying this compound as hazardous waste stems from the potential for uncharacterized toxicity, particularly neurotoxicity, given its tetrahydropyridine core.[3][12] Standard industry practice, guided by regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), dictates that laboratory chemicals with unknown or potentially hazardous profiles must be managed through a controlled hazardous waste stream.[13][14]
Regulatory Framework: Adherence to RCRA
In the United States, the disposal of chemical waste is governed by the EPA's Resource Conservation and Recovery Act (RCRA).[14] RCRA establishes a "cradle-to-grave" system to ensure that hazardous waste is managed safely from its point of generation to its final disposal.[14][15]
A waste is deemed hazardous if it exhibits at least one of four characteristics—Ignitability, Corrosivity, Reactivity, or Toxicity—or if it is specifically listed by the EPA.[4][16] Given the potential biological effects of this compound, it must be managed as a toxic (or potentially toxic) waste, falling under RCRA's Subtitle C regulations for hazardous materials.[14]
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe handling and disposal of the target compound, from the point of generation to the final handoff to environmental health and safety professionals.
Step 1: Personal Protective Equipment (PPE) and Immediate Handling
Before handling the waste, ensure appropriate PPE is worn. This is a non-negotiable first line of defense.
-
Eye Protection: Wear tightly fitting safety goggles.[17]
-
Hand Protection: Use chemically impermeable gloves. Inspect gloves for integrity before each use.[17][18]
-
Body Protection: Wear a standard laboratory coat. For larger quantities or in case of a spill, fire/flame resistant and impervious clothing may be necessary.[17][18]
-
Ventilation: Always handle the compound and its waste in a well-ventilated area, preferably within a chemical fume hood.[8][17]
Step 2: Waste Characterization and Segregation
Proper segregation is critical to prevent dangerous chemical reactions.[19]
Caption: Waste classification and segregation workflow.
-
Action: Classify all waste containing this compound (solid or liquid) as hazardous.
-
Causality: This conservative classification prevents accidental release and ensures compliance with RCRA regulations due to the compound's potential hazards.[3][12]
-
Procedure:
Step 3: Containment and Labeling
Proper containment and labeling prevent spills and ensure clear communication of hazards.
-
Container Selection: Use a container made of a non-reactive material (e.g., borosilicate glass or a suitable plastic like polyethylene for non-acidic waste) with a secure, screw-top cap.[13][19] The container must be in good condition, with no cracks or deterioration.[19]
-
Filling: Do not fill the container beyond 90% capacity to allow for vapor expansion.[13][19]
-
Labeling: The container must be clearly and indelibly labeled with:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
A clear statement of the primary hazards (e.g., "Potential Toxin," "Skin/Eye Irritant").
-
The date on which waste was first added to the container.
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near its point of generation in a designated SAA.[4][19]
-
Location: The SAA must be under the direct control of laboratory personnel.[13]
-
Secondary Containment: Place the waste container in a secondary containment tray or bin to contain any potential leaks.[20]
-
Storage Limits: Adhere to institutional and regulatory limits, which typically allow for the accumulation of up to 55 gallons of hazardous waste in an SAA.[4] A partially filled container may remain in the SAA for up to one year.[19]
-
Inspection: The SAA must be inspected weekly for leaks or container degradation.[19]
Step 5: Arranging for Final Disposal
Laboratory personnel are responsible for the waste until it is collected by a licensed professional.
-
Action: Once the waste container is full, or if the project is complete, contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[4]
-
Documentation: Complete any required waste manifest or pickup request forms accurately and completely.
-
Causality: EH&S professionals are trained and equipped to handle the transportation and final disposal of hazardous waste in compliance with all federal, state, and local regulations, ensuring it reaches a licensed Treatment, Storage, and Disposal Facility (TSDF).[13][15]
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is critical.
-
Alert Personnel: Immediately notify all personnel in the area.
-
Evacuate: If the spill is large or ventilation is poor, evacuate the area.
-
Protect Yourself: Don appropriate PPE, including respiratory protection if vapors are significant.[8]
-
Contain: For small spills, contain the material using an inert absorbent material like sand, vermiculite, or a chemical spill pillow.[8][17]
-
Collect: Carefully collect the absorbed material and contaminated items (e.g., gloves) using non-sparking tools. Place everything into a new, properly labeled hazardous waste container.[17]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EH&S department.
Summary of Best Practices
| Do's | Don'ts |
| DO treat this compound as hazardous waste. | DON'T pour this chemical down the drain.[4] |
| DO wear appropriate PPE at all times. | DON'T dispose of this chemical in regular solid waste.[5] |
| DO segregate from incompatible chemicals.[19][20] | DON'T mix solid and liquid waste streams in the same container.[20] |
| DO use a clearly labeled, sealed, and compatible container.[13][19] | DON'T overfill waste containers.[13][19] |
| DO store waste in a designated SAA with secondary containment.[4][19] | DON'T store waste in an open or un-labeled container. |
| DO contact your EH&S office for final disposal.[4] | DON'T transport hazardous waste outside of the laboratory yourself. |
By adhering to this comprehensive disposal guide, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect yourself, your colleagues, and the environment.
References
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]
-
Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]
-
Hazardous Waste and Disposal. (n.d.). American Chemical Society. Retrieved from [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]
-
Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). US EPA. Retrieved from [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA. Retrieved from [Link]
-
RCRA Regulations Explained. (n.d.). National Environmental Trainers. Retrieved from [Link]
-
4 Hazardous Waste Characteristics Under RCRA. (2025, June 30). Lion Technology Inc. [YouTube Video]. Retrieved from [Link]
-
ethyl 1-benzyl-4,5-dimethyl-1,2,3,6-tetrahydro-2-pyridinecarboxylate. (2025, May 20). LookChem. Retrieved from [Link]
-
The Chemistry and Pharmacology of Tetrahydropyridines. (2025, August 9). ResearchGate. [Request PDF]. Retrieved from [Link]
-
SAFETY DATA SHEET. (n.d.). ESPO. Retrieved from [Link]
-
Ethyl 1-benzyl-5-hydroxy-2-oxo-1,2,3,6-tetrahydropyridine-4-carboxylate. (n.d.). PubChemLite. Retrieved from [Link]
-
Ethyl 5-amino-1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate. (n.d.). MySkinRecipes. Retrieved from [Link]
-
Tetrahydropyridine. (n.d.). Wikipedia. Retrieved from [Link]
-
Pyridine, alkyl derivatives: Human health tier II assessment. (2015, September 1). Australian Government Department of Health. Retrieved from [Link]
Sources
- 1. Ethyl 5-amino-1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate [myskinrecipes.com]
- 2. Tetrahydropyridine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. acs.org [acs.org]
- 6. echemi.com [echemi.com]
- 7. labsolu.ca [labsolu.ca]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.nl [fishersci.nl]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. epa.gov [epa.gov]
- 15. Resource Conservation and Recovery Act (RCRA) | Wex | US Law | LII / Legal Information Institute [law.cornell.edu]
- 16. youtube.com [youtube.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. fishersci.es [fishersci.es]
- 19. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 20. acewaste.com.au [acewaste.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
